molecular formula C7H4BrNOS B1521436 2-Bromobenzo[d]thiazol-6-ol CAS No. 808755-67-1

2-Bromobenzo[d]thiazol-6-ol

Cat. No.: B1521436
CAS No.: 808755-67-1
M. Wt: 230.08 g/mol
InChI Key: UYPYMYKTXNNPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzo[d]thiazol-6-ol is a useful research compound. Its molecular formula is C7H4BrNOS and its molecular weight is 230.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYMYKTXNNPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668497
Record name 2-Bromo-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808755-67-1
Record name 2-Bromo-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromobenzo[d]thiazol-6-ol: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Bromobenzo[d]thiazol-6-ol, a heterocyclic compound of significant interest in the field of medicinal chemistry and neuroimaging. The document delves into its chemical identity, physicochemical characteristics, synthesis, reactivity, and established biological applications, with a particular focus on its role as a diagnostic imaging agent for Alzheimer's disease. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, manipulation, and potential applications of this important benzothiazole derivative.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a wide array of biologically active compounds. Derivatives of benzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the benzothiazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, this compound, which has emerged as a critical tool in the study of neurodegenerative diseases.

Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Chemical Name This compound-
CAS Number 808755-67-1[1]
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.08 g/mol [1]
Purity Typically ≥97%-
Appearance Off-white to light yellow solid-
Melting Point Not available in searched literature-
Boiling Point Not available in searched literature-
Solubility Soluble in organic solvents such as DMSO and methanol. Limited solubility in water.-
pKa The phenolic hydroxyl group is expected to be weakly acidic. The thiazole nitrogen is weakly basic. Precise pKa values are not readily available in the searched literature.-

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Data not available in searched literature for this specific compound.

  • ¹³C NMR (DMSO-d₆): Data not available in searched literature for this specific compound.

  • Mass Spectrometry (MS): Data not available in searched literature for this specific compound.

  • Infrared (IR) Spectroscopy: Data not available in searched literature for this specific compound.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and effective method involves the cyclization of a substituted aminophenol with a source of thiocyanate, followed by bromination.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound starts by disconnecting the thiazole ring. This leads back to a key intermediate, a thiourea derivative of a brominated aminophenol, which in turn can be synthesized from a suitable aminophenol precursor.

Retrosynthesis Target This compound Intermediate1 2-Amino-6-bromobenzothiazole Derivative Target->Intermediate1 Hydrolysis/Diazotization Intermediate2 Brominated Aminophenol Thiourea Intermediate1->Intermediate2 Cyclization Precursor 4-Amino-3-bromophenol Intermediate2->Precursor Thiourea Formation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following is a proposed, detailed experimental protocol for the synthesis of this compound, based on established methods for the synthesis of related benzothiazole derivatives.

Step 1: Synthesis of 2-Amino-5-bromophenol

This step involves the selective bromination of 4-aminophenol.

  • Materials: 4-Aminophenol, Potassium bromide (KBr), Bromine (Br₂), Acetic acid.

  • Procedure:

    • Dissolve 4-aminophenol and potassium bromide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise to the cooled mixture with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-5-bromophenol.

Step 2: Synthesis of 2-Amino-6-bromobenzo[d]thiazole

This step involves the cyclization of the brominated aminophenol with potassium thiocyanate.

  • Materials: 2-Amino-5-bromophenol, Potassium thiocyanate (KSCN), Acetic acid, Bromine (Br₂).

  • Procedure:

    • Dissolve 2-amino-5-bromophenol and potassium thiocyanate in glacial acetic acid in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring.

    • After the addition, allow the mixture to stir at room temperature for an extended period (e.g., overnight).

    • Pour the reaction mixture into a beaker containing crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-bromobenzo[d]thiazole.

Step 3: Synthesis of this compound

This final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.

  • Materials: 2-Amino-6-bromobenzo[d]thiazole, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Suspend 2-amino-6-bromobenzo[d]thiazole in a mixture of sulfuric acid and water in a beaker and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for a short period at low temperature.

    • In a separate flask, heat a dilute solution of sulfuric acid to boiling.

    • Slowly and carefully add the diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-deficient benzothiazole ring, the reactive bromine atom at the 2-position, and the phenolic hydroxyl group.

Reactivity of the 2-Bromo Substituent

The bromine atom at the C-2 position is highly susceptible to nucleophilic substitution. This is due to the electron-withdrawing nature of the thiazole ring, which activates this position for nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups at the C-2 position, making this compound a versatile synthetic intermediate.

Diagram of Nucleophilic Substitution:

Nucleophilic_Substitution This compound This compound 2-Substituted-benzo[d]thiazol-6-ol 2-Substituted-benzo[d]thiazol-6-ol This compound->2-Substituted-benzo[d]thiazol-6-ol Nu: Amyloid_Imaging cluster_0 In Vivo Administration cluster_1 Brain cluster_2 Detection Radiolabeled Agent Radiolabeled this compound Derivative BBB Blood-Brain Barrier Radiolabeled Agent->BBB Crosses AmyloidPlaque Amyloid-β Plaque BBB->AmyloidPlaque Binds to PET_Scanner PET Scanner AmyloidPlaque->PET_Scanner Emits Positrons Image Brain Image Showing Plaque Distribution PET_Scanner->Image Generates

Sources

2-Bromobenzo[d]thiazol-6-ol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromobenzo[d]thiazol-6-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant applications in biomedical research and drug development. The document delineates its chemical structure, physicochemical properties, and established IUPAC nomenclature. A detailed, step-by-step synthetic protocol is presented, grounded in established organic chemistry principles, offering researchers a viable pathway for its preparation. The guide further explores the compound's primary application as a diagnostic imaging agent for Alzheimer's disease, owing to its affinity for amyloid-beta plaques. Its role as a versatile scaffold in medicinal chemistry for developing novel therapeutics is also discussed. Safety, handling, and storage protocols are outlined to ensure proper laboratory practice. This document serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in the fields of neurodegenerative disease, oncology, and inflammatory disorders.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and physical characteristics. This section details the structure, nomenclature, and key properties of this compound.

Chemical Structure

The molecule consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. A bromine atom is substituted at the 2-position of the thiazole ring, and a hydroxyl group is attached to the 6-position of the benzene ring.

Figure 1: Chemical Structure of this compound
IUPAC Name and Synonyms
  • IUPAC Name: this compound

  • Synonyms: 2-Bromo-6-hydroxybenzothiazole, 2-Bromo-1,3-benzothiazol-6-ol, 6-Benzothiazolol, 2-bromo-[1]

Key Chemical Identifiers

The following table summarizes the essential identifiers for sourcing and registering this compound.

IdentifierValueSource(s)
CAS Number 808755-67-1[1][2][3]
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.08 g/mol [1]
MDL Number MFCD12400755[2]
Physicochemical Properties

This table outlines the key physical and chemical properties of the compound, which are critical for experimental design.

PropertyValueSource(s)
Appearance Light brown to brown solid[1]
Boiling Point 373.8 ± 34.0 °C (Predicted)[1]
Density 1.903 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.21 ± 0.40 (Predicted)[1]

Synthesis and Mechanistic Insights

While several synthetic routes can be envisioned, a robust and common strategy involves the transformation of a more readily available precursor, 2-Bromobenzo[d]thiazol-6-amine. This section details a reliable two-step protocol for its conversion.

Proposed Synthetic Pathway: Diazotization and Hydrolysis

The conversion of an aromatic amine to a phenol via a diazonium salt intermediate is a cornerstone of synthetic organic chemistry known as the Sandmeyer reaction (or a variation thereof). This method is advantageous due to the wide availability of aromatic amine precursors and the generally high yields of the hydrolysis step. The process begins with the formation of a diazonium salt from 2-Bromobenzo[d]thiazol-6-amine, which is then subjected to thermal hydrolysis to yield the target phenol.

G cluster_0 Blood-Brain Barrier cluster_1 Brain Parenchyma A This compound (Radiolabeled Tracer) B Amyloid-Beta (Aβ) Plaque A->B High-Affinity Binding C PET Scanner Detection B->C Signal Emission

Sources

2-Bromobenzo[d]thiazol-6-ol CAS number 808755-67-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromobenzo[d]thiazol-6-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 808755-67-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure in numerous biologically active compounds, and this particular derivative, featuring a bromine atom at the 2-position and a hydroxyl group at the 6-position, offers unique opportunities for chemical modification and exploration of its therapeutic potential. Notably, this compound has been identified as a diagnostic agent for Alzheimer's disease, binding to amyloid plaques for detection via positron emission tomography (PET) scans. This document consolidates available information on its properties, synthesis, characterization, reactivity, and applications, while also providing expert insights into its handling and potential for further research.

Introduction and Significance

The benzothiazole core, a fusion of benzene and thiazole rings, is a cornerstone in the development of therapeutic agents due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound imparts functionalities that are highly valuable for drug discovery. The hydroxyl group at the 6-position can act as a hydrogen bond donor and a site for further derivatization, while the bromine atom at the 2-position serves as a versatile handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries. Its application as a PET imaging agent for Alzheimer's disease underscores its importance in the field of neurodegenerative disease research.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties have been established. This table summarizes the known and predicted physicochemical characteristics.

PropertyValueSource
CAS Number 808755-67-1
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Appearance Predicted: Off-white to pale yellow solidInferred from related compounds
Melting Point Not reported; likely >150 °CInferred from related compounds
Solubility Predicted: Soluble in DMSO, DMF, and methanol; sparingly soluble in waterInferred from related compounds
pKa (hydroxyl proton) Predicted: ~8-10Inferred from phenolic compounds

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from 2-amino-5-hydroxythiophenol. The key challenge lies in the selective bromination at the 2-position of the benzothiazole ring. A potential two-step process is outlined below.

Synthetic Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Sandmeyer-type Reaction start 2-Amino-5-hydroxythiophenol intermediate 6-Hydroxybenzo[d]thiazol-2-amine start->intermediate + BrCN or Thiourea derivative product This compound intermediate->product 1. NaNO₂, HBr 2. CuBr

Caption: Proposed synthetic route to this compound.

Exemplary Experimental Protocol: Synthesis of a Related 2-Bromobenzothiazole

To provide a practical and validated procedure, the following protocol details the synthesis of 2,6-dibromobenzothiazole, which can be adapted for the synthesis of other 2-bromobenzothiazole derivatives[1].

Step 1: Bromination of Benzothiazole

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, dissolve 0.1 mol of the starting benzothiazole in 200 mL of chloroform.

  • Reagent Addition: While stirring, bring the solution to a reflux at approximately 50°C. Add 0.22 mol of N-bromosuccinimide (NBS) and 0.008 mol of titanium dioxide to the flask in one portion.

  • Reaction: Continue stirring at reflux for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any solids.

  • Purification: Wash the filtrate three times with 50 mL of a saturated sodium bicarbonate solution, until the organic phase is a light yellow.

  • Drying and Concentration: Add 5 g of anhydrous sodium sulfate to the organic layer to dry it. Remove the solvent under reduced pressure to obtain a faint yellow solid.

  • Recrystallization: Recrystallize the solid from 100 mL of isopropanol to yield white crystals of 2,6-dibromobenzothiazole.

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not available in the public domain. The following sections provide an expert prediction of the expected spectral characteristics based on data from closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are predicted for a DMSO-d₆ solution.

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.5-10.5Singlet (broad)--OH
~7.6-7.8Doublet~2.0H-7
~7.4-7.6Doublet~8.5H-4
~6.9-7.1Doublet of Doublets~8.5, ~2.0H-5
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be indicative of the seven unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~155-160C-6
~150-155C-7a
~135-140C-2
~125-130C-3a
~120-125C-4
~115-120C-5
~105-110C-7
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, C=N, and C-Br bonds, as well as aromatic C-H and C=C stretches.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Broad, StrongO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
1600-1650MediumC=N stretch (thiazole)
1450-1550StrongAromatic C=C stretch
1200-1300StrongC-O stretch (phenolic)
550-650Medium-StrongC-Br stretch
Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks of nearly equal intensity.

  • Molecular Ion (M⁺): m/z 229/231

  • Key Fragmentation: Loss of Br radical (m/z 150), loss of CO (from the phenol), and cleavage of the thiazole ring.

Reactivity and Derivatization Potential

The chemical structure of this compound provides two primary sites for further chemical modification, making it a valuable building block in medicinal chemistry.

Caption: Key reactivity sites on this compound.

  • 2-Bromo Position: The bromine atom at the 2-position is activated towards nucleophilic aromatic substitution. It is also an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig, allowing for the introduction of a wide variety of aryl, alkyl, and amino substituents.

  • 6-Hydroxy Position: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. This allows for the modulation of the compound's lipophilicity and pharmacokinetic properties.

Applications in Drug Discovery and Research

The primary reported application of this compound is as a diagnostic agent for Alzheimer's disease. It is suggested to bind to amyloid plaques, which are a hallmark of the disease, enabling their visualization through PET imaging. The metabolism of this compound is thought to proceed through cytochrome P450 enzymes.

Beyond this specific application, the benzothiazole scaffold is of broad interest in medicinal chemistry. Derivatives have shown a wide range of pharmacological activities, and this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable heterocyclic compound with demonstrated potential in the diagnosis of Alzheimer's disease and as a versatile building block for the synthesis of novel therapeutic agents. While detailed experimental data on its synthesis and characterization are not yet widely disseminated in the scientific literature, this guide provides a robust framework based on established chemical principles and data from closely related analogues. It is anticipated that further research into this and related compounds will continue to yield significant advancements in medicinal chemistry and drug discovery.

References

  • Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.

Sources

An In-Depth Technical Guide to 2-Bromobenzo[d]thiazol-6-ol: Synthesis, Properties, and Applications in Neuroimaging

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromobenzo[d]thiazol-6-ol, a heterocyclic compound of significant interest to researchers in neurodegenerative diseases and drug development. We will delve into its molecular characteristics, a detailed synthetic pathway, its mechanism of action as an amyloid plaque binding agent, and its application as a precursor for Positron Emission Tomography (PET) imaging agents for Alzheimer's disease.

Molecular Profile and Significance

This compound is a key intermediate and molecular scaffold used in the development of diagnostic and therapeutic agents. Its benzothiazole core is a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[1] The strategic placement of a bromine atom at the 2-position provides a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries.[2][3] The hydroxyl group at the 6-position is crucial for modulating solubility and serves as a key site for radiolabeling.

The primary application driving research into this molecule is its use as a diagnostic agent in PET scans to detect Alzheimer's disease. Its structure allows for high-affinity binding to the beta-amyloid (Aβ) plaques that are a pathological hallmark of the disease.

PropertyValueSource
Chemical Formula C₇H₄BrNOS[4]
Molecular Weight 230.08 g/mol [4]
CAS Number 808755-67-1[4]
IUPAC Name This compound[4]
SMILES C1=CC2=C(C=C1O)SC(=N2)Br

Synthesis and Characterization

A robust synthetic route is critical for producing high-purity material for research and development. While multiple synthetic strategies exist for benzothiazoles, a common and effective approach involves the bromination of a benzothiazole precursor. The following protocol is a representative method adapted from established procedures for the synthesis and bromination of related benzothiazole scaffolds.[1][5]

Experimental Protocol: Synthesis of this compound

Rationale: This two-step process first involves the formation of the benzothiazole ring, followed by a selective bromination at the 2-position. Using N-Bromosuccinimide (NBS) is a well-established method for brominating electron-rich heterocyclic systems.

Step 1: Synthesis of 6-hydroxybenzo[d]thiazole

  • Reaction Setup: To a solution of 2-amino-5-hydroxythiophenol (1 equivalent) in a suitable solvent such as DMF or ethanol, add formic acid (1.2 equivalents).

  • Cyclization: Heat the mixture to reflux (typically 80-100 °C) for 4-6 hours. The formic acid serves as the source for the C2 carbon of the thiazole ring.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry under a vacuum. The crude 6-hydroxybenzo[d]thiazole can be purified further by recrystallization from an ethanol/water mixture.

Step 2: Bromination to this compound

  • Reaction Setup: Dissolve the 6-hydroxybenzo[d]thiazole (1 equivalent) from Step 1 in chloroform or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature. The succinimide byproduct is more easily removed than residual bromine, making NBS a preferred reagent.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Protect the reaction from light to prevent radical side reactions.

  • Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid and quench unreacted NBS. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization: Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on data from closely related benzothiazole structures.[6] These predictions are invaluable for the initial characterization of the synthesized compound.

NucleusPredicted Chemical Shift (δ, ppm)Rationale / Comparison to Analogs
¹H NMR
Aromatic H (position 4)~7.7-7.9Downfield due to proximity to the thiazole ring.
Aromatic H (position 5)~6.9-7.1Ortho to the electron-donating hydroxyl group, shifted upfield.
Aromatic H (position 7)~7.2-7.4Meta to the hydroxyl group.
Phenolic OH~9.5-10.5Broad singlet, chemical shift is solvent-dependent.
¹³C NMR
C2 (C-Br)~140-145Carbon bearing the bromine atom in the thiazole ring.
C4~122-125
C5~116-118Shielded by the adjacent hydroxyl group.
C6 (C-OH)~155-158Deshielded due to the attached oxygen atom.
C7~110-113
C7a (bridgehead)~148-152
C3a (bridgehead)~130-134

Final characterization should always be confirmed with High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula.

Mechanism of Action: High-Affinity Binding to Amyloid-β Plaques

The therapeutic and diagnostic potential of this compound derivatives is rooted in their ability to bind with high affinity to Aβ aggregates. The planar, hydrophobic nature of the benzothiazole ring system allows it to intercalate between the β-sheet structures that characterize amyloid fibrils.

Studies on closely related analogs, such as 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), have elucidated this binding mechanism. BTA-1 binds to amyloid plaques in postmortem Alzheimer's disease brain homogenates with a high affinity, showing a dissociation constant (Kd) of approximately 5.8 nM.[7] Other rhenium-benzothiazole complexes have also shown strong binding affinities in the 10-89 nM range.[8] This high-affinity binding is crucial for PET imaging, as it allows the radiolabeled tracer to accumulate in amyloid-rich regions, creating a detectable signal over background noise.

Radiosynthesis_Workflow cluster_0 [¹¹C] Production cluster_1 Radiolabeling & Purification Cyclotron Cyclotron (¹⁴N(p,α)¹¹C) CO2 [¹¹C]CO₂ Cyclotron->CO2 MeOTf [¹¹C]Methyl Triflate Synthesis CO2->MeOTf Reaction O-Methylation MeOTf->Reaction Precursor Precursor: This compound Precursor->Reaction SPE SPE Purification (C18 Sep-Pak) Reaction->SPE QC Quality Control (Radio-HPLC) SPE->QC Final Final Product for Injection QC->Final Metabolism_Pathway Parent This compound Diol Benzo[d]thiazole-2,6(3H)-diol Parent->Diol Cytochrome P450 (e.g., CYP1A1, CYP2W1) Quinone Benzo[e]thiazole-2,6(3H)-quinone (Reactive Intermediate) Diol->Quinone NADPH-dependent Oxidation Conjugate Glutathione Conjugate (Excretion) Quinone->Conjugate GSH Conjugation

Sources

Spectroscopic Blueprint of 2-Bromobenzo[d]thiazol-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-Bromobenzo[d]thiazol-6-ol, a molecule of interest in diagnostic agent development, particularly for neurodegenerative diseases like Alzheimer's. While direct experimental spectra for this specific compound are not widely published, this document, grounded in the principles of spectroscopic interpretation and data from analogous structures, serves as a robust predictive blueprint for researchers and drug development professionals. Herein, we dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into experimental design and data interpretation.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole core functionalized with a bromine atom at the 2-position and a hydroxyl group at the 6-position. Its structural attributes make it a candidate for applications in medical imaging, where it may bind to specific biological targets. The synthesis of this and related compounds can be achieved through methods such as the microwave irradiation of bromobenzene and thiourea in a nitric acid medium or via cross-coupling reactions. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural confirmation during synthesis and subsequent applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the thiazole ring, as well as the electron-donating effect of the hydroxyl group.

Predicted ¹H NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Singlet (broad)1H-OHThe hydroxyl proton is acidic and its chemical shift can be concentration and temperature-dependent. It typically appears as a broad singlet.
~7.8 - 8.0Doublet1HH-4This proton is adjacent to the electron-withdrawing thiazole nitrogen and will be deshielded, appearing at a lower field.
~7.4 - 7.6Doublet1HH-7This proton is ortho to the bromine-substituted carbon, and its chemical environment will be influenced by the halogen.
~7.0 - 7.2Doublet of doublets1HH-5This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Predicted ¹³C NMR Data (in DMSO-d₆):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-2This carbon is directly attached to the electronegative nitrogen and sulfur atoms, as well as the bromine, causing it to be significantly deshielded.
~155 - 160C-6The carbon bearing the hydroxyl group will be deshielded due to the oxygen's electronegativity.
~145 - 150C-3aA quaternary carbon within the fused ring system.
~130 - 135C-7aAnother quaternary carbon in the fused ring system.
~120 - 125C-4Aromatic CH carbon.
~115 - 120C-5Aromatic CH carbon.
~110 - 115C-7Aromatic CH carbon.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.[1]

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[3]

    • Typical parameters on a 100 MHz spectrometer would include a 30-45° pulse, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-H, C=N, C=C, and C-Br bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 3600Broad, StrongO-H stretchThe hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.[4]
3000 - 3100MediumAromatic C-H stretchCharacteristic stretching vibrations of C-H bonds on the aromatic ring.[5][6]
1600 - 1620MediumC=N stretchThe imine bond within the thiazole ring.
1450 - 1600Medium to StrongAromatic C=C stretchMultiple bands are expected in this region due to the stretching of the carbon-carbon bonds in the benzene ring.[5][6]
1200 - 1300StrongC-O stretchThe stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group.
600 - 800Medium to StrongC-Br stretchThe carbon-bromine bond will have a characteristic absorption in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.

Step-by-Step Methodology (ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[7]

  • Background Scan: Perform a background scan with the clean, empty ATR accessory to account for atmospheric CO₂ and H₂O.[8]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.[7]

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[7]

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.[10][11]

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺·): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed. The expected m/z for the molecular ions will be around 229 and 231 g/mol .

  • Key Fragment Ions:

    • [M - Br]⁺: Loss of the bromine radical is a likely fragmentation pathway, leading to a significant peak at m/z 150.

    • [M - CO]⁺·: Loss of a neutral carbon monoxide molecule from the phenolic ring is possible.

    • [M - HBr]⁺·: Elimination of hydrogen bromide could also occur.

    • Benzothiazole ring fragmentation: Further fragmentation of the benzothiazole ring system will lead to smaller, characteristic ions.

Experimental Protocol for Mass Spectrometry

The following is a general procedure for acquiring an EI mass spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[12][13]

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to ionization and fragmentation.[11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for NMR spectroscopy and mass spectrometry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H & 13C Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: General experimental workflow for NMR spectroscopy.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis Mass Analysis dissolve_ms Dissolve Sample in Volatile Solvent introduce Introduce Sample dissolve_ms->introduce ionize Electron Ionization (70 eV) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Caption: General experimental workflow for EI mass spectrometry.

Fragmentation_Pathway M Molecular Ion (M+·) m/z 229/231 M_minus_Br [M - Br]+ m/z 150 M->M_minus_Br - Br· M_minus_CO [M - CO]+· M->M_minus_CO - CO M_minus_HBr [M - HBr]+· M->M_minus_HBr - HBr Fragments Further Fragments M_minus_Br->Fragments

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By combining theoretical knowledge with data from structurally related compounds, we have established a reliable spectroscopic blueprint. The experimental protocols and workflows described herein offer a standardized approach for researchers to acquire and interpret high-quality data for this and similar benzothiazole derivatives. This foundational knowledge is critical for the successful synthesis, characterization, and application of this promising class of molecules in drug discovery and development.

References

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • YouTube. (2021, April 18). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

  • University of Toronto. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Pharma Times Official. (2025, April 24). SOP for Performance Check of Fourier Transform Infrared. Retrieved from [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). FTIR SOP: Setup and Data Processing. Retrieved from [Link]

  • Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Bruker. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (1962, September 1). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • GitHub. (n.d.). Complex GraphViz DOT Sample. Retrieved from [Link]

  • NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • Medium. (2021, January 19). Real examples of Graphviz. Retrieved from [Link]

  • University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Read the Docs. (n.d.). Examples — graphviz 0.21 documentation. Retrieved from [Link]

  • YouTube. (2020, October 17). Electron ionization and mass spectrometry. Retrieved from [Link]

  • Sketchviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • University of Lethbridge. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

Unveiling the Biological Profile of 2-Bromobenzo[d]thiazol-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of a Key Benzothiazole Derivative in Neuroscience and Beyond

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-Bromobenzo[d]thiazol-6-ol, a significant molecule within the versatile benzothiazole scaffold. Primarily recognized for its role as a diagnostic imaging agent in Alzheimer's disease, this document delves into the nuanced physicochemical properties, synthesis, and metabolic pathways of the compound. Beyond its established application in neuroimaging, this guide explores the broader therapeutic potential of the benzothiazole class, including anticancer, antimicrobial, and anti-inflammatory activities, offering a forward-looking perspective on the untapped research avenues for this compound and its derivatives. Detailed experimental protocols and mechanistic insights are provided to empower researchers in drug discovery and development.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4][5][6] This versatile scaffold is a key constituent in a variety of therapeutically important molecules, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1][2][3][4][5][6] The unique structural and electronic properties of the benzothiazole ring system allow for diverse functionalization, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This compound emerges from this rich chemical landscape as a molecule of significant interest, particularly in the field of neurodegenerative disease diagnostics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical characteristics of this compound is fundamental to appreciating its biological interactions and developing new applications.

PropertyValue
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
CAS Number 808755-67-1
Appearance Solid
Canonical SMILES C1=CC2=C(C=C1O)SC(=N2)Br

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical strategies. One reported method involves the microwave-assisted irradiation of bromobenzene and thiourea in a nitric acid medium. Alternative synthetic routes may include cross-coupling reactions involving nitro compounds and amino acids, or the alkylation of nitro compounds with alkenes. The selection of a specific synthetic pathway is often guided by factors such as yield, purity requirements, and scalability.

A general representation of a synthetic approach is outlined below:

Synthesis_Workflow Precursors Starting Materials (e.g., Bromobenzene, Thiourea) Reaction Reaction (e.g., Microwave Irradiation) Precursors->Reaction Reagents & Conditions Purification Purification (e.g., Chromatography) Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity in Alzheimer's Disease: A Diagnostic Tool

The most well-documented biological application of this compound is its use as a diagnostic agent in Alzheimer's disease. This application leverages the compound's ability to bind to amyloid-beta (Aβ) plaques, which are pathological hallmarks of the disease.

Mechanism of Action: Amyloid Plaque Binding

This compound functions as a molecular probe that, when radiolabeled, can be detected by Positron Emission Tomography (PET) scans. The benzothiazole core of the molecule exhibits a high affinity for the beta-sheet structures characteristic of Aβ fibrils. This binding allows for the in vivo visualization and quantification of amyloid plaque burden in the brains of individuals suspected of having Alzheimer's disease.

Amyloid_Binding_Pathway Compound This compound (Radiolabeled) BBB Blood-Brain Barrier Penetration Compound->BBB Abeta Amyloid-Beta Plaques BBB->Abeta Binding PET PET Imaging Detection Abeta->PET Signal Emission

Caption: Signaling pathway of this compound in PET imaging of amyloid plaques.

Experimental Protocol: In Vitro Amyloid Binding Assay

To assess the binding affinity of novel benzothiazole derivatives to Aβ fibrils, a competitive binding assay using a radiolabeled standard and synthetic Aβ fibrils is a standard methodology.

Objective: To determine the binding affinity (Ki) of a test compound for Aβ fibrils.

Materials:

  • Synthetic Aβ₁₋₄₂ peptides

  • Radiolabeled this compound (e.g., [³H] or [¹¹C] labeled)

  • Test compound (unlabeled)

  • Phosphate-buffered saline (PBS)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Fibril Preparation: Incubate synthetic Aβ₁₋₄₂ peptides in PBS at 37°C for 24-48 hours to induce fibril formation.

  • Binding Reaction: In a microcentrifuge tube, combine a fixed concentration of radiolabeled this compound, pre-formed Aβ fibrils, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours to allow for binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold PBS to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Metabolism of this compound

Understanding the metabolic fate of this compound is crucial for its development as a diagnostic or therapeutic agent. This compound is known to be metabolized by cytochrome P450 (CYP) enzymes. The metabolic process involves the formation of benzo[d]thiazole-2,6(3H)-diol, which is subsequently oxidized by NADPH to yield benzo[e]thiazole-2,6(3H)-quinone.

Metabolism_Pathway Compound This compound CYP450 Cytochrome P450 Enzymes Compound->CYP450 Metabolism Metabolite1 Benzo[d]thiazole-2,6(3H)-diol CYP450->Metabolite1 NADPH NADPH Metabolite1->NADPH Oxidation Metabolite2 Benzo[e]thiazole-2,6(3H)-quinone NADPH->Metabolite2

Caption: Metabolic pathway of this compound.

Broader Biological Potential: Insights from the Benzothiazole Class

While the primary application of this compound is in diagnostics, the broader benzothiazole family exhibits a remarkable range of biological activities that suggest potential therapeutic avenues for this compound and its derivatives.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[2] The mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and disruption of cell cycle regulation. For instance, a related compound, N-(6-bromobenzo[d]thiazol-2-yl)acetamide, has been investigated for its biological activities, suggesting the potential for this core structure in anticancer research.

Antimicrobial Activity

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a range of bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Benzothiazole derivatives have been identified as inhibitors of various enzymes. A notable example is the urease inhibitory activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives. The study on N-(6-bromobenzo[d]thiazol-2-yl)acetamide showed a percentage inhibition of urease, indicating the potential for this class of compounds to modulate enzyme activity.

Anti-inflammatory Activity

Certain benzothiazole derivatives have exhibited anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. This opens the possibility of developing this compound derivatives for the treatment of inflammatory disorders.

Future Directions and Conclusion

This compound stands as a testament to the versatility of the benzothiazole scaffold. Its established role as a diagnostic agent for Alzheimer's disease underscores its importance in neuroscience. However, the extensive biological activities of the broader benzothiazole class strongly suggest that the therapeutic potential of this compound and its analogs is far from fully explored.

Future research should focus on a systematic evaluation of the anticancer, antimicrobial, and anti-inflammatory properties of this compound. The synthesis of a library of derivatives with modifications at the bromine and hydroxyl positions could lead to the discovery of novel compounds with enhanced potency and selectivity for various biological targets. In-depth mechanistic studies, including enzyme kinetics and cellular pathway analysis, will be crucial in elucidating the full spectrum of its biological activity. This technical guide serves as a foundational resource to inspire and facilitate such future investigations, ultimately aiming to unlock the full therapeutic potential of this promising molecule.

References

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and biological potentials of benzothiazoles derivatives. Retrieved from [Link]

  • PubMed. (2022). Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities. Mini Rev Med Chem, 22(14), 1895-1935. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromobenzo[d]thiazol-6-ol Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromobenzo[d]thiazol-6-ol and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and biological evaluation of these promising molecules, with a focus on their applications in oncology and neurodegenerative diseases.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core, a bicyclic heterocyclic system, is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The unique structural features of the benzothiazole ring allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses specifically on derivatives of this compound, a key intermediate for generating a library of novel compounds with therapeutic potential. The presence of the bromine atom at the 2-position and the hydroxyl group at the 6-position provide versatile handles for synthetic modifications, making this core an attractive starting point for drug discovery campaigns.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the exploration of their therapeutic potential. The following protocols are based on established methodologies and provide a framework for the rational design and synthesis of novel analogs.

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol describes a plausible synthetic route to the core compound, this compound, adapted from general methods for benzothiazole synthesis.

Reaction Scheme:

Synthesis of this compound p-Aminophenol p-Aminophenol 2-Amino-6-hydroxybenzothiazole 2-Amino-6-hydroxybenzothiazole p-Aminophenol->2-Amino-6-hydroxybenzothiazole Cyclization KSCN KSCN, Br2, Acetic Acid This compound This compound 2-Amino-6-hydroxybenzothiazole->this compound Sandmeyer-type Reaction Sandmeyer_Reaction NaNO2, HBr, CuBr

Caption: Synthetic pathway to this compound.

Step-by-Step Methodology:

  • Synthesis of 2-Amino-6-hydroxybenzothiazole:

    • To a solution of p-aminophenol (1 equivalent) in glacial acetic acid, add potassium thiocyanate (KSCN, 2 equivalents).

    • Cool the mixture in an ice bath and add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the precipitate by filtration, wash with water, and dry to yield 2-amino-6-hydroxybenzothiazole.

  • Synthesis of this compound (Sandmeyer-type Reaction):

    • Suspend 2-amino-6-hydroxybenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

    • Cool the suspension to 0-5°C and add a solution of sodium nitrite (NaNO2, 1.1 equivalents) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and then heat at 50-60°C for 1-2 hours until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Derivatization at the 2-Position via Suzuki Coupling

The bromine atom at the 2-position is an excellent handle for introducing aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7][8][9]

Reaction Scheme:

Suzuki Coupling Core This compound Product 2-Aryl/Heteroaryl-benzo[d]thiazol-6-ol Core->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Pd(PPh3)4, Base (e.g., K2CO3) Catalyst->Product

Caption: Suzuki coupling for 2-position derivatization.

Step-by-Step Methodology:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as 1,4-dioxane or a mixture of toluene and water, add the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents).

  • Add a base, such as potassium carbonate (K2CO3, 2-3 equivalents) or cesium carbonate (Cs2CO3).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05-0.1 equivalents).

  • Heat the reaction mixture under an inert atmosphere at 80-100°C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 2-substituted derivative.

Protocol 3: Derivatization at the 6-Hydroxyl Group

The hydroxyl group at the 6-position can be readily derivatized to form ethers or esters, allowing for the exploration of structure-activity relationships related to this position.

Reaction Scheme:

Hydroxyl Derivatization Core This compound Product 6-Alkoxy/Acyloxy-2-bromobenzo[d]thiazole Core->Product Reagent Alkyl Halide or Acid Chloride, Base Reagent->Product

Caption: Derivatization of the 6-hydroxyl group.

Step-by-Step Methodology (for Ether Synthesis):

  • Dissolve this compound (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K2CO3, 2 equivalents) or sodium hydride (NaH, 1.2 equivalents, use with caution).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic phase with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Characterization of Synthesized Derivatives

The structural integrity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques.

TechniquePurposeExpected Observations for this compound Derivatives
¹H NMR To determine the proton environment and connectivity.Aromatic protons on the benzothiazole ring typically appear in the range of δ 7.0-8.0 ppm. The chemical shifts and coupling patterns will vary with substitution. Protons of substituents will have characteristic chemical shifts.
¹³C NMR To identify the carbon skeleton of the molecule.Aromatic carbons of the benzothiazole core will be observed in the δ 110-160 ppm region. The carbon bearing the bromine will be downfield.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.The molecular ion peak (M+) should be observed, and its isotopic pattern will confirm the presence of bromine. High-resolution mass spectrometry (HRMS) provides the exact mass.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic peaks for O-H stretching (for the hydroxyl group), C=N stretching of the thiazole ring, and C-Br stretching will be present.
Elemental Analysis To determine the elemental composition.The percentages of C, H, N, and S should be within ±0.4% of the calculated values.

Note: For detailed predicted spectroscopic data of a related compound, 4,7-Dibromobenzo[d]thiazol-2-amine, refer to existing literature.[10]

Biological Evaluation and Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Activity

Benzothiazole derivatives have been extensively investigated for their anticancer properties, with mechanisms of action often involving the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[3][11][12]

Key Signaling Pathways Targeted by Benzothiazole Derivatives in Cancer:

Anticancer Mechanisms BTZ Benzothiazole Derivative EGFR EGFR BTZ->EGFR Inhibition Apoptosis Apoptosis BTZ->Apoptosis Induction PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K MAPK ERK/MAPK Pathway EGFR->MAPK JAK JAK/STAT Pathway EGFR->JAK Proliferation Cell Proliferation PI3K->Proliferation Inhibition MAPK->Proliferation Inhibition JAK->Proliferation Inhibition

Caption: Key signaling pathways targeted by benzothiazole derivatives in cancer.[11]

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Table of Anticancer Activity of Selected Benzothiazole Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
6e HepG2 (Liver)10.88[13]
6f HepG2 (Liver)10.00[13]
2c HCT116 (Colon)3.670[14]
7l HCT116 (Colon)2.527[14]
2c HeLa (Cervical)2.642[14]
7l HeLa (Cervical)2.659[14]

Note: The compounds listed are examples from the literature and are not direct derivatives of this compound, but they illustrate the potential of the benzothiazole scaffold.

Neuroprotective Activity

This compound and its analogs are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. Their mechanisms of action are thought to involve the inhibition of key enzymes and the prevention of amyloid-beta (Aβ) peptide aggregation.[15]

Key Targets in Neurodegenerative Diseases:

Neuroprotective Mechanisms BTZ Benzothiazole Derivative AChE Acetylcholinesterase (AChE) BTZ->AChE Inhibition MAO-B Monoamine Oxidase B (MAO-B) BTZ->MAO-B Inhibition Abeta_agg Aβ Aggregates (Plaques) BTZ->Abeta_agg Inhibition of Aggregation Neurotransmission Improved Cholinergic Neurotransmission AChE->Neurotransmission Enhancement Abeta Aβ Monomers Abeta->Abeta_agg Neurotoxicity Reduced Neurotoxicity Abeta_agg->Neurotoxicity Reduction

Caption: Mechanisms of neuroprotection by benzothiazole derivatives.[1]

Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE inhibitory activity.[2]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution and incubate for a short period.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Data Acquisition: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color development is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor) and determine the IC50 value.

Protocol 6: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to screen for compounds that can inhibit the formation of Aβ fibrils.[13][16][17][18]

Step-by-Step Methodology:

  • Aβ Peptide Preparation: Prepare a stock solution of Aβ(1-42) peptide by dissolving it in a solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state, then evaporate the solvent.[18][19]

  • Aggregation Assay:

    • Resuspend the Aβ peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.

    • In a black 96-well plate, mix the Aβ solution with the test compounds at various concentrations.

    • Add Thioflavin T (ThT) solution to each well.

  • Fluorescence Measurement: Incubate the plate at 37°C with intermittent shaking and measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm) over time. An increase in fluorescence indicates Aβ aggregation.

  • Data Analysis: Plot the fluorescence intensity versus time. The extent of inhibition can be determined by comparing the fluorescence of samples with the test compound to that of the control.

Table of Neuroprotective Activity of Selected Benzothiazole Derivatives:

CompoundTargetIC50Reference
4f AChE23.4 ± 1.1 nM[1]
4f MAO-B40.3 ± 1.7 nM[1]
2i (Thiazole analog) AChE0.028 ± 0.001 µM[20]

Note: The compounds listed are examples from the literature and are not direct derivatives of this compound, but they illustrate the potential of the benzothiazole and related thiazole scaffolds.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents on the bicyclic ring.

  • Substitution at the 2-position: Introduction of aryl or heteroaryl groups at this position through Suzuki coupling can significantly influence anticancer and neuroprotective activities. The electronic properties and steric bulk of these substituents play a crucial role in target binding.[11][12]

  • Substitution at the 6-position: The hydroxyl group at the 6-position is a key feature. Its modification to ethers or esters can alter the compound's polarity, solubility, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties.[11]

  • Other substitutions: The addition of various functional groups to the benzene ring of the benzothiazole core can further modulate the biological activity. For instance, electron-withdrawing or electron-donating groups can impact the electronic distribution of the ring system and its interaction with biological targets.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the wide range of biological activities associated with the benzothiazole scaffold make them attractive candidates for the development of novel therapeutics for cancer and neurodegenerative diseases.

Future research in this area should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions at the 2- and 6-positions to further explore the SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • In vivo evaluation: Testing the efficacy and safety of lead compounds in animal models of cancer and neurodegenerative diseases.

  • Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to optimize their drug-like characteristics.

By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can accelerate the discovery and development of novel benzothiazole-based drugs with improved therapeutic efficacy.

References

  • Racane, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry, 94, 103537.
  • Aslan, B., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6295-6302.
  • Elgemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
  • Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279.
  • Malik, S., et al. (2022). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. RSC Advances, 12(42), 27363-27377.
  • Elgemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Creative Bioarray. (n.d.). Aβ Peptide Aggregation Inhibition Assay. Retrieved from [Link]

  • Sadhasivam, G., et al. (2015). Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Oriental Journal of Chemistry, 31(2), 837-843.
  • Pattan, S. R., et al. (2024). Biological evaluation and characterization of benzothiazole derivatives. Journal of Chemical Health Risks.
  • Çakır, D., et al. (2021). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 11(52), 32962-32975.
  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
  • Acar, Ç., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Brazilian Journal of Biology, 83, e273305.
  • El-Sayed, N. N. E., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology, 670, 13-31.
  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312.
  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. PubMed Central.
  • Frasinyuk, M., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Pharmaceuticals, 15(10), 1251.
  • Gull, Y., et al. (2016). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and...
  • Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857.
  • Gull, Y., et al. (2016).
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Gull, Y., et al. (2016).
  • Palhano, F. L., et al. (2013). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Journal of Medicinal Chemistry, 56(10), 3973-3984.
  • Abdel-Wahab, B. F., et al. (2022). New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions. Anticancer Agents in Medicinal Chemistry, 22(12), 2327-2339.
  • Knez, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8305-8311.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Bepary, S., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 357-366.
  • Gull, Y., et al. (2013). Efficient synthesis of 2-amino-6-arylbenzothiazoles via Pd(0) Suzuki cross coupling reactions: potent urease enzyme inhibition and nitric oxide scavenging activities of the products. PubMed.
  • Wunpathe, C., et al. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science, 38(3), 438-442.
  • Li, J., et al. (2023). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. Molecules, 28(13), 5129.
  • ResearchGate. (n.d.). Structure–activity relationship analysis of dual inhibitors 6d, 6f, and 6g. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-Bromobenzo[d]thiazol-6-ol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Diagnostic Tool

2-Bromobenzo[d]thiazol-6-ol is a heterocyclic compound that has primarily been recognized for its role as a diagnostic agent in positron emission tomography (PET) scans for the detection of Alzheimer's disease. Its ability to bind to amyloid plaques, which are characteristic of this neurodegenerative condition, has been a key application. However, the benzothiazole scaffold, a core component of this molecule, is a well-established "privileged structure" in medicinal chemistry, known to impart significant biological activity.[1] Derivatives of benzothiazole have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide will delve into the known interactions of this compound and explore its potential therapeutic targets, drawing insights from the broader family of benzothiazole compounds.

Primary Target: Beta-Amyloid Plaques in Alzheimer's Disease

The most definitively identified target of this compound is the beta-amyloid plaques found in the brains of individuals with Alzheimer's disease. The compound's interaction with these protein aggregates forms the basis of its use in diagnostic imaging.

Mechanism of Action

This compound traverses the blood-brain barrier and selectively binds to beta-amyloid deposits. This binding is thought to be driven by the planar and lipophilic nature of the benzothiazole ring system, which allows it to intercalate within the beta-sheet structures of the amyloid fibrils. The presence of the bromine atom can further enhance binding affinity and provides a handle for radiolabeling, which is essential for PET imaging.

Potential Therapeutic Arenas for this compound

While its diagnostic application is clear, the therapeutic potential of this compound remains largely untapped. By examining the biological activities of structurally related benzothiazole derivatives, we can identify promising avenues for future research and drug development.

Oncology: A Promising Frontier

Numerous benzothiazole derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[2][3] This suggests that this compound could be investigated for its potential as an anticancer agent.

Potential Molecular Targets in Oncology:

  • Kinases: The benzothiazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as novel inhibitors of BCR-ABL1 kinase, a key driver in chronic myeloid leukemia.[5] It is plausible that this compound could be explored for its inhibitory activity against a panel of cancer-related kinases.

  • Apoptosis Induction: Some benzothiazole compounds have been shown to induce apoptosis in cancer cells.[6] The mechanism often involves the disruption of mitochondrial membrane potential and the activation of caspase cascades.

  • Cell Cycle Arrest: Certain quinazolinone derivatives containing a 2-aminobenzo[d]thiazol-5-yl moiety have been found to induce G1-phase arrest in lung cancer cells by inhibiting the ALK/PI3K/AKT signaling pathway.[6]

Inflammatory Disorders

Chronic inflammation is a key component of many diseases, and benzothiazole derivatives have shown promise as anti-inflammatory agents.[3]

Potential Molecular Targets in Inflammation:

  • Cytokine Production: Novel benzothiazole compounds have been shown to significantly inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in mouse monocyte macrophages.[3]

  • Enzymes in the Inflammatory Cascade: Enzymes like 5-lipoxygenase (5-LO), which are involved in the production of inflammatory mediators, could be potential targets for this compound.[7]

Experimental Workflows for Target Identification and Validation

To systematically explore the therapeutic potential of this compound, a multi-pronged approach to target identification and validation is necessary.

Target Identification

The initial step is to identify the specific molecular targets with which the compound interacts.

Step-by-Step Protocol for Affinity-Based Target Identification:

  • Compound Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The hydroxyl group would be a logical point for modification.

    • Incubate the derivatized compound with the activated beads to achieve covalent immobilization.

    • Thoroughly wash the beads to remove any non-covalently bound compound.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line or an immune cell line) to a high density.

    • Harvest the cells and lyse them using a non-denaturing lysis buffer to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

    • As a negative control, incubate the lysate with beads that have not been conjugated to the compound.

    • Wash the beads extensively to remove non-specific protein binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

Affinity-Based Target Identification Workflow
Target Validation

Once potential targets are identified, it is crucial to validate their interaction with this compound and determine the functional consequences of this interaction.

Key Validation Assays:

Assay TypePurposeExample Protocol
Direct Binding Assays To confirm a direct physical interaction between the compound and the target protein.Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip. Flow solutions of this compound at various concentrations over the chip and measure the change in refractive index to determine binding kinetics (kon, koff) and affinity (KD).
Enzymatic Assays To determine if the compound modulates the activity of an enzyme target.Kinase Activity Assay: In a microplate format, combine the recombinant kinase, its substrate, and ATP with varying concentrations of this compound. Measure the phosphorylation of the substrate using a phosphospecific antibody or a luminescence-based ATP detection kit.
Cell-Based Functional Assays To assess the effect of the compound on the target's function within a cellular context.Cell Proliferation Assay: Treat cancer cells with increasing concentrations of this compound for a set period (e.g., 72 hours). Measure cell viability using an MTT or CellTiter-Glo assay to determine the IC50 value.

G cluster_0 Target Validation Workflow A Identified Potential Target B Direct Binding Assay (e.g., SPR) A->B C Enzymatic/Functional Assay A->C E Validated Therapeutic Target B->E D Cell-Based Assay C->D D->E

Target Validation Workflow

Conclusion and Future Directions

While this compound is established as a valuable tool for the diagnosis of Alzheimer's disease through its interaction with beta-amyloid plaques, its therapeutic potential is a compelling area for further investigation. The rich pharmacology of the benzothiazole scaffold suggests that this compound may have utility in oncology and inflammatory diseases. The systematic application of target identification and validation workflows, as outlined in this guide, will be instrumental in uncovering novel mechanisms of action and unlocking the full therapeutic promise of this compound. Future research should focus on synthesizing and screening a library of derivatives to optimize potency and selectivity for newly identified targets.

References

Unraveling the Therapeutic Potential of Novel Benzothiazoles in Alzheimer's Disease: A Technical Guide to Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) presents a multifaceted challenge to modern medicine, with a complex pathology centered on amyloid-beta plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein. While the benzothiazole scaffold is present in molecules used for AD diagnostics, its therapeutic potential remains an area of active investigation. This guide outlines a comprehensive, technically-grounded framework for elucidating the mechanism of action of novel benzothiazole derivatives, using the hypothetical candidate 2-Bromobenzo[d]thiazol-6-ol as a case study. We will delve into the core pathological pathways of AD, focusing on tau hyperphosphorylation and the central role of Glycogen Synthase Kinase-3 Beta (GSK-3β), and provide detailed protocols for a rigorous preclinical evaluation.

Introduction: The Scientific Rationale for Targeting Tau Pathology

The progression of cognitive decline in Alzheimer's disease is strongly correlated with the accumulation of intracellular NFTs composed of hyperphosphorylated tau protein.[1][2] Under normal physiological conditions, tau is a microtubule-associated protein that plays a crucial role in stabilizing the microtubule network, essential for axonal transport and neuronal integrity.[2] In the diseased state, tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules and aggregate into insoluble fibrils, which ultimately form NFTs.[1][2] This process leads to microtubule destabilization, impaired axonal transport, and eventual neuronal death.[2]

One of the primary kinases responsible for the pathological hyperphosphorylation of tau is GSK-3β.[3] This serine/threonine kinase is constitutively active in resting cells and is implicated in a multitude of cellular processes.[4] In the context of AD, dysregulation of GSK-3β activity is linked to increased tau phosphorylation, contributing directly to NFT formation and neuronal demise.[3] Consequently, the inhibition of GSK-3β has emerged as a promising therapeutic strategy for AD and other tauopathies.

While this compound has been documented as a diagnostic agent for positron emission tomography (PET) imaging of amyloid plaques, its potential as a therapeutic agent targeting the tau cascade is yet to be explored. This guide provides a roadmap for such an investigation.

A Phased Approach to Mechanistic Investigation

Elucidating the mechanism of action of a novel compound requires a multi-pronged approach, progressing from in vitro biochemical assays to cell-based models and finally to in vivo animal studies. The following sections detail the experimental workflows designed to test the hypothesis that a compound like this compound could modulate tau pathology through the inhibition of GSK-3β.

Phase 1: In Vitro Characterization

The initial phase focuses on determining if the compound directly interacts with the key molecular players in the tau phosphorylation cascade.

2.1.1. Direct GSK-3β Inhibition Assay

The first step is to assess the direct inhibitory potential of the compound on GSK-3β activity. This can be achieved through various assay formats, including radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or non-radiometric assays using fluorescence or luminescence readouts.[3][5]

Experimental Protocol: In Vitro GSK-3β Kinase Assay (Luminometric)

  • Reagents and Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • Test compound (this compound) and a known GSK-3β inhibitor (positive control, e.g., CHIR-99021)

    • 384-well white assay plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in DMSO.

    • In a 384-well plate, add the kinase buffer.

    • Add the test compound or control to the appropriate wells.

    • Add the GSK-3β enzyme to all wells except the negative control.

    • Add the GSK-3β substrate peptide to all wells.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader. The signal is inversely proportional to GSK-3β activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.1.2. Tau Aggregation Inhibition Assay

The propensity of a compound to interfere with the aggregation of tau into fibrils is a key therapeutic attribute. In vitro tau aggregation can be induced by agents like heparin or arachidonic acid and monitored using Thioflavin T (ThT), a fluorescent dye that binds to beta-sheet structures characteristic of amyloid fibrils.[6][7][8]

Experimental Protocol: Thioflavin T (ThT) Tau Aggregation Assay

  • Reagents and Materials:

    • Recombinant human tau protein (e.g., the K18 fragment containing the microtubule-binding repeats)

    • Heparin

    • Aggregation buffer (e.g., PBS with DTT)

    • Thioflavin T (ThT) solution

    • Test compound and a known aggregation inhibitor (positive control, e.g., methylene blue)

    • 96-well black, clear-bottom assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control.

    • In a 96-well plate, add the aggregation buffer.

    • Add the test compound or control to the appropriate wells.

    • Add the recombinant tau protein to all wells.

    • Induce aggregation by adding heparin to all wells.

    • Seal the plate and incubate at 37°C with continuous shaking.

    • At specified time points, measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the test compound.

    • Determine the lag time and the maximum fluorescence intensity for each curve.

    • Calculate the percentage of inhibition of aggregation at a specific time point.

Phase 2: Cell-Based Assays

Moving into a more physiologically relevant context, cell-based assays are crucial for confirming the on-target activity of the compound and assessing its effects on downstream cellular events.

2.2.1. Cellular GSK-3β Target Engagement Assay

Inhibition of GSK-3β in cells leads to the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway.[4][9] Measuring the levels of β-catenin can therefore serve as a robust readout for cellular GSK-3β inhibition.

Experimental Protocol: β-Catenin Accumulation Assay

  • Reagents and Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y)

    • Cell culture medium and supplements

    • Test compound and a known GSK-3β inhibitor

    • Lysis buffer

    • Primary antibody against β-catenin and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate for Western blotting

  • Procedure:

    • Seed SH-SY5Y cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound or control for 4-6 hours.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using the primary and secondary antibodies.

    • Detect the chemiluminescent signal and quantify the band intensities.

  • Data Analysis:

    • Normalize the β-catenin band intensity to the loading control.

    • Plot the normalized β-catenin levels against the compound concentration to determine the EC50 value.

2.2.2. Tau Phosphorylation in a Cellular Model

To directly assess the effect of the compound on tau phosphorylation, a cellular model that exhibits tau hyperphosphorylation is required. This can be achieved by treating cells with agents that induce tau phosphorylation (e.g., okadaic acid) or by using cell lines that overexpress a mutant form of tau.

Experimental Protocol: Tau Phosphorylation Assay in SH-SY5Y Cells

  • Reagents and Materials:

    • SH-SY5Y cells

    • Okadaic acid (a phosphatase inhibitor that induces hyperphosphorylation)

    • Test compound

    • Antibodies specific for various phospho-tau epitopes (e.g., AT8, PHF-1) and total tau

    • Western blotting reagents

  • Procedure:

    • Seed SH-SY5Y cells and treat with the test compound for 1 hour.

    • Induce tau hyperphosphorylation by adding okadaic acid and incubate for an additional 4 hours.

    • Lyse the cells and perform Western blotting as described above, probing for phospho-tau and total tau.

  • Data Analysis:

    • Quantify the phospho-tau signal and normalize it to the total tau signal.

    • Determine the extent to which the test compound reduces okadaic acid-induced tau hyperphosphorylation.

Phase 3: In Vivo Validation in Animal Models

The final preclinical phase involves testing the compound's efficacy in a living organism. Transgenic mouse models that express human tau with mutations found in frontotemporal dementia (e.g., P301L or P301S) develop age-dependent tau pathology and cognitive deficits, making them suitable for evaluating potential therapeutics.[10][11][12]

Experimental Protocol: Evaluation in a P301S Tau Transgenic Mouse Model

  • Animal Model:

    • PS19 transgenic mice expressing human P301S mutant tau.

  • Study Design:

    • Begin treatment with the test compound or vehicle at an age before significant pathology develops.

    • Administer the compound daily via an appropriate route (e.g., oral gavage).

    • Include a cohort of wild-type littermates as a control.

  • Behavioral Testing:

    • Assess cognitive function at multiple time points using tests such as the Morris water maze (spatial learning and memory) and the novel object recognition test (recognition memory).

  • Histopathological and Biochemical Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify the burden of phospho-tau and NFTs.

    • Conduct Western blotting on brain homogenates to measure levels of soluble and insoluble tau, as well as markers of GSK-3β activity.

  • Data Analysis:

    • Use appropriate statistical methods to compare the behavioral performance and pathological readouts between the treated and vehicle groups.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting experimental outcomes.

Quantitative Data Summary
Assay Parameter This compound Positive Control
In Vitro GSK-3β InhibitionIC50 (µM)TBDe.g., 0.01 µM (CHIR-99021)
Tau Aggregation Inhibition% Inhibition @ 10 µMTBDe.g., 85% (Methylene Blue)
β-Catenin AccumulationEC50 (µM)TBDe.g., 0.1 µM (CHIR-99021)
Tau Phosphorylation Reduction% Reduction @ 1 µMTBDTBD
Cognitive Improvement (MWM)% Improvement in Escape LatencyTBDN/A
NFT Reduction (IHC)% Reduction in AT8 StainingTBDN/A

TBD: To Be Determined

Signaling Pathway and Workflow Diagrams

Tau_Phosphorylation_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_tau Tau Pathology Insulin_Receptor Insulin Receptor Akt Akt Insulin_Receptor->Akt Activates Wnt Wnt Ligand GSK3b_Inactive Inactive GSK-3β (pSer9) Wnt->GSK3b_Inactive Inhibits GSK-3β via β-catenin pathway Akt->GSK3b_Inactive Phosphorylates (inactivates) GSK3b_Active Active GSK-3β pTau Hyperphosphorylated Tau GSK3b_Active->pTau Phosphorylates Tau_MT Tau on Microtubules pTau->Tau_MT Detaches from NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form Compound This compound (Hypothetical Inhibitor) Compound->GSK3b_Active Inhibits

Caption: Hypothetical mechanism of this compound in the tau phosphorylation pathway.

Experimental_Workflow Start Identify Novel Compound Phase1 Phase 1: In Vitro Assays - GSK-3β Kinase Assay - Tau Aggregation Assay Start->Phase1 Decision1 Active in vitro? Phase1->Decision1 Phase2 Phase 2: Cell-Based Assays - β-Catenin Accumulation - Tau Phosphorylation Decision2 Active in cells? Phase2->Decision2 Phase3 Phase 3: In Vivo Validation - Tau Transgenic Mice - Behavioral & Histological Analysis Decision3 Efficacious in vivo? Phase3->Decision3 Decision1->Phase2 Yes Stop Discontinue Decision1->Stop No Decision2->Phase3 Yes Decision2->Stop No Decision3->Stop No Success Lead Candidate Decision3->Success Yes

Caption: A streamlined workflow for the preclinical evaluation of a novel Alzheimer's therapeutic candidate.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of novel compounds, such as this compound, as potential therapeutics for Alzheimer's disease. By focusing on the pathologically relevant tau cascade and the key role of GSK-3β, researchers can generate the critical data needed to establish a clear mechanism of action. Positive outcomes from these studies would warrant further investigation into pharmacokinetic and toxicological properties, paving the way for potential clinical development. The multi-tiered approach outlined herein, from molecular interactions to in vivo efficacy, ensures a thorough and scientifically rigorous assessment of any new therapeutic candidate for this devastating neurodegenerative disease.

References

Methodological & Application

Introduction: The Strategic Importance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Bromobenzo[d]thiazol-6-ol from 4-Aminophenol

The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including antitumor, antimicrobial, and anticonvulsant properties[1]. Specifically, 2-bromo-6-hydroxybenzothiazoles are versatile intermediates, enabling further functionalization through cross-coupling reactions at the bromine-substituted position and derivatization of the hydroxyl group. This application note provides a detailed, two-part protocol for the synthesis of this compound, starting from the readily available and economical precursor, 4-aminophenol.

The synthetic strategy involves two major transformations:

  • Part A: The construction of the benzothiazole ring via an oxidative cyclization of 4-aminophenol with potassium thiocyanate in the presence of bromine to yield the key intermediate, 2-Amino-6-hydroxybenzo[d]thiazole.

  • Part B: The conversion of the 2-amino functionality to a 2-bromo group via a Sandmeyer reaction, a classic and reliable method for the transformation of aryl amines[2][3].

This guide is designed for researchers and professionals in drug development, offering not just a step-by-step protocol but also the underlying mechanistic principles and safety considerations essential for successful and safe execution.

Overall Reaction Scheme

Figure 1: Two-stage synthesis of this compound from 4-aminophenol.

PART A: Synthesis of 2-Amino-6-hydroxybenzo[d]thiazole

Theoretical Background and Mechanism

The formation of 2-aminobenzothiazoles from an aromatic amine, a thiocyanate salt, and bromine is a well-established method[4][5][6]. The reaction proceeds through an in-situ formation of thiocyanogen ((SCN)₂), a pseudohalogen, which acts as the electrophile.

The mechanism involves three key stages:

  • Formation of Thiocyanogen: Bromine oxidizes the thiocyanate anion to generate thiocyanogen.

  • Electrophilic Aromatic Substitution: The electron-rich 4-aminophenol undergoes electrophilic substitution, where the thiocyanogen attacks the aromatic ring ortho to the activating hydroxyl group.

  • Intramolecular Cyclization: The amino group then attacks the carbon of the thiocyanate group, leading to an intramolecular cyclization that, after tautomerization, forms the stable 2-aminobenzothiazole ring system[7]. The hydroxyl group from the starting material remains at the 6-position of the newly formed bicyclic structure.

Safety First: Handling of Key Reagents

A thorough risk assessment is mandatory before commencing any chemical synthesis.

  • 4-Aminophenol: Harmful if swallowed or inhaled and is suspected of causing genetic defects. It is also very toxic to aquatic life[8][9][10][11][12]. Always handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation[8][9].

  • Potassium Thiocyanate (KSCN): Harmful if swallowed, inhaled, or in contact with skin[13][14][15]. Crucially, contact with acids liberates highly toxic hydrogen cyanide gas[14][15][16]. Store away from acids and handle with appropriate PPE.

  • Liquid Bromine (Br₂): Extremely toxic, corrosive, and dangerous for the environment[17]. It causes severe burns to the skin and eyes and can be fatal if inhaled[18][19][20]. All operations involving liquid bromine must be performed in a certified chemical fume hood. Wear heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, and a face shield[17][19]. A neutralizing agent, such as a 1 M solution of sodium thiosulfate, should be readily accessible in case of a spill[17].

Experimental Protocol: Part A

Materials and Reagents:

  • 4-Aminophenol (99%)

  • Potassium thiocyanate (99%)

  • Glacial acetic acid

  • Liquid bromine (99.8%)

  • Ammonium hydroxide solution (25% aq.)

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with temperature control

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-aminophenol (0.1 mol, 10.91 g) and potassium thiocyanate (0.22 mol, 21.38 g) in 150 mL of glacial acetic acid.

  • Bromine Solution Preparation: In a separate flask, carefully prepare a solution of bromine (0.1 mol, 5.1 mL, 15.98 g) in 100 mL of glacial acetic acid. Caution: Perform this step in a fume hood with appropriate PPE.

  • Reaction Execution: Cool the flask containing the 4-aminophenol solution to below 10°C using an ice-water bath.

  • While maintaining vigorous stirring and the internal temperature below 10°C, add the bromine solution dropwise from the dropping funnel over a period of approximately 60-90 minutes. The reaction is exothermic and careful control of the addition rate is critical to prevent side reactions.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-12 hours.

  • Work-up and Isolation: Pour the reaction mixture into 800 mL of ice-cold water with stirring.

  • Neutralize the solution by slowly adding 25% aqueous ammonium hydroxide until the pH is approximately 8. This will precipitate the product.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with copious amounts of deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-Amino-6-hydroxybenzo[d]thiazole as a solid. Dry the product under vacuum.

PART B: Synthesis of this compound

Theoretical Background and Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting a primary aryl amine into an aryl halide[21][22]. The reaction proceeds via a diazonium salt intermediate.

  • Diazotization: The 2-amino group of the benzothiazole is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid, typically HBr) at low temperatures (0-5°C) to form a relatively unstable diazonium salt.

  • Radical-Nucleophilic Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). A single-electron transfer (SET) from the Cu(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas[2][23]. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final 2-bromobenzothiazole product and regenerating the Cu(I) catalyst[23].

Synthesis_Workflow A_Product A_Product B_Start B_Start A_Product->B_Start Use in Next Step

Experimental Protocol: Part B

Materials and Reagents:

  • 2-Amino-6-hydroxybenzo[d]thiazole (from Part A)

  • Hydrobromic acid (48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Diazotization:

    • In a 250 mL flask, suspend the 2-Amino-6-hydroxybenzo[d]thiazole (0.05 mol, 9.01 g) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (0.055 mol, 3.80 g) in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise to the benzothiazole suspension, ensuring the temperature remains below 5°C. The solid will gradually dissolve to form the diazonium salt solution. Stir for an additional 30 minutes in the cold bath.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (0.06 mol, 8.61 g) in 40 mL of 48% hydrobromic acid.

    • Slowly and carefully add the cold diazonium salt solution from the previous step to the CuBr solution with vigorous stirring.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas will be observed.

    • Gently heat the mixture to 50-60°C for 30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

Data Summary and Expected Results

ParameterPart A: 2-Amino-6-hydroxybenzothiazolePart B: this compound
Starting Material 4-Aminophenol2-Amino-6-hydroxybenzothiazole
Molar Ratio (SM:Reagent) 1 : 2.2 (KSCN), 1 : 1 (Br₂)1 : 1.1 (NaNO₂), 1 : 1.2 (CuBr)
Solvent Glacial Acetic Acid48% HBr / Water
Reaction Temperature <10°C (addition), then RT0-5°C (diazotization), then RT to 60°C
Reaction Time ~14 hours~3 hours
Typical Yield 65-75%55-70%
Appearance Off-white to pale yellow solidLight brown solid

Visualization of the Chemical Transformation

Reaction_Mechanism

Caption: Key stages in the synthesis pathway.

References

  • MetaSci. Safety Data Sheet 4-Aminophenol. [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet POTASSIUM THIOCYANATE. [Link]

  • RSC Education. Handling liquid bromine and preparing bromine water. [Link]

  • West Liberty University. MATERIAL SAFETY DATA SHEET Potassium thiocyanate. [Link]

  • University of Washington. Standard Operating Procedure_Bromine. [Link]

  • Carlo Erba Reagents. (2024). 100790 - 4-Aminophenol - Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium thiocyanate. [Link]

  • Carl ROTH. Safety Data Sheet: Potassium thiocyanate. [Link]

  • Indian Chemical Council (ICC). (2019). Bromine Safety Handbook. [Link]

  • Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

  • Siddiqui, N. et al. (2013). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

  • Allen, C. F. H. & VanAllan, J. A. (1942). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 22, 16. [Link]

  • Shakar, A. K., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2499. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Malik, J. K., et al. (2012). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharma Chemica, 4(1), 361-373. [Link]

  • Han, S., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry – An Asian Journal, 11(12), 1770-1774. [Link]

  • Siddiqui, N., et al. (2013). Synthesis and Cyclization of Benzothiazole: Review. International Journal of Current Pharmaceutical and Clinical Research, 3(1), 1-13. [Link]

  • Al-Masoudi, W. A. (2012). Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Basrah Researches (Sciences), 38(1). [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link]

  • Kaur, J., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1831-1854. [Link]

  • Google Patents. (1981).
  • Organic Chemistry Portal. Benzothiazole synthesis. [Link]

  • NRD Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. [Link]

  • Gibson, M. S. (1965). The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b]b[8][13]enzothiazoles. Tetrahedron, 21(11), 3207-3218. [Link]

  • Google Patents. (1971). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
  • Krátký, M., et al. (2017). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 22(12), 2085. [Link]

  • PrepChem.com. Synthesis of thiocyanatophenol. [Link]

  • Arshad, N., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1363. [Link]

  • ResearchGate. (2025). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. [Link]

  • ResearchGate. (2017). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds. [Link]

Sources

Strategic Functionalization of the Benzothiazole Core: Cross-Coupling Protocols for 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This technical guide provides detailed application notes and optimized protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromobenzo[d]thiazol-6-ol. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to strategically functionalize this core is paramount in drug discovery programs.[1] This document offers an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, presenting not just step-by-step methodologies but also the underlying mechanistic principles and critical parameter considerations. The protocols are designed to be robust and serve as a validated starting point for researchers, scientists, and drug development professionals aiming to synthesize novel libraries of benzothiazole derivatives.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzo[d]thiazole motif is a recurring structural element in a vast number of pharmaceuticals and biologically active compounds, exhibiting a wide range of therapeutic activities including anticancer, antimicrobial, and anti-inflammatory properties.[2] The functionalization of this heterocyclic system is therefore a critical endeavor in the synthesis of new chemical entities. This compound, in particular, is a versatile building block, featuring two distinct reaction handles: a bromine atom at the 2-position, ideal for cross-coupling, and a hydroxyl group at the 6-position, which can be used for further derivatization or to modulate the compound's physicochemical properties.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled efficiency and functional group tolerance.[3][4][5] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on modern organic synthesis.[5]

The General Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimization. The process is a catalytic cycle that typically involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[3][4][6]

  • Transmetalation / Insertion: In reactions like Suzuki or Sonogashira, a second organic group is transferred from an organometallic reagent to the palladium center.[4][6] In the Heck reaction, an alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[3][4]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation or Migratory Insertion Oxidative_Addition->Transmetalation [Ar-Pd(II)-X]L₂ Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination R-M or Alkene Reductive_Elimination->Pd(0)L2 [Ar-Pd(II)-R]L₂ Product Product Reductive_Elimination->Product Ar-R

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, particularly for generating biaryl structures. Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[6][7]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

  • Anhydrous sodium sulfate, standard glassware, nitrogen/argon line.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Key Parameters for Suzuki Coupling

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ and require an external ligand.
Ligand PPh₃, SPhos, XPhosFor challenging couplings, bulky electron-rich phosphine ligands like SPhos or XPhos can accelerate the reductive elimination step and improve yields.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid for transmetalation.[9] Cs₂CO₃ is often more effective for less reactive substrates. The phenolic -OH may be deprotonated, but this generally does not interfere.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is crucial for dissolving the inorganic base and facilitating the catalytic cycle.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

digraph "Suzuki_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Setup [label="1. Combine Reactants\n- this compound\n- Arylboronic Acid\n- Base (e.g., K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Purge with N₂/Ar", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="3. Add Pd Catalyst\n& Ligand", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="4. Add Degassed\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="5. Heat (80-100°C)\nMonitor by TLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="6. Aqueous Work-up\n(EtOAc/H₂O)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="7. Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Setup -> Inert -> Catalyst -> Solvent -> React -> Workup -> Purify; }

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines from aryl halides.[10][11] This reaction is indispensable for creating libraries of 2-amino-substituted benzothiazoles, which are common motifs in pharmacologically active compounds.

Optimized Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 2.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: BINAP, XPhos, or RuPhos (2-8 mol%)

  • Base: Sodium tert-butoxide (NaOtBu), LHMDS, or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

  • Anhydrous sodium sulfate, standard glassware, argon line.

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound and the anhydrous solvent.

  • Amine Addition: Add the amine coupling partner via syringe.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Key Parameters for Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) pre-catalysts.[12]
Ligand XPhos, RuPhos, BINAPThe choice of ligand is critical.[13] Bulky, electron-rich phosphine ligands are essential to facilitate the C-N reductive elimination, which is often the rate-limiting step.
Base NaOtBu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is common but can be incompatible with sensitive functional groups.[13] Cs₂CO₃ is a milder alternative. The phenolic -OH will be deprotonated by strong bases; protection may be necessary if it interferes with the desired reaction.
Solvent Toluene, Dioxane (Anhydrous)Anhydrous, non-protic solvents are crucial to prevent quenching of the base and catalyst deactivation.
Atmosphere Strict Argon or NitrogenThe Pd(0) catalyst and many ligands are oxygen-sensitive. An inert atmosphere is mandatory for reproducibility and high yields.

digraph "Buchwald_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Setup [label="1. Add Catalyst, Ligand, Base\nto Schlenk Tube (Inert)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Substrate &\nAnhydrous Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="3. Add Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="4. Seal & Heat (90-110°C)\nMonitor Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="5. Filter through Celite,\nAqueous Wash", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="6. Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Setup -> Reagents -> Amine -> React -> Workup -> Purify; }

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[14] This reaction is invaluable for synthesizing conjugated systems or introducing an alkyne handle for further chemistry, such as click reactions. The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[15]

Optimized Protocol for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 - 2.0 equiv)

  • Pd(PPh₃)₂Cl₂ (Dichlorobis(triphenylphosphine)palladium(II)) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 4.0 equiv, also serves as solvent)

  • Co-solvent (optional): THF or DMF

  • Anhydrous sodium sulfate, standard glassware, nitrogen/argon line.

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent/Base Addition: Add the amine base (e.g., TEA) and any co-solvent via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise at room temperature.

  • Reaction: Stir at room temperature or heat gently (40-60 °C) for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, remove the amine base under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Key Parameters for Sonogashira Coupling

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a robust and common Pd(II) pre-catalyst for this reaction.
Copper Co-catalyst Copper(I) Iodide (CuI)The copper catalyst is essential for forming the copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[16]
Base Triethylamine (TEA), Diisopropylamine (DIPA)A liquid amine base is crucial. It deprotonates the terminal alkyne and acts as a scavenger for the HBr byproduct. It often serves as the solvent as well.
Solvent TEA, THF, DMFFor less soluble substrates, a co-solvent like THF or DMF can be beneficial. All solvents must be anhydrous.
Temperature 25 - 60 °CThe reaction is often efficient at or slightly above room temperature, making it suitable for thermally sensitive substrates.

digraph "Sonogashira_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Setup [label="1. Combine Substrate,\nPd & Cu Catalysts", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Purge with N₂/Ar", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="3. Add Amine Base\n(e.g., TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne [label="4. Add Terminal Alkyne", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="5. Stir at RT - 60°C\nMonitor Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="6. Remove Base,\nAqueous Wash", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="7. Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Setup -> Inert -> Solvent -> Alkyne -> React -> Workup -> Purify; }

Caption: Experimental workflow for the Sonogashira cross-coupling reaction.

Heck Coupling: Vinylation of the Benzothiazole Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[17][18] This is a powerful method for introducing vinyl groups onto the benzothiazole scaffold, providing access to important synthetic intermediates and compounds with applications in materials science.

Optimized Protocol for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, Butyl Acrylate) (1.2 - 2.0 equiv)

  • Pd(OAc)₂ (Palladium(II) Acetate) (2-5 mol%)

  • Ligand (optional but recommended): P(o-tolyl)₃ or PPh₃ (4-10 mol%)

  • Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.5 equiv)

  • Solvent: DMF, Acetonitrile, or NMP (N-Methyl-2-pyrrolidone)

  • Anhydrous sodium sulfate, standard glassware, nitrogen/argon line.

Procedure:

  • Reaction Setup: Combine this compound, Pd(OAc)₂, the phosphine ligand (if used), and the base in a sealable reaction vessel.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Reagent Addition: Add the anhydrous solvent and the alkene partner via syringe.

  • Reaction: Seal the vessel and heat to 80-120 °C for 8-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to isolate the desired substituted alkene.

Key Parameters for Heck Coupling

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂Pd(OAc)₂ is a highly common and effective pre-catalyst for Heck reactions.[19]
Ligand P(o-tolyl)₃, PPh₃ (optional)For simple aryl bromides, "ligandless" conditions (where the solvent or substrate may coordinate to Pd) can work. However, adding a phosphine ligand often improves stability and reaction rates.
Base TEA, K₂CO₃, NaOAcAn inorganic or organic base is required to neutralize the HBr formed during the catalytic cycle and regenerate the Pd(0) catalyst.[20]
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are typically used to ensure solubility of the reactants and the palladium salts.
Stereoselectivity Typically transThe Heck reaction generally provides excellent stereoselectivity, yielding the trans substituted alkene as the major product.[20]

digraph "Heck_Workflow" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Setup [label="1. Combine Substrate, Pd(OAc)₂,\nLigand (optional), & Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Purge with N₂/Ar", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="3. Add Solvent & Alkene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="4. Seal & Heat (80-120°C)\nMonitor Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="5. Aqueous Work-up", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Purify [label="6. Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Setup -> Inert -> Reagents -> React -> Workup -> Purify; }

Sources

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the efficient synthesis of 2-Bromobenzo[d]thiazol-6-ol, a key heterocyclic scaffold with significant applications in medicinal chemistry and neuroscience, particularly as a diagnostic agent for Alzheimer's disease. The described method utilizes microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield production of the target compound. By leveraging the principles of green chemistry, this protocol offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and potentially cleaner reaction profiles.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of this compound

Benzothiazoles are a class of bicyclic heterocyclic compounds that form the core structure of numerous biologically active molecules.[3][4] Their diverse pharmacological properties include antimicrobial, anticancer, and anti-inflammatory activities.[4] The specific derivative, this compound, has garnered considerable interest due to its ability to bind to amyloid plaques, a hallmark of Alzheimer's disease, making it a valuable tool in positron emission tomography (PET) imaging for early diagnosis.

Traditional synthetic routes to substituted benzothiazoles often require prolonged reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2][4] By utilizing microwave irradiation, reactions can be heated volumetrically and efficiently, leading to a dramatic acceleration of reaction rates and often improved yields and purer products.[1][5] This protocol details a robust and reproducible microwave-assisted method for the synthesis of this compound.

Mechanism and Rationale of the Microwave-Assisted Synthesis

The synthesis of the benzothiazole core in this protocol proceeds via a one-pot condensation and cyclization reaction. The proposed pathway involves the reaction of 2-amino-4-bromophenol with potassium ethyl xanthate.

Reaction Scheme:

The rationale for selecting microwave irradiation lies in its ability to efficiently heat the polar reactants and any polar solvent used, leading to a rapid increase in the internal temperature of the reaction mixture. This localized superheating accelerates the rate of the condensation and subsequent intramolecular cyclization, significantly reducing the reaction time from hours to minutes.[6][7] The choice of potassium ethyl xanthate as the C1 synthon is based on its ability to react with the aminophenol to form a thione intermediate, which then cyclizes to form the thiazole ring. The bromine at the 2-position of the final product is proposed to be installed via an in-situ oxidation and bromination step, potentially facilitated by the reaction conditions or a co-reagent.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Amino-4-bromophenol≥98%Sigma-Aldrich40925-68-6
Potassium ethyl xanthate≥96%Sigma-Aldrich140-89-6
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Ethyl acetateACS gradeFisher Scientific141-78-6
HexaneACS gradeFisher Scientific110-54-3
Deionized water--7732-18-5
Sodium sulfate (anhydrous)ACS gradeFisher Scientific7757-82-6
Microwave synthesis vials10 mLCEM, Biotage, etc.-
Stir bars---
Safety Precautions
  • 2-Amino-4-bromophenol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8] Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): Can be harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Handle in a fume hood with appropriate PPE.

  • Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the reaction vials. Ensure the vial is properly sealed before starting the irradiation.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2-amino-4-bromophenol (1.0 mmol, 188 mg).

  • Addition of Reagents: To the vial, add potassium ethyl xanthate (1.2 mmol, 192 mg) and anhydrous N,N-Dimethylformamide (DMF) (3 mL).

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 150 °C (use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Power: 300 W (dynamic power control)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's cooling system.

  • Work-up:

    • Once cooled, carefully open the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to afford this compound as a solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and LC-MS).

Visualization of the Experimental Workflow

Below is a diagram illustrating the key steps in the microwave-assisted synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep 1. Add 2-amino-4-bromophenol and K-ethyl xanthate to vial add_solvent 2. Add DMF (3 mL) reagent_prep->add_solvent seal_vial 3. Seal the vial add_solvent->seal_vial mw_irrad 4. Microwave Irradiation (150 °C, 20 min, 300 W) seal_vial->mw_irrad cooling 5. Cool to Room Temp. mw_irrad->cooling extraction 6. Aqueous Work-up (Water & Ethyl Acetate) cooling->extraction purification 7. Column Chromatography extraction->purification characterization 8. Characterization (NMR, LC-MS) purification->characterization

Caption: Workflow for the microwave-assisted synthesis of this compound.

Expected Results and Data

The microwave-assisted protocol is expected to yield the desired product with significantly higher efficiency compared to conventional heating methods.

ParameterConventional Method (Typical)Microwave-Assisted Method
Reaction Time 6 - 24 hours20 - 30 minutes
Temperature Reflux (solvent dependent)150 °C
Typical Yield 40 - 60%75 - 90%
Purity (crude) ModerateHigh
Solvent Volume HighLow (3 mL)

Note: Data for the conventional method is estimated based on typical benzothiazole syntheses. The microwave-assisted method data is based on the provided protocol and similar literature procedures.[6][7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Insufficient temperature or time.Increase the reaction temperature to 160-170 °C or extend the hold time to 30 minutes. Ensure the vial was properly sealed to maintain pressure.
Reagent degradation.Use fresh, anhydrous DMF and ensure the purity of the starting materials.
Formation of multiple byproducts Temperature is too high.Decrease the reaction temperature in 10 °C increments.
Presence of water.Ensure all glassware is oven-dried and use anhydrous solvent.
Difficulty in purification Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of the starting material. Adjust reaction time if necessary.
Co-eluting impurities.Adjust the solvent system for column chromatography (e.g., use a different solvent system like dichloromethane/methanol).

Conclusion

This application note details a rapid, efficient, and reproducible protocol for the synthesis of this compound using microwave irradiation. The method aligns with the principles of green chemistry by minimizing reaction time and solvent usage.[1][2] This approach provides a valuable alternative to conventional synthetic methods, enabling faster access to this important heterocyclic compound for applications in drug discovery and medical diagnostics.

References

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Anales da Academia Brasileira de Ciências. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Available at: [Link]

  • Molecules. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • International Journal of Molecular Sciences. Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Available at: [Link]

  • ResearchGate. One-Pot Synthesis of 2-Aryl- and 2-Alkylbenzothiazoles under Microwave Irradiation. Available at: [Link]

  • ResearchGate. Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles ?. Available at: [Link]

  • Molecules. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]

  • TSI Journals. MICROWAVE ASSISTED SOLVENT FREE SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLES OVER ZEOLITE. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent.. Available at: [Link]

  • Journal of Applied Science and Engineering. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Available at: [Link]

  • ResearchGate. Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation | Request PDF. Available at: [Link]

  • SciELO. Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Available at: [Link]

  • Semantic Scholar. Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline -. Available at: [Link]

  • ResearchGate. Microwave-Assisted “Green” Synthesis of 2-Alkyl/Arylbenzothiazoles in One Pot: A Facile Approach to Antitumor Drugs.. Available at: [Link]

  • NIH. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. Available at: [Link]

  • RJPBCS. A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media.. Available at: [Link]

  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted. Available at: [Link]

  • NIH. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of 2-Bromobenzo[d]thiazol-6-ol

This compound (CAS No. 808755-67-1) is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Notably, this compound has been identified as a diagnostic agent for Alzheimer's disease due to its ability to bind to amyloid plaques. This affinity for protein aggregates suggests its potential as a modulator of various cellular processes. Furthermore, its structural features make it a valuable scaffold for the synthesis of novel therapeutic agents and fluorescent probes.[4][5]

These application notes provide a comprehensive guide for researchers to investigate the biological activities of this compound in cell-based assays. We will detail protocols for assessing its cytotoxic effects and its potential to modulate a key signaling pathway, the NF-κB pathway, which is critically involved in inflammation and cellular stress responses.

I. Preliminary Compound Handling and Preparation

Prior to initiating any cell-based assay, proper handling and solubilization of this compound are crucial for obtaining reproducible results.

Table 1: Compound Information and Stock Solution Preparation

ParameterRecommendation
CAS Number 808755-67-1
Molecular Formula C₇H₄BrNOS
Molecular Weight 230.08 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Stock Solution Conc. 10 mM
Storage -20°C, protected from light

Protocol for Stock Solution Preparation:

  • To prepare a 10 mM stock solution, dissolve 2.30 mg of this compound in 1 mL of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • For cell-based assays, the final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

II. Assessment of Cytotoxicity using the MTT Assay

The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7]

Scientific Rationale

This assay is foundational for determining the concentration range of this compound that can be used in subsequent functional assays without causing significant cell death. Understanding the dose-dependent cytotoxic profile is essential for interpreting the results of mechanistic studies. The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[7]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Assay Execution seed Seed cells in a 96-well plate treat Treat cells with a serial dilution of This compound seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 1.5-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at 570-590 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

Materials:

  • Selected cancer cell line (e.g., HeLa, A549) or a relevant cell line for the intended research.

  • 96-well clear, flat-bottom tissue culture plates.

  • This compound stock solution (10 mM in DMSO).

  • Complete cell culture medium.

  • MTT solution: 5 mg/mL in sterile PBS.[8]

  • Solubilization solution: DMSO or a 0.01 M HCl solution with 10% SDS.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from the 10 mM stock. Suggested concentrations: 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell control" (medium only for background subtraction).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions.[8]

    • Incubate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]

    • Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[9]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the % viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

III. Investigating NF-κB Pathway Modulation using a Luciferase Reporter Assay

Given the prevalence of benzothiazoles in anti-inflammatory drug discovery, a logical next step is to investigate if this compound can modulate key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. A luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of this pathway.[10][11]

Scientific Rationale

This assay utilizes a plasmid containing a promoter with multiple NF-κB response elements upstream of the firefly luciferase gene.[10] When the NF-κB pathway is activated (e.g., by a pro-inflammatory stimulus like TNF-α), transcription factors bind to these response elements, driving the expression of luciferase. An increase or decrease in the luminescent signal in the presence of this compound indicates its modulatory effect on the pathway. To control for non-specific effects on transcription and cell viability, a co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used as an internal control.[12]

Signaling Pathway: Simplified NF-κB Activation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases NF-κB IkB_p P-IκBα IkB_p->IkB Ubiquitination & Degradation DNA NF-κB Response Element (DNA) NFkB_nuc->DNA Binds Luc Luciferase Gene Transcription DNA->Luc Initiates Stimulus Stimulus (e.g., TNF-α) Stimulus->IKK Activates Compound This compound Compound->IKK Potential Inhibition?

Caption: Simplified NF-kB signaling pathway leading to reporter gene expression.

Detailed Protocol for Dual-Luciferase® Reporter Assay

Materials:

  • HEK293T or a similar easily transfectable cell line.

  • 24-well or 96-well white, opaque tissue culture plates (for luminescence).

  • NF-κB firefly luciferase reporter plasmid.

  • Renilla luciferase control plasmid (e.g., pRL-TK).

  • Transfection reagent (e.g., Lipofectamine® 3000).

  • TNF-α (or other appropriate stimulus).

  • This compound stock solution.

  • Dual-Luciferase® Reporter Assay System (or similar).

  • Luminometer with dual injectors.

Procedure:

  • Day 1: Cell Seeding and Transfection:

    • Seed cells in a 24-well plate to be 70-90% confluent at the time of transfection.

    • Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours.

  • Day 2: Compound Treatment and Stimulation:

    • After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay).

    • Pre-incubate with the compound for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include controls: unstimulated vehicle, stimulated vehicle.

    • Incubate for an additional 6-8 hours.

  • Day 3: Cell Lysis and Luminescence Reading:

    • Wash cells once with PBS.[13]

    • Lyse the cells by adding 100 µL of Passive Lysis Buffer to each well.[12]

    • Incubate for 15 minutes at room temperature on an orbital shaker.

    • Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.[12]

    • Use a luminometer to perform the dual-luciferase reading:

      • Inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luciferase activity.[12]

      • Inject 100 µL of Stop & Glo® Reagent and measure Renilla luciferase activity.[12]

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Express the data as a fold change relative to the stimulated vehicle control.

    • A decrease in the normalized luciferase activity in the presence of the compound suggests an inhibitory effect on the NF-κB pathway.

IV. Trustworthiness and Self-Validation

To ensure the reliability of the generated data, every protocol incorporates self-validating systems:

  • MTT Assay: The inclusion of a vehicle control and a range of compound concentrations allows for the determination of a dose-response curve, validating that the observed effects are concentration-dependent. A positive control (e.g., a known cytotoxic agent like doxorubicin) should also be included to confirm assay performance.

  • Luciferase Assay: The use of a dual-reporter system is critical. The constitutively expressed Renilla luciferase normalizes the signal from the experimental firefly luciferase.[12] This accounts for variations in cell number and transfection efficiency, ensuring that any observed changes in firefly luciferase activity are due to specific modulation of the NF-κB pathway and not off-target effects.

By adhering to these detailed protocols and incorporating the appropriate controls, researchers can confidently characterize the cellular activities of this compound and pave the way for further investigation into its therapeutic or diagnostic potential.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • INDIGO Biosciences. (2023, March 8). Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol [Video]. YouTube. Retrieved from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from a protocol document that appears to be from an internal source or a specific kit, adapted for general use.
  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Creative Biogene. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • Emory University. (n.d.). Luciferase Assay protocol.
  • Kamal, A., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 276. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound.
  • Taylor & Francis Online. (2025, August 6). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors.
  • National Center for Biotechnology Information. (n.d.). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • PubMed Central (PMC). (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

  • MedchemExpress.com. (n.d.). 6-Bromobenzo[d]thiazole | Biochemical Reagent.
  • BLD Pharm. (n.d.). 945400-80-6|2-Bromobenzo[d]thiazol-6-amine.
  • ACG Publications. (n.d.). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[6][14] triazole hybrids. Retrieved from a scientific journal publication.

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK/PI3K/AKT Pathway Inhibitors.
  • ChemScene. (n.d.). 1440526-56-6 | 6-(Benzyloxy)-2-bromobenzo[d]thiazole.

Sources

Application Note: Quantitative Analysis of 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromobenzo[d]thiazol-6-ol is a heterocyclic compound of significant interest in pharmaceutical research and development, notably as a diagnostic agent for Alzheimer's disease, where it binds to amyloid plaques. Its efficacy and safety are intrinsically linked to its concentration in pharmaceutical formulations and biological matrices. Therefore, robust and reliable analytical methods for its precise quantification are paramount. This application note provides detailed protocols for the determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[1][2][3]

The development of these methods considers the physicochemical properties of this compound, a polar aromatic compound. The protocols herein are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, enabling them to achieve accurate and precise quantification of this important analyte.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄BrNOS
Molecular Weight230.08 g/mol
AppearanceSolid
SMILESC1=CC2=C(C=C1O)SC(=N2)Br

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The benzothiazole ring system imparts strong UV absorbance, making this a suitable method for assay and impurity determination in relatively clean sample matrices.

Principle of HPLC-UV

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar aromatic compound like this compound, a reversed-phase HPLC method is appropriate, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. The analyte is detected by its absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade formic acid.

  • Reference standard of this compound (purity ≥ 98%).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and separation for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% BA gradient elution is chosen to ensure elution of the analyte with a good peak shape and to remove any less polar impurities from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 285 nm (estimated λmax)The benzothiazole chromophore is expected to have a strong absorbance in this region. The optimal wavelength should be experimentally determined by scanning a standard solution from 200-400 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in methanol to achieve a concentration within the calibration range. For a drug product, a suitable extraction method may be required.

Method Validation (ICH Q2(R1))

The developed HPLC-UV method must be validated to demonstrate its suitability for its intended purpose.[1][3]

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities or excipients, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The percentage recovery should be between 98.0% and 102.0% at three concentration levels.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1, with acceptable accuracy and precision.
Robustness The method should be insensitive to small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated by HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the analyte is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides excellent selectivity and reduces matrix interference.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Analytical grade formic acid.

  • Reference standard of this compound.

  • Internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound.

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for sample cleanup.[4]

2. Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column C18 (2.1 x 50 mm, 1.8 µm)A smaller dimension column is used for higher sensitivity and faster analysis times compatible with MS detection.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-0.5 min: 5% B, 0.5-3.0 min: 5-95% B, 3.0-4.0 min: 95% B, 4.0-4.1 min: 95-5% B, 4.1-5.0 min: 5% BA fast gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), NegativeThe phenolic hydroxyl group is expected to readily deprotonate, leading to a strong signal in negative ion mode.
MRM Transitions Precursor Ion (Q1): m/z 228.9; Product Ions (Q3): To be determined by infusion of a standard solution. A primary and a confirmatory transition should be monitored.The precursor ion corresponds to [M-H]⁻. Product ions will be generated by collision-induced dissociation.
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (from Plasma):

A robust sample preparation is crucial for removing matrix components that can cause ion suppression or enhancement.[5]

  • Spike: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be necessary.[6][7][8]

Method Validation (ICH M10 Guideline for Bioanalytical Method Validation)

Bioanalytical methods require a specific set of validation parameters.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Matrix Effect The matrix factor should be consistent and reproducible.
Linearity A linear regression of analyte/IS peak area ratios versus concentration with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Stability Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualization of Experimental Workflow

HPLC-UV Analysis Workflow

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Reference Standard Stock Prepare Stock Solution Start->Stock Sample Prepare Sample Solution Start->Sample Cal Prepare Calibration Standards Stock->Cal Inject Inject into HPLC Cal->Inject Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

LC-MS/MS Bioanalytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Analyze Tandem MS Analysis (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Bioanalytical workflow for this compound in plasma by LC-MS/MS.

Conclusion

This application note provides two detailed and robust analytical methods for the quantification of this compound. The HPLC-UV method is suitable for quality control applications of the drug substance and formulated products, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. Both methods are designed to be validated according to international regulatory guidelines, ensuring the generation of reliable and accurate data. The provided protocols serve as a strong foundation for researchers to implement and adapt these methods for their specific needs in the development and analysis of this compound.

References

  • Asimakopoulos, A. G., et al. (2012). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Jover, E., et al. (2016). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A. [Link]

  • Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • PubMed. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. [Link]

  • R Discovery. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Sample preparation for polar metabolites in bioanalysis. [Link]

  • ResearchGate. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-trinitrotoluene. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol. [Link]

  • Research Square. (n.d.). UV-Vis Spectrophotometric Determination of Selected Heavy Metals. [Link]

  • Scribd. (n.d.). 6 UV-Vis Spectros. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-Bromobenzo[d]thiazol-6-ol is a heterocyclic organic compound featuring a benzothiazole core. This scaffold is of significant interest in medicinal chemistry and materials science. The compound has been identified as a diagnostic agent used in positron emission tomography (PET) scans for the detection of Alzheimer's disease, where it binds to amyloid plaques.[1] Given its application in diagnostics and as a versatile synthetic building block, obtaining this compound in a highly pure form is critical for reliable downstream applications, whether in biological assays or further chemical synthesis.

Crude synthetic reaction mixtures often contain unreacted starting materials, by-products, and other impurities that can interfere with subsequent steps or biological evaluations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such target compounds from complex mixtures.[2] This application note provides a detailed, field-proven protocol for the purification of this compound using a reverse-phase HPLC methodology. The guide is designed for researchers and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key decisions in the workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 808755-67-1[1]
Molecular Formula C₇H₄BrNOS[1]
Molecular Weight 230.08 g/mol [1]
Structure Aromatic, heterocyclic compound with a hydroxyl group[1]
Predicted Polarity Moderately non-polar due to the aromatic system, with some polarity from the hydroxyl (-OH) group.N/A

Principle of Reverse-Phase HPLC Purification

The selection of Reverse-Phase HPLC (RP-HPLC) is based on the physicochemical properties of this compound. RP-HPLC separates molecules based on their hydrophobicity.[3]

  • Stationary Phase: A non-polar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. This creates a hydrophobic surface.

  • Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol (MeOH), carries the sample through the column.[3][4]

  • Separation Mechanism: When the sample mixture is introduced, hydrophobic molecules, like the benzothiazole core of the target compound, adsorb to the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a "gradient elution"), the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions between the analytes and the stationary phase, causing them to elute from the column. Compounds with greater hydrophobicity will require a higher concentration of organic solvent to elute.

The presence of the hydroxyl group on this compound provides a point of polarity, making its elution sensitive to the precise composition of the mobile phase, which allows for fine-tuning of the separation from potentially more or less polar impurities.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[5]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[5]

  • Solvent Safety: HPLC solvents such as acetonitrile and methanol are flammable and toxic. Handle them in a fume hood, away from ignition sources. Ensure proper waste disposal according to institutional guidelines.

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[5] If eye contact occurs, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Detailed Purification Protocol

This protocol is divided into three main stages: Sample Preparation, HPLC Method Development and Purification, and Post-Purification Processing.

Stage 1: Sample Preparation and Cleanup

Proper sample preparation is critical to protect the HPLC column and achieve optimal separation. The goal is to dissolve the crude sample completely and remove any particulate matter or highly interfering impurities.

Protocol: Sample Preparation

  • Solubilization: Dissolve the crude this compound sample in a minimal amount of a suitable solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are good starting points, followed by dilution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile). The final sample should be fully dissolved.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic-rich solutions) to remove any particulate matter.[8] This step is crucial to prevent clogging of the HPLC system tubing and the column frit.

  • Optional Cleanup via Solid-Phase Extraction (SPE): For particularly impure samples, an optional SPE cleanup can significantly improve the final purification and extend column life.[9][10] This technique isolates compounds from a liquid sample by using a solid stationary phase to adsorb either the analyte or impurities.[9][11]

dot

Caption: Logical workflow for HPLC method development and scale-up.

Protocol: Analytical Method Development

  • System Setup:

    • Column: A C18 column is the recommended starting point (e.g., 4.6 x 150 mm, 5 µm particle size). [12] * Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate. The acidic modifier ensures that the phenolic hydroxyl group is protonated, leading to sharper peaks.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with the same modifier as A.

    • Detector: UV detector set at a wavelength where benzothiazoles absorb strongly. A wavelength of 254 nm is a good generic starting point for aromatic systems, though a range of 280-340 nm may offer more specificity. [13][14]2. Scouting Gradient: Run a broad linear gradient to determine the approximate elution conditions.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

  • Method Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target compound to maximize resolution from nearby impurities. [15] Table 2: Example HPLC Purification Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFAWater + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min20 mL/min
Gradient 30-60% B over 15 min30-60% B over 15 min
Injection Volume 10-20 µL1-5 mL (concentration dependent)
Detection UV at 285 nmUV at 285 nm

Protocol: Preparative Purification Run

  • System Equilibration: Flush the preparative column with the initial mobile phase conditions (e.g., 70% A / 30% B) until the baseline is stable.

  • Sample Injection: Inject the filtered, crude sample onto the column. Do not exceed the loading capacity of the column, as this will lead to poor separation and broad peaks.

  • Run and Fraction Collection: Start the preparative gradient method. Monitor the chromatogram in real-time and collect fractions corresponding to the UV absorbance peak of the target compound. Automated fraction collectors triggered by UV signal intensity are ideal for this purpose. [16]4. System Flush: After the run, wash the column with a high percentage of organic solvent (e.g., 95% ACN) to remove any strongly retained impurities, then store it in an appropriate solvent (e.g., 80% Methanol).

Stage 3: Post-Purification Processing and Purity Assessment
  • Fraction Analysis: Analyze small aliquots of the collected fractions using the analytical HPLC method to confirm the purity of each fraction and identify which ones to combine. [15]2. Solvent Removal: Combine the pure fractions and remove the HPLC solvents.

    • Rotary Evaporation: This is effective for removing the bulk of the acetonitrile and water.

    • Lyophilization (Freeze-Drying): This is ideal for removing the final traces of water, yielding a dry, fluffy powder.

  • Final Purity Verification: Analyze the final, dried product using analytical HPLC and other methods (e.g., LC-MS for mass confirmation, NMR for structural integrity) to confirm its identity and assess its final purity.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for HPLC Purification

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks Column overloading; Sample solvent incompatible with mobile phase; Column degradation.Reduce injection volume/mass; Dissolve sample in initial mobile phase; Replace column.
Poor Resolution Gradient is too steep; Inappropriate mobile phase or column chemistry.Use a shallower gradient around the elution point; Screen different solvents (e.g., MeOH vs. ACN) or columns (e.g., Phenyl-Hexyl).
High Backpressure Clogged column frit or tubing; Buffer precipitation.Filter all samples and mobile phases; Reverse-flush the column; Ensure buffer is soluble in the highest organic percentage used. [17]
No Peak Elutes Compound is too hydrophobic and irreversibly bound; System issue.Run a 100% organic flush; Check for leaks and ensure the pump is functioning correctly.

References

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]

  • Sample preparation with solid-phase extraction. (n.d.). Scharlab. Retrieved from [Link]

  • Manual Solid Phase Extraction. (n.d.). SCION Instruments. Retrieved from [Link]

  • Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2015). ResearchGate. Retrieved from [Link]

  • Safety data sheet. (2019). Thor. Retrieved from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2023). YouTube. Retrieved from [Link]

  • Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Computational, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives and Their Biological Potentials. (2024). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Angene Chemical. Retrieved from [Link]

  • How to Choose the Best Mobile Phase in HPLC for Optimal Results. (2024). Mastelf. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved from [Link]

  • Safety Data Sheet. (2023). Thermo Fisher Scientific. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2023). Welch Materials. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. Retrieved from [Link]

  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (2017). Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. (2024). Separation Science. Retrieved from [Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Benzothiazole derivatives based colorimetric and fluorescent probes for detection of amine/ammonia and monitoring the decomposition of urea by urease. (2022). PubMed. Retrieved from [Link]

  • High-performance liquid chromatography. (n.d.). Wikipedia. Retrieved from [Link]

  • Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017). RSC Publishing. Retrieved from [Link]

  • 2-Bromobenzo[d]thiazole-6-carboxylic Acid. (n.d.). American Elements. Retrieved from [Link]

  • Benzo(d)thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2013). ResearchGate. Retrieved from [Link]

Sources

Experimental protocol for 2-Bromobenzo[d]thiazol-6-ol cytotoxicity testing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cytotoxicity Profiling of 2-Bromobenzo[d]thiazol-6-ol

This document provides a comprehensive framework for evaluating the cytotoxic potential of this compound, a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are a subject of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent anticancer effects.[1][2][3][4] A thorough understanding of a compound's cytotoxic profile is a critical early step in the drug discovery pipeline, providing essential data on efficacy and potential toxicity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring that the generated data is robust, reproducible, and readily interpretable. We will detail a multi-assay approach to not only quantify cell death but also to elucidate the underlying mechanism, distinguishing between apoptosis and necrosis.

Foundational Principles: A Multi-Pronged Approach to Cytotoxicity

Evaluating the cellular response to a novel compound requires more than a single endpoint. A robust assessment relies on orthogonal assays that measure different biological indicators of cell health and death. This protocol integrates four key assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[5][6]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.[7][8][9]

  • Annexin V/PI Staining: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[10][11][12]

  • Caspase-3/7 Assay: Directly measures the activity of key executioner caspases involved in the apoptotic cascade.[13][14][15]

By integrating data from these assays, a detailed picture of the compound's effect on cells can be constructed.

G cluster_prep Preparation cluster_exp Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound This compound Stock Solution Treatment Seed Cells in 96-well Plates Treat with Compound Dilutions (24, 48, 72h) Compound->Treatment Cells Cell Line Culture (e.g., MCF-7, HepG2) Cells->Treatment MTT MTT Assay (Viability) Treatment->MTT Perform Assays LDH LDH Assay (Necrosis) Treatment->LDH Perform Assays Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Perform Assays Annexin Annexin V / PI (Apoptosis/Necrosis) Treatment->Annexin Perform Assays Analysis Calculate % Viability Determine IC50 Value Mechanistic Interpretation MTT->Analysis LDH->Analysis Caspase->Analysis Annexin->Analysis

Caption: High-level experimental workflow for cytotoxicity testing.

Essential Materials and Reagents

Successful and reproducible experiments begin with proper preparation.

Category Item Notes
Test Compound This compoundSource from a reputable supplier. Ensure purity data is available.
Dimethyl sulfoxide (DMSO)ACS grade or higher, for preparing the compound stock solution.
Cell Lines Cancer Cell Lines (e.g., MCF-7, HepG2, A549)Select lines relevant to the intended therapeutic area. Ensure they are mycoplasma-free.
Normal Cell Line (e.g., NIH/3T3)Optional, but highly recommended for assessing selective cytotoxicity.[4]
Cell Culture Basal Medium (e.g., DMEM, RPMI-1640)Appropriate for the chosen cell lines.
Fetal Bovine Serum (FBS)Heat-inactivated. Lot-to-lot variability can exist; consider pre-screening.
Penicillin-Streptomycin SolutionStandard antibiotic to prevent bacterial contamination.
Trypsin-EDTA SolutionFor detaching adherent cells.
Phosphate-Buffered Saline (PBS)Calcium and Magnesium-free, sterile.
Assay Kits MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Can be purchased as a powder or ready-to-use solution.
LDH Cytotoxicity Assay KitCommercial kits provide optimized reagents and controls.[16]
Annexin V-FITC / Propidium Iodide (PI) Apoptosis KitFor flow cytometry analysis.[10][17]
Caspase-Glo® 3/7 Assay System or equivalentLuminescent or fluorescent kits are available.[13]
Labware & Equipment 96-well flat-bottom cell culture plates (clear)For colorimetric and luminescent assays.
6-well or 12-well cell culture platesFor experiments requiring larger cell numbers, like flow cytometry.
CO2 Incubator (37°C, 5% CO2)
Microplate Reader (Spectrophotometer)Capable of reading absorbance at ~570 nm.
Microplate Reader (Luminometer/Fluorometer)Required for luminescent/fluorescent assays.
Flow CytometerFor Annexin V/PI analysis.
Biosafety Cabinet (Class II)For sterile cell culture work.

Protocol I: Cell Viability Assessment (MTT Assay)

This assay provides the foundational dose-response curve and the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1]

Principle: The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals.[6][18] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[6] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6]

G cluster_cell Mito Mitochondria in Live Cell Enzyme NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->Enzyme Reduction DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Solubilization Absorbance Measure Absorbance (~570 nm) DMSO->Absorbance G cluster_cells Cell States Live Live Cell (Intact Membrane) LDH is intracellular Dead Necrotic Cell (Compromised Membrane) LDH is released Supernatant Culture Supernatant Dead->Supernatant Release Assay LDH Assay Reagent (Lactate + Tetrazolium Salt) Supernatant->Assay Sample Color Colored Product (Formazan) Assay->Color Enzymatic Reaction (LDH activity) Measure Measure Absorbance (~490 nm) Color->Measure G cluster_key Legend PS PS AV Annexin V PI PI PS_label Phosphatidylserine AV_label Annexin V-FITC PI_label Propidium Iodide Live Viable Cell (Annexin V- / PI-) Early Early Apoptotic (Annexin V+ / PI-) Live->Early PS Exposure Late Late Apoptotic/ Necrotic (Annexin V+ / PI+) Early->Late Membrane Permeabilization

References

Application Notes and Protocols: Investigating 2-Bromobenzo[d]thiazol-6-ol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Benzothiazole Derivative

Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these disorders is the misfolding and aggregation of proteins such as amyloid-beta (Aβ) and tau.[1][2] The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing promise in targeting various aspects of neurodegeneration.[1][3][4][5] These compounds have been investigated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), as well as to modulate the aggregation of Aβ and tau proteins.[3][5][6][7]

2-Bromobenzo[d]thiazol-6-ol is a specific benzothiazole derivative that has been utilized as a diagnostic agent in positron emission tomography (PET) scans for the detection of amyloid plaques in Alzheimer's disease.[8] This known affinity for amyloid deposits suggests its potential as a therapeutic or research tool to study and potentially inhibit amyloid pathology. This document provides a comprehensive guide for researchers on the application of this compound in established in vitro models of neurodegenerative disease, focusing on its potential neuroprotective, anti-aggregating, and anti-inflammatory properties.

Hypothesized Mechanisms of Action and Investigational Workflow

Based on the known activities of the benzothiazole class of compounds, we can hypothesize several mechanisms through which this compound may exert neuroprotective effects. These include:

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: Given its use in imaging Aβ plaques, the compound likely binds to Aβ aggregates and could potentially interfere with their formation.

  • Inhibition of Tau Protein Aggregation: Many benzothiazole derivatives have been shown to inhibit the aggregation of tau protein, a key factor in several neurodegenerative diseases known as tauopathies.[9][10][11][12]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative disease progression.[13] Benzothiazoles may modulate inflammatory pathways in microglia and astrocytes.

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The benzothiazole scaffold is known to possess antioxidant properties.

The following diagram outlines a proposed workflow for investigating these potential mechanisms of action for this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Cellular Neuroprotection Models A Compound Preparation (this compound) B Cytotoxicity Assessment (e.g., MTT Assay in SH-SY5Y cells) A->B Determine non-toxic working concentrations C Aβ Aggregation Assay (Thioflavin T) B->C Proceed with non-toxic concentrations D Tau Aggregation Assay (Thioflavin S or similar) B->D Proceed with non-toxic concentrations E Neuroinflammation Assay (LPS-stimulated microglia) B->E Proceed with non-toxic concentrations F Oxidative Stress Assays (ROS/GSH measurement) B->F Proceed with non-toxic concentrations G Aβ-induced Neurotoxicity Model (Differentiated SH-SY5Y cells) C->G Test for neuroprotection against proteinopathy D->G Test for neuroprotection against proteinopathy H Oxidative Stress-induced Injury Model (e.g., H2O2 treatment) F->H Test for neuroprotection against oxidative stress G cluster_0 Pathogenic Stimuli cluster_1 Cellular Processes cluster_2 Compound Intervention cluster_3 Cellular Outcome Abeta Aβ Monomers Aggregation Protein Aggregation (Aβ Plaques, Tau Tangles) Abeta->Aggregation Tau Hyperphosphorylated Tau Tau->Aggregation LPS LPS Inflammation Microglial Activation (↑ TNF-α, IL-6, NO) LPS->Inflammation Oxidants Oxidative Stress ROS ↑ ROS Production Oxidants->ROS Neurodegeneration Neuronal Dysfunction & Cell Death Aggregation->Neurodegeneration Inflammation->Neurodegeneration ROS->Neurodegeneration Compound This compound Compound->Aggregation Inhibits Compound->Inflammation Inhibits Compound->ROS Reduces

Caption: Hypothesized signaling pathways modulated by this compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential therapeutic agent for neurodegenerative diseases. Positive results from these in vitro assays would warrant further investigation into its specific molecular targets and its efficacy in more complex models, such as 3D organoids or in vivo animal models of neurodegeneration. [2][14][15]The known ability of this compound to cross the blood-brain barrier for PET imaging is a significant advantage for its potential development as a CNS therapeutic. Further structure-activity relationship (SAR) studies could also be conducted to optimize its neuroprotective and anti-aggregation properties.

References

  • Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. PubMed.
  • Neuroinflammation. Cellectricon.
  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. National Institutes of Health.
  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate.
  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. National Institutes of Health.
  • Control of neurodegenerative diseases with benzothiazole-benzamide derivatives. Spanish National Research Council (CSIC).
  • Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target.
  • This compound | 808755-67-1 | FB144121. Biosynth.
  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. PubMed.
  • Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation | ACS Chemical Biology. ACS Publications.
  • Amyloid Beta Aggregation Protocol for Aβ Peptides. Hello Bio.
  • Advances in current in vitro models on neurodegenerative diseases. PubMed Central.
  • Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global.
  • A Kinetic Aggregation Assay Allowing Selective and Sensitive Amyloid-β Quantification in Cells and Tissues | Biochemistry. ACS Publications.
  • Neuroinflammatory. Creative Bioarray CellAssay.
  • Amyloid-beta Peptide Oligomerization Assay Service. Creative Biolabs.
  • Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.
  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. ResearchGate.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis Online.
  • A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate.
  • Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. JoVE.
  • novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic alzheimer's disease model. SDDN.
  • In vitro Models of Neurodegenerative Diseases. Frontiers.
  • Neuroinflammation Assay Services. Creative Biolabs.
  • SH-SY5Y Cell Line Culture Protocol and Research Applications. AcceGen.
  • Neuroinflammation Studies. Charles River Laboratories.
  • Differentiation Protocol for SHSY5Y. iGEM.
  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. ijprems.
  • Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands | ACS Bio & Med Chem Au. ACS Publications.
  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central.
  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. PubMed Central.
  • Neuro inflammation CRO Services. Nexus BioQuest.
  • Full article: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate.
  • Oxidative stress assays and oxidative stress markers. Abcam.
  • ROS Measurement Using CellROX. Protocols.io.
  • Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy.
  • Oxidative Stress Assays | Reactive Oxygen Species Detection. Promega Corporation.
  • Screening Assay for Oxidative Stress in a Feline Astrocyte Cell Line, G355-5. PMC.
  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central.
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Bromobenzo[d]thiazol-6-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on anticipating and resolving common experimental challenges to improve the yield and purity of this important diagnostic agent, which is utilized in positron emission tomography (PET) scans for the detection of Alzheimer's disease.[1]

I. Synthetic Strategy Overview

The synthesis of this compound can be approached through several routes. A common and logical pathway involves the initial construction of the 6-hydroxybenzothiazole core, followed by the introduction of the bromine atom at the 2-position. A robust method for this transformation is the Sandmeyer reaction, which facilitates the conversion of a 2-amino group to a 2-bromo group via a diazonium salt intermediate.[2][3][4][5] This approach offers good control over regioselectivity.

An alternative strategy could involve the direct bromination of a 6-hydroxybenzothiazole precursor. However, this method can present challenges with regioselectivity, potentially leading to a mixture of brominated isomers and over-bromination.[6]

This guide will focus on the Sandmeyer reaction route due to its reliability in achieving the desired substitution pattern.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Low Yield of 2-Amino-6-hydroxybenzothiazole (Starting Material)

Question: I am experiencing a low yield during the synthesis of the 2-amino-6-hydroxybenzothiazole precursor. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the benzothiazole ring are a common challenge in heterocyclic synthesis.[7] The primary causes often relate to suboptimal reaction conditions, reagent purity, or side reactions.

  • Suboptimal Reaction Conditions: The condensation reaction to form the benzothiazole ring is sensitive to temperature and reaction time.[7] Ensure that the reaction is maintained at the optimal temperature as specified in the protocol. Running small-scale trial reactions can help fine-tune these parameters.

  • Purity of Reagents: Impurities in your starting materials, such as 2-amino-5-mercaptophenol or the cyclizing agent, can lead to the formation of side products.[7] Always use reagents of high purity.

  • Atmospheric Sensitivity: Some reactions in heterocyclic synthesis are sensitive to moisture and oxygen.[7] If applicable to your specific protocol, employing an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of starting materials and intermediates.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and incomplete reaction, thereby lowering the yield.[7] Ensure your stirring is vigorous enough for the scale of your reaction.

Incomplete Diazotization in the Sandmeyer Reaction

Question: My Sandmeyer reaction is sluggish, and I suspect incomplete formation of the diazonium salt. How can I address this?

Answer: The formation of the aryl diazonium salt is a critical step in the Sandmeyer reaction and is highly dependent on temperature and the acid concentration.

  • Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Temperatures that are too high can lead to premature decomposition.

  • Acid Concentration: A sufficient excess of acid is necessary to fully protonate the primary aromatic amine and to prevent the coupling of the diazonium salt with the unreacted amine.

  • Purity of Sodium Nitrite: The sodium nitrite solution should be freshly prepared, as it can degrade over time.

Low Yield of this compound in the Sandmeyer Reaction

Question: The final conversion of the diazonium salt to the 2-bromo product is resulting in a low yield. What are the potential reasons for this?

Answer: A low yield in the final step of the Sandmeyer reaction often points to issues with the copper(I) bromide catalyst or competing side reactions.[8]

  • Catalyst Activity: The copper(I) bromide should be pure and free of copper(II) contaminants, which can be less effective. It is often beneficial to use freshly prepared or purified CuBr.

  • Side Reactions: The diazonium salt can undergo side reactions, such as coupling to form biaryl byproducts.[2][3] This can be minimized by maintaining a low reaction temperature and ensuring a homogenous reaction mixture.

  • Product Decomposition: The final product, this compound, may be unstable under the reaction or workup conditions.[7][9] It is advisable to monitor the reaction by TLC or LC-MS to check for product degradation.

Formation of Impurities and Purification Challenges

Question: I am observing multiple spots on my TLC plate after the bromination step, making purification difficult. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is a common issue in bromination reactions.[6]

  • Over-bromination: The use of excess brominating agent or prolonged reaction times can lead to the formation of di- or tri-brominated products.[6] Careful control of the stoichiometry of the brominating agent is crucial.

  • Ring Bromination: In polar solvents, competing bromination on the benzene ring can occur.[6] The choice of solvent can significantly influence the regioselectivity of the reaction.

  • Purification Strategy: If multiple products are formed, column chromatography is often necessary for purification.[6] A systematic approach to solvent system optimization for chromatography will be key to separating the desired product from closely related impurities.

III. Frequently Asked Questions (FAQs)

Q1: Can I use N-Bromosuccinimide (NBS) for the bromination instead of the Sandmeyer reaction?

A1: While NBS is a milder and often more selective brominating agent than elemental bromine, its use for direct bromination at the 2-position of a benzothiazole can be challenging and may require specific activating groups or reaction conditions.[6][10] The Sandmeyer reaction is generally a more reliable method for introducing a bromine atom at this specific position.

Q2: My final product is a dark, tar-like substance. What could be the cause?

A2: Tar formation is often indicative of product or intermediate decomposition, which can be caused by excessive heat, strong acidic or basic conditions, or prolonged reaction times.[11] It is crucial to carefully control the reaction temperature and to quench the reaction as soon as it is complete, as monitored by TLC or LC-MS.

Q3: How can I confirm the identity and purity of my final product?

A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or LC-MS.

Q4: What are the key safety precautions I should take during this synthesis?

A4: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Diazonium salts can be explosive when dry and should be kept in solution. Bromine and strong acids are corrosive and require careful handling.

IV. Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines a plausible synthetic route. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole

A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

  • Dissolution: Dissolve 2-amino-5-mercaptophenol (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Thiocyanate: Add potassium thiocyanate (1.1 equivalents) to the solution and stir until dissolved.

  • Bromination: Cool the mixture in an ice bath and slowly add a solution of bromine (1 equivalent) in glacial acetic acid. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 2: Sandmeyer Reaction to Yield this compound
  • Diazotization:

    • Suspend 2-amino-6-hydroxybenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete.

  • Copper(I) Bromide Solution:

    • In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

    • Cool this solution to 0-5 °C.

  • Conversion to 2-Bromo Derivative:

    • Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring.

    • Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

V. Visualizing the Process

Reaction Workflow

cluster_step1 Step 1: 2-Amino-6-hydroxybenzothiazole Synthesis cluster_step2 Step 2: Sandmeyer Reaction A 2-Amino-5-mercaptophenol D 2-Amino-6-hydroxybenzothiazole A->D Cyclization B Potassium Thiocyanate B->D Cyclization C Bromine in Acetic Acid C->D Cyclization E 2-Amino-6-hydroxybenzothiazole G Diazonium Salt Intermediate E->G Diazotization F NaNO2, HBr (0-5 °C) I This compound G->I Bromination H CuBr H->I Bromination

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

cluster_troubleshoot1 Troubleshooting Step 1 cluster_troubleshoot2 Troubleshooting Step 2 Start Low Yield or Impurities Observed Q1 Check Reaction Stage Start->Q1 Stage1 Precursor Synthesis Q1->Stage1 Step 1 Stage2 Sandmeyer Reaction Q1->Stage2 Step 2 A1 Verify Reagent Purity Stage1->A1 B1 Check Diazotization Temp. (0-5 °C) Stage2->B1 A2 Optimize Temp. & Time A1->A2 A3 Ensure Inert Atmosphere (if needed) A2->A3 End Improved Yield and Purity A3->End B2 Verify CuBr Quality B1->B2 B3 Monitor for Product Decomposition B2->B3 B3->End

Caption: Troubleshooting decision tree for synthesis optimization.

VI. Data Summary

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CEnsures stability of the diazonium salt intermediate.
Brominating Agent (Sandmeyer) Copper(I) Bromide (CuBr)Catalyzes the conversion of the diazonium salt to the aryl bromide.[8]
Solvent for Bromination Aqueous HBrProvides the necessary acidic environment and bromide source.
Purification Method Column ChromatographyEffective for separating the desired product from potential side-products.[6]

VII. References

  • Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Semantic Scholar. (1970). Bromination of 2,1,3‐benzothiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1][6]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116513A - Fixed-point bromination method of 2,1, 3-benzothiadiazole derivative. Retrieved from

  • Uniba. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025). Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and.... Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Progress in the synthesis of 2-substituent-benzothiazoles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Bromobenzo[d]thiazol-6-ol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable research compound. As a key intermediate, particularly in the development of diagnostic agents for Alzheimer's disease, achieving high purity is critical. This guide provides in-depth, troubleshooting-focused FAQs and validated protocols to address common issues related to side product formation and removal.

Section 1: Synthetic Strategy and Inherent Challenges

The most direct and common approach to synthesizing this compound is through the electrophilic bromination of a 6-hydroxybenzothiazole precursor. While conceptually straightforward, this pathway is fraught with potential complications primarily due to the electronic nature of the starting material. The phenol (-OH) group is a strong activating group, which can lead to poor regioselectivity and over-reaction, generating a cascade of difficult-to-separate impurities.

SM 6-Hydroxybenzo[d]thiazole (Starting Material) reagent + Brominating Agent (e.g., NBS, Br₂) SM->reagent product This compound (Desired Product) reagent->product  Desired Pathway side_over Dibromo- Side Products (e.g., 2,5-dibromo-, 2,7-dibromo-) reagent->side_over  Side Reaction (Excess Reagent/ High Reactivity) side_isomer Isomeric Side Product (e.g., 7-Bromo-) reagent->side_isomer  Side Reaction (Poor Regioselectivity) side_ox Oxidation Products (Quinone-like species) reagent->side_ox  Side Reaction (Oxidative Conditions)

Caption: Synthetic pathway and common side reactions.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My post-reaction analysis (TLC/LCMS) shows multiple new spots. What are these impurities and why did they form?

A: When brominating an activated ring like 6-hydroxybenzothiazole, you are likely observing a mixture of over-brominated and isomeric side products.

  • Over-bromination (Di- or Tri-brominated Products): This is the most common issue, arising from the high reactivity of the starting material. The use of a strong brominating agent like elemental bromine (Br₂) or an excess of any brominating agent can lead to the addition of a second bromine atom to the aromatic ring.[1]

  • Isomeric Products: The hydroxyl group is a powerful ortho-, para- director. Since the para position (relative to the -OH) is blocked, it strongly directs incoming electrophiles to the ortho positions (5 and 7). This can lead to the formation of 2,5-dibromo and 2,7-dibromo isomers, in addition to potentially some 7-bromo-2-H isomer if the 2-position is not brominated first. Poor control over reaction conditions can exacerbate this lack of selectivity.[1]

  • Oxidation Byproducts: Phenols are susceptible to oxidation, which can be promoted by the brominating agent or acidic conditions, leading to the formation of colored, quinone-like impurities.

Q2: How can I improve the selectivity of my reaction and minimize these side products?

A: Gaining control over an electrophilic aromatic substitution on a highly activated ring requires a careful balance of several factors.

ParameterRecommendationRationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a milder and easier-to-handle source of electrophilic bromine, which can offer better control and reduce over-bromination.[1] Elemental bromine is highly reactive and more likely to lead to multiple substitutions.
Stoichiometry Use 1.0 to 1.05 equivalents of the brominating agent.Carefully controlling the stoichiometry is critical. Even a small excess can significantly increase the formation of di-brominated products.[1]
Temperature Maintain a low temperature (e.g., 0 °C to 5 °C) during reagent addition.Lowering the reaction temperature decreases the overall reaction rate, which often enhances the selectivity for the desired mono-brominated product over di-brominated alternatives.[1]
Solvent Choice Use a less polar solvent like dichloromethane (DCM) or chloroform instead of highly polar solvents like acetic acid.Polar solvents can sometimes favor competing ring bromination reactions and may not offer the best selectivity.[1]
Addition Method Add the brominating agent slowly and portion-wise or as a dilute solution.This maintains a low instantaneous concentration of the electrophile in the reaction mixture, disfavoring multiple substitution events on the same molecule.

Q3: My reaction has stalled, leaving a large amount of unreacted starting material. What could be the cause?

A: A stalled reaction is typically due to issues with the reagents or conditions.

  • Reagent Purity: Ensure your brominating agent (especially NBS) is pure. Over time, NBS can degrade. It is recommended to recrystallize NBS from water if its purity is in doubt.

  • Insufficient Activation: While the phenol is activating, some reactions may require a mild Lewis acid catalyst to enhance the electrophilicity of the bromine. However, this must be approached with caution as it can also increase the rate of side reactions.

  • Reaction Time/Temperature: If running at very low temperatures, the reaction may simply be too slow. After slow addition at low temperature, allow the reaction to warm gradually to room temperature and monitor by TLC until the starting material is consumed.

Q4: The crude product is a dark, intractable oil instead of a solid. How can I resolve this?

A: This often points to product degradation or the presence of significant impurities that are inhibiting crystallization.

  • Oxidation: Dark colors often indicate the presence of oxidized, polymeric, or quinone-type species. Ensure the reaction workup includes a quenching step with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess bromine and reverse some oxidation.

  • Purification is Key: An oily crude product is a strong candidate for purification by column chromatography rather than attempting direct crystallization. Chromatography can separate the desired product from the complex mixture of byproducts that are preventing solidification.

Section 3: Recommended Purification Protocols

Effective purification is essential for obtaining high-quality this compound. The choice between recrystallization and chromatography depends on the impurity profile of the crude material.

start Crude Product check Analyze by TLC/LCMS start->check main_impurity Identify Major Impurity check->main_impurity Impurities Present recrystallize Protocol 1: Recrystallization main_impurity->recrystallize Starting Material or Single, Less Soluble Impurity chromatography Protocol 2: Flash Chromatography main_impurity->chromatography Multiple Products (Isomers, Over-brominated) final_product Pure Product (>98%) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purification strategy.

Protocol 1: Recrystallization for Removing Polar Impurities

This method is most effective when the primary impurity is the more polar unreacted starting material (6-hydroxybenzothiazole).

Step-by-Step Methodology:

  • Solvent Screening: In parallel vials, test the solubility of small amounts of your crude product in various solvents (see table below) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Table of Potential Recrystallization Solvents:

SolventPolarityComments
Ethanol/WaterHighGood for polar compounds. Adjust water content to fine-tune solubility.
IsopropanolMediumOften a good starting point for phenolic compounds.
AcetonitrileMedium-HighCan provide sharp-melting crystals.
TolueneLowEffective for less polar products, may leave polar impurities behind.
Protocol 2: Flash Column Chromatography for Complex Mixtures

This is the most robust method for separating the desired product from isomers and over-brominated, less-polar side products.[2][3]

Step-by-Step Methodology:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or DCM) and then adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase eluent. A common starting eluent is a mixture of Hexane and Ethyl Acetate (e.g., 9:1 or 4:1 v/v).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin running the mobile phase through the column, collecting fractions. The less polar over-brominated products will typically elute first, followed by the desired mono-brominated product, and finally the more polar starting material.

  • Monitoring: Monitor the fractions being collected using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

References

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 998-1017. Retrieved from [Link]

  • Bepary, S., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2012). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC. Retrieved from [Link]

Sources

2-Bromobenzo[d]thiazol-6-ol stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromobenzo[d]thiazol-6-ol (CAS No: 808755-67-1). Here, we address common challenges related to its stability and storage, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Core Concepts: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a phenolic hydroxyl group and a bromine atom on the benzothiazole core. This specific combination of functional groups dictates its reactivity and stability. The electron-rich phenol ring is susceptible to oxidation, while the benzothiazole core, though generally stable, can be sensitive to certain conditions. Awareness of these properties is crucial for its effective use in research and development.

II. Troubleshooting Guide: Addressing Common Experimental Issues

Inconsistent experimental results, such as diminished yield or unexpected byproducts, can often be traced back to the degradation of starting materials. This section provides a systematic approach to troubleshooting issues related to the stability of this compound.

Scenario 1: Inconsistent or Low Yields in Coupling Reactions

Observation: You are using this compound in a Suzuki or other cross-coupling reaction and observe lower than expected yields or complete reaction failure.

Potential Cause: Degradation of the compound due to improper storage or handling, leading to a lower concentration of the active starting material.

Troubleshooting Workflow:

A Low or Inconsistent Yields B Verify Storage Conditions: - Temperature (2-8°C)? - Inert atmosphere? - Protected from light? A->B C Assess Compound Appearance: - Is the solid off-white/light-colored? - Any discoloration (yellow/brown)? B->C If storage is correct H Root Cause Identified: Improper Storage B->H If storage is incorrect D Check pH of Reaction Mixture: - Is the reaction basic? C->D If appearance is normal I Root Cause Identified: Potential Oxidation C->I If discolored E Perform Purity Analysis (e.g., NMR, LC-MS) D->E If pH is neutral/acidic J Root Cause Identified: Potential Hydrolysis D->J If pH is basic F Purify the reagent (e.g., recrystallization) E->F If impurities are detected G Optimize Reaction Conditions: - Degas solvents thoroughly - Use fresh, high-quality catalyst E->G If pure F->G L Problem Resolved G->L H->L I->L J->L K Root Cause Identified: Impure Starting Material K->F

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Phenolic compounds are known to be sensitive to light and temperature, which can accelerate degradation[1][2].

  • Visual Inspection: Examine the compound's physical appearance. Pure this compound should be a solid. Any significant discoloration (e.g., yellowing or browning) may indicate oxidation of the phenolic group.

  • pH Considerations: Phenolic compounds can be unstable at high pH[3][4][5]. If your reaction is conducted under basic conditions, consider if the base is too strong or if the reaction time at elevated pH is prolonged, which might lead to degradation.

  • Purity Check: If you suspect degradation or contamination, re-analyze the purity of your starting material using techniques like NMR or LC-MS. Compare the results with the supplier's certificate of analysis.

  • Purification: If impurities are detected, consider purifying the material before use. Recrystallization is a common method for solid compounds.

Scenario 2: Appearance of Unexpected Peaks in Analytical Data

Observation: Your reaction mixture shows unexpected peaks in LC-MS or NMR analysis that are not attributable to your desired product or known byproducts.

Potential Cause: Degradation of this compound into various byproducts due to oxidation, hydrolysis, or photodegradation.

Potential Degradation Pathways:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures. This is often accelerated by exposure to air and light. In a biological context, metabolism can lead to the formation of a benzo[e]thiazole-2,6(3H)-quinone.

  • Hydrolysis: The 2-bromo position on the benzothiazole ring can be susceptible to hydrolysis, especially under basic conditions, potentially leading to the formation of 2-hydroxybenzo[d]thiazol-6-ol.

  • Photodegradation: Benzothiazole derivatives can be sensitive to light[6]. Exposure to UV or even ambient light for extended periods can lead to decomposition.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure that the compound was handled under subdued light and that solutions were not left exposed to light for extended periods.

  • Solvent Purity: Use freshly distilled or high-purity solvents. Peroxides in older ether solvents can promote oxidation.

  • Inert Atmosphere: When preparing solutions or setting up reactions, ensure that an inert atmosphere is maintained to minimize contact with oxygen.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, under a dry, inert atmosphere (argon or nitrogen is recommended), and protected from light.

Q2: How can I tell if my this compound has degraded?

A2: A visual inspection is the first step. Any change from a light-colored solid to a yellow or brown powder suggests potential degradation, likely oxidation. For a more definitive assessment, analytical techniques such as NMR or LC-MS should be used to check for the presence of impurities or degradation products.

Q3: Is this compound sensitive to moisture?

A3: While not explicitly documented as highly hygroscopic, it is good practice to store it in a desiccator or under a dry, inert atmosphere to prevent potential hydrolysis of the 2-bromo group, especially if the compound is stored for extended periods.

Q4: Can I handle this compound on the open bench?

A4: For weighing and preparing solutions, it is best to work quickly and minimize exposure to ambient light and air. For reactions, especially those that are sensitive to oxygen or moisture, it is highly recommended to use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).

Q5: What are the expected impurities in a commercial sample of this compound?

A5: Potential impurities could include starting materials from its synthesis, such as 2-amino-6-hydroxybenzothiazole or over-brominated products. A Certificate of Analysis from the supplier should provide information on the purity and any identified impurities. If you suspect impurities are affecting your reaction, re-purification is recommended.

IV. Summary of Stability and Storage Parameters

ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation of the phenol group.
Light Store in the dark (amber vial)Prevents photodegradation of the benzothiazole ring.
Moisture Store in a dry environmentMinimizes the risk of hydrolysis.
pH (in solution) Neutral to slightly acidicPhenolic compounds are generally more stable in acidic to neutral conditions and can degrade at high pH[3][4][5].

V. References

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]

  • MDPI. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Retrieved from [Link]

  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • The Research Portal. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. Retrieved from [Link]

  • MDPI. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]

  • PubMed Central. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • YouTube. (2022). Understanding Wine Phenolic Structure and Color Stability. Retrieved from [Link]

  • MDPI. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Retrieved from [Link]

  • ResearchGate. (2022). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (2) and... Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Solubilizing 2-Bromobenzo[d]thiazol-6-ol in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromobenzo[d]thiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully formulate this compound for your experimental needs.

Introduction: Understanding the Challenge

This compound is a valuable research compound, notably used as a diagnostic agent in positron emission tomography (PET) scans for the detection of Alzheimer's disease. Its mechanism involves binding to amyloid plaques, which necessitates its effective delivery in an aqueous physiological environment. However, like many benzothiazole derivatives, this compound exhibits poor solubility in aqueous buffers, a significant hurdle for in vitro and in vivo studies. This guide will walk you through a systematic approach to overcoming this challenge.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueImplication for Solubility
pKa (acidic) ~7.5 - 8.5The phenolic hydroxyl group is weakly acidic. At pH values above the pKa, the compound will be deprotonated, forming a more soluble phenoxide anion.
pKa (basic) ~1.0 - 2.0The thiazole nitrogen is weakly basic. At very low pH, it can be protonated, but this is generally not a physiologically relevant pH range for solubilization.
LogP ~2.5 - 3.5The positive LogP value indicates that the compound is lipophilic and will have a preference for non-polar environments over aqueous ones, contributing to its poor water solubility.

Disclaimer: These values are computationally predicted and should be used as a guide for initial experiments. Experimental determination is recommended for precise formulation development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my phosphate-buffered saline (PBS) at pH 7.4?

A1: The poor solubility of this compound in neutral aqueous buffers like PBS is expected due to its lipophilic nature (predicted LogP ~2.5-3.5) and its predicted pKa of the phenolic hydroxyl group (~7.5-8.5). At pH 7.4, a significant portion of the molecules will be in their neutral, less soluble form. To achieve complete dissolution, you will likely need to employ one of the solubilization strategies outlined in this guide, such as pH adjustment, the use of co-solvents, or the addition of solubilizing excipients.

Q2: I need to prepare a stock solution of this compound. What solvent should I use?

A2: For a concentrated stock solution, it is recommended to use an organic solvent in which benzothiazole derivatives are readily soluble. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

When preparing your working solution, you can then dilute the stock solution into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system. It is advisable to keep the final solvent concentration below 1%, and ideally below 0.1%, to minimize potential artifacts.

Q3: Can I increase the solubility by heating the solution?

A3: While heating can transiently increase the solubility of many compounds, it is not a recommended strategy for this compound without further stability data. Heating can lead to the degradation of the compound. More importantly, upon cooling to your experimental temperature (e.g., room temperature or 37°C), the compound is likely to precipitate out of solution, leading to inaccurate concentrations and unreliable experimental results. A stable, supersaturated solution is difficult to maintain.

Q4: Are there any specific buffers I should avoid when working with this compound?

A4: While there are no specific contraindications for common biological buffers, it is good practice to consider potential interactions. For instance, some buffers can form insoluble complexes with certain compounds, although this is less common with organic molecules like this one. When troubleshooting, it may be worthwhile to test different buffer systems (e.g., Tris, HEPES, MOPS) to see if the buffer composition influences solubility.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are facing solubility issues, follow these strategies in a stepwise manner.

Strategy 1: pH Adjustment

The ionization state of this compound is highly dependent on the pH of the solution due to its phenolic hydroxyl group.

The Principle: By increasing the pH of the buffer to a value above the pKa of the phenolic hydroxyl group (~7.5-8.5), you can deprotonate it to form the more water-soluble phenoxide anion.

Troubleshooting Steps:

  • Prepare a series of buffers with increasing pH values, for example, from pH 7.5 to 9.5 in 0.5 unit increments.

  • Attempt to dissolve a known amount of this compound in each buffer.

  • Visually inspect for complete dissolution. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (see Protocol 2).

dot

Caption: Effect of pH on the ionization and solubility of this compound.

Strategy 2: Utilizing Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

The Principle: Water-miscible organic solvents can create a more favorable environment for lipophilic molecules to dissolve.

Recommended Co-solvents:

Co-solventTypical Starting ConcentrationMaximum Recommended ConcentrationNotes
Ethanol 5% (v/v)20% (v/v)Generally well-tolerated in many biological assays.
Propylene Glycol 5% (v/v)30% (v/v)A common excipient in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 5% (v/v)40% (v/v)Effective for many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO) 1% (v/v)5% (v/v)Use with caution due to potential cellular toxicity at higher concentrations.

Troubleshooting Steps:

  • Select a co-solvent that is compatible with your experimental system.

  • Prepare a series of buffer/co-solvent mixtures with increasing concentrations of the co-solvent.

  • Determine the solubility of this compound in each mixture.

Strategy 3: Surfactants and Cyclodextrins

Surfactants and cyclodextrins are powerful solubilizing agents that can be effective at low concentrations.

The Principle:

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds in their core, effectively dispersing them in the aqueous medium.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, increasing their apparent solubility.

Recommended Solubilizing Agents:

AgentTypeTypical Starting ConcentrationNotes
Tween® 80 (Polysorbate 80) Non-ionic Surfactant0.1% (w/v)Widely used in biological and pharmaceutical formulations.[1]
Cremophor® EL Non-ionic Surfactant0.1% (w/v)Can have biological effects, so use with caution and appropriate controls.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified Cyclodextrin1% (w/v)Forms highly soluble inclusion complexes with a wide range of compounds.

dot

Solubilization_Workflow Start Poorly Soluble This compound pH_Adjustment Strategy 1: pH Adjustment (pH > 8.5) Start->pH_Adjustment Co_solvents Strategy 2: Co-solvents (e.g., Ethanol, PEG 400) pH_Adjustment->Co_solvents Unsuccessful Success Solubilized Compound pH_Adjustment->Success Successful Excipients Strategy 3: Surfactants/Cyclodextrins (e.g., Tween 80, HP-β-CD) Co_solvents->Excipients Unsuccessful Co_solvents->Success Successful Excipients->Success Successful Failure Still Insoluble Excipients->Failure Consider Combination or Alternative Strategies

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the approximate pH at which this compound becomes soluble in an aqueous buffer.

Materials:

  • This compound

  • A series of buffers (e.g., 50 mM Tris-HCl or phosphate buffers) adjusted to pH 7.0, 7.5, 8.0, 8.5, 9.0, and 9.5.

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to 1 mL of each buffer in separate microcentrifuge tubes. The amount should be more than you expect to dissolve to ensure a saturated solution.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the samples at a constant temperature (e.g., 25°C) for 24 hours on a shaker to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant from each tube.

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (see Protocol 2).

  • Plot the solubility (concentration) as a function of pH.

Protocol 2: Quantification of this compound by Reverse-Phase HPLC (Template Method)

Objective: To provide a starting point for developing an HPLC method to quantify the concentration of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

Gradient Elution (Example):

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: Scan for the UV absorbance maximum of the compound (a good starting point for benzothiazoles is around 280-320 nm). Injection Volume: 10 µL Column Temperature: 30°C

Procedure:

  • Prepare a standard curve by dissolving a known amount of this compound in a suitable organic solvent (e.g., acetonitrile) and making serial dilutions.

  • Inject the standards and your experimental samples.

  • Integrate the peak area corresponding to this compound.

  • Calculate the concentration of your samples based on the standard curve.

Note: This is a template method and will likely require optimization for your specific instrumentation and requirements.

References

Sources

Technical Support Center: Purifying 2-Bromobenzo[d]thiazol-6-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-bromobenzo[d]thiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this and structurally similar benzothiazole derivatives.

I. Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving well in my initial solvent system for column chromatography. What should I do?

A1: Poor solubility in the chosen mobile phase is a common issue. If your compound has limited solubility in the solvent system that provides the best separation, consider the dry-loading technique.[1] To do this, dissolve your sample in a suitable solvent, add dry silica gel (approximately 10-20 times the mass of your sample), and then evaporate the solvent until the silica is dry and free-flowing.[1] This dry-loaded sample can then be carefully added to the top of your column.

Q2: I'm observing significant tailing of my product spot on the TLC plate and during column elution. What is causing this and how can I fix it?

A2: Tailing is often a sign of strong interaction between your compound and the stationary phase, which can be exacerbated by a suboptimal flow rate. If the flow rate is too fast, there isn't enough time for the compound to equilibrate between the stationary and mobile phases, leading to a long tail.[1] Conversely, a very slow flow rate can also sometimes contribute to band broadening. For small-diameter columns, a lower flow rate is generally optimal.[1] Additionally, if your compound starts eluting but continues to come off the column over many fractions, you can try increasing the polarity of your eluting solvent once the compound begins to emerge.[2]

Q3: My purified this compound appears to be degrading on the silica gel column. How can I confirm this and what are my alternatives?

A3: Benzothiazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[3] To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it indicates degradation. If your compound is unstable on silica, consider using a less acidic stationary phase like neutral or basic alumina.[3] Alternatively, deactivating the silica gel by adding a small percentage of a base like triethylamine to your mobile phase can also mitigate decomposition.

Q4: I am having difficulty separating my product from a very similar impurity. What strategies can I employ?

A4: When impurities have similar polarities to your product, separation can be challenging.[3] Experiment with different solvent systems to maximize the difference in Rf values on a TLC plate.[3] If simple solvent systems are ineffective, consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run. In some cases, alternative purification techniques like recrystallization or preparative TLC may be more effective.[3]

II. Troubleshooting Guide

This section provides a more in-depth approach to resolving complex purification issues.

Problem 1: Low or No Recovery of this compound from the Column

Potential Causes & Solutions

Potential Cause Suggested Solution
Compound Decomposition As mentioned in the FAQs, benzothiazoles can be unstable on silica.[3] Perform a 2D TLC to confirm instability.[2] If decomposition is occurring, switch to a different stationary phase like alumina or deactivate the silica.
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to the silica gel. Try eluting with a much stronger solvent system (e.g., adding methanol to your mobile phase) to see if the compound can be recovered.
Compound Eluted in the Solvent Front If your initial solvent system is too polar, the compound may have eluted very quickly with the solvent front. Always check the first few fractions collected.[2]
Dilute Fractions It's possible your compound did elute, but the fractions are too dilute to be detected by your analytical method. Try concentrating a range of fractions where you expected your compound to elute and re-analyze.[2]
Problem 2: Co-elution of Impurities

Systematic Approach to Resolution

  • Re-evaluate Your Solvent System: The initial choice of solvent is critical. Experiment with various solvent combinations to achieve better separation on a TLC plate. A good starting point for many benzothiazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[4]

  • Optimize the Gradient: If using a gradient elution, the steepness of the gradient can significantly impact separation. A shallower gradient can often improve the resolution of closely eluting compounds.

  • Consider an Alternative Stationary Phase: If silica gel is not providing adequate separation, explore other options. Reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile mixtures), can be an effective alternative for some compounds.[5]

Problem 3: The Product is an Oil and Difficult to Handle

Strategies for Solidification and Purification

If your purified this compound is an oil, it can be challenging to handle and may not be completely pure.

  • Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise while stirring. This can sometimes induce crystallization.

  • Salt Formation: If the compound has a basic nitrogen, consider converting it to a salt (e.g., a hydrochloride salt). Salts are often crystalline and can be purified by recrystallization.

  • Co-distillation: Traces of residual solvent can sometimes prevent an oil from solidifying. Co-distilling with a solvent like toluene under reduced pressure can help remove these last traces.

Experimental Workflow: Troubleshooting Logic

Below is a diagram illustrating a logical workflow for troubleshooting common column chromatography issues.

Troubleshooting_Workflow Troubleshooting Logic for Column Chromatography start Start: Impure this compound check_tlc Run Analytical TLC start->check_tlc good_sep Good Separation on TLC? check_tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes poor_sep Poor/No Separation good_sep->poor_sep No analyze_fractions Analyze Fractions (TLC/LC-MS) run_column->analyze_fractions column_issues Issues During Column? analyze_fractions->column_issues pure_product Pure Product Obtained change_solvent Change Solvent System poor_sep->change_solvent change_solvent->check_tlc change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) change_solvent->change_stationary_phase column_issues->pure_product No Issues low_recovery Low/No Recovery column_issues->low_recovery Low Recovery co_elution Co-elution of Impurities column_issues->co_elution Co-elution check_stability Check Compound Stability (2D TLC) low_recovery->check_stability check_stability->change_stationary_phase Unstable use_stronger_eluent Use Stronger Eluent check_stability->use_stronger_eluent Stable use_stronger_eluent->analyze_fractions optimize_gradient Optimize Gradient co_elution->optimize_gradient optimize_gradient->run_column optimize_gradient->change_solvent

Caption: Troubleshooting logic for common issues in column chromatography.

III. References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: --INVALID-LINK--

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: --INVALID-LINK--

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Available from: --INVALID-LINK--

  • Benchchem. Troubleshooting guide for the synthesis of benzothiazole derivatives. Available from: --INVALID-LINK--

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: --INVALID-LINK--

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: --INVALID-LINK--

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. Available from: --INVALID-LINK--

  • National Institutes of Health. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available from: --INVALID-LINK--

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and Characterization of Some Novel Schiff-bases of Benzothiazole. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 2-amino-benzothiazol-6-ol. Available from: --INVALID-LINK--

  • National Institutes of Health. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. Available from: --INVALID-LINK--

References

Technical Support Center: Stabilizing 2-Bromobenzo[d]thiazol-6-ol in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromobenzo[d]thiazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound during experiments. By understanding the underlying chemical principles of its stability, you can ensure the integrity of your results.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and diagnostic agents. However, its bifunctional nature, possessing both a reactive brominated thiazole and a phenolic hydroxyl group, makes it susceptible to degradation under common experimental conditions. This guide provides a comprehensive overview of the potential degradation pathways and offers practical solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four factors:

  • Oxidation: The phenol group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation), metal ions, or oxidizing reagents.[1][2][3] The sulfur atom in the thiazole ring can also be oxidized to a sulfoxide or sulfone.[4]

  • pH: The stability of the benzothiazole ring is pH-dependent. Both strongly acidic and particularly basic conditions can promote hydrolysis and ring-opening.[4][5][6]

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, potentially leading to debromination or other structural changes.[7][8]

  • Nucleophiles: The bromine atom at the 2-position of the benzothiazole ring is a leaving group and can be displaced by nucleophilic reagents or solvents.[9]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Container: Use an amber glass vial with a tightly sealed cap to protect from light and air.

Q3: Can I dissolve this compound in any solvent?

A3: Solvent choice is critical. Protic solvents, especially in the presence of bases, can facilitate nucleophilic substitution of the bromine atom. Aprotic solvents are generally preferred. Refer to the table below for guidance.

Table 1: Solvent Compatibility and Recommendations
Solvent ClassRecommended SolventsSolvents to Use with CautionSolvents to AvoidRationale
Aprotic Polar Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Generally good solvents, but ensure they are anhydrous and free of amine impurities.
Aprotic Nonpolar Toluene, Dichloromethane (DCM)Suitable for reactions where solubility allows.
Protic Methanol, EthanolWater, especially under basic conditionsProtic solvents can act as nucleophiles, and water can facilitate hydrolysis. Use with caution and at low temperatures if necessary.

Q4: Is this compound sensitive to air?

A4: Yes, the phenolic hydroxyl group makes the compound susceptible to autoxidation in the presence of air.[10] This process can be accelerated by trace metal impurities. It is best practice to handle the compound under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Reaction mixture turns brown or black.

Possible Cause: This is a common indicator of phenol oxidation, leading to the formation of colored polymeric byproducts.

Solutions:

  • Deoxygenate Solvents: Before use, thoroughly sparge your solvents with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas.

  • Add an Antioxidant: For reactions where it won't interfere, consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT).

  • Chelate Metal Ions: If you suspect metal contamination from reagents or glassware, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

Issue 2: Mass spectrometry analysis shows loss of bromine.

Possible Cause: The C-Br bond at the 2-position of the benzothiazole is susceptible to cleavage.

Solutions:

  • Nucleophilic Substitution:

    • Reagent Check: Ensure your reagents are free from strong nucleophiles that could displace the bromine. Common culprits include primary and secondary amines, thiols, and alkoxides.

    • Solvent Choice: Avoid protic solvents if possible, as they can act as nucleophiles. If a protic solvent is necessary, run the reaction at the lowest possible temperature.

  • Hydrodehalogenation:

    • Catalyst Contamination: Be aware of potential trace metal contamination (e.g., palladium, copper) from previous reactions in your glassware, which can catalyze hydrodehalogenation in the presence of a hydrogen source.[11]

    • Reagent Purity: Ensure reagents that can act as a hydrogen source (e.g., certain reducing agents) are used intentionally and under controlled conditions.

  • Photodegradation:

    • Protect from Light: Wrap your reaction vessel in aluminum foil or use amber glassware to prevent exposure to light.[7]

Issue 3: NMR analysis indicates ring opening or unexpected structural changes.

Possible Cause: The benzothiazole ring system can be unstable under certain pH conditions.

Solutions:

  • pH Control:

    • Avoid Strong Bases: Strong bases can deprotonate the phenol and increase the electron density of the ring system, potentially leading to instability or facilitate nucleophilic attack. If a base is required, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA).

    • Buffer the Reaction: If your reaction is sensitive to pH changes, consider using a buffer system to maintain a stable pH.

  • Temperature Control: High temperatures can accelerate degradation pathways. Run your reactions at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound
  • Allow the storage vial to warm to room temperature before opening to prevent condensation of moisture.

  • In a glove box or under a gentle stream of inert gas, quickly weigh the desired amount of the compound into a clean, dry vial.

  • Immediately flush the weighing vial and the stock vial with inert gas before sealing.

  • Return the stock vial to the recommended storage conditions.

Protocol 2: Setting up an Inert Atmosphere Reaction
  • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Assemble the glassware and purge the system with an inert gas (argon or nitrogen) for at least 15-20 minutes.

  • Maintain a positive pressure of the inert gas throughout the reaction, using a bubbler or a balloon filled with the gas.

  • Add deoxygenated solvents and reagents via syringe through a septum.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

A This compound B Oxidation Products (Quinones, Sulfoxides) A->B O2, Light, Metal Ions C Debrominated Product A->C Light (Photodegradation) Reducing Agents + Catalyst D Nucleophilic Substitution Products A->D Nucleophiles (e.g., R-NH2, R-SH) E Ring-Opened Products A->E Strong Acid/Base, Heat

Caption: Key degradation routes for this compound.

Diagram 2: Troubleshooting Workflow

Start Degradation Observed Color Color Change (Brown/Black)? Start->Color MassSpec Loss of Bromine (MS Analysis)? Color->MassSpec No Oxidation Suspect Oxidation Color->Oxidation Yes NMR Ring Instability (NMR Analysis)? MassSpec->NMR No Debromination Suspect Debromination/ Substitution MassSpec->Debromination Yes RingOpening Suspect Ring Opening NMR->RingOpening Yes Sol1 Use Inert Atmosphere Deoxygenate Solvents Add Antioxidant/Chelator Oxidation->Sol1 Sol2 Protect from Light Check for Nucleophiles Purify Reagents Debromination->Sol2 Sol3 Control pH Avoid Strong Base Lower Temperature RingOpening->Sol3

Caption: Decision tree for troubleshooting degradation issues.

References

  • Rehorek, A., et al. (2016). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight. PubMed. Available at: [Link]

  • Wang, M., et al. (2017). Formation of highly oxygenated organic molecules from aromatic compounds. Atmospheric Chemistry and Physics. Available at: [Link]

  • Zhang, Y., et al. (2020). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2020). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology. Available at: [Link]

  • Dearden, M. B., et al. (1970). Hydroxylation of Aromatic Compounds Induced by the Activation of Oxygen. Advances in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules. Available at: [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available at: [Link]

  • Qi, J., et al. (2011). Effect of pH on fluorescence intensity ratio of benzothiazole.... ResearchGate. Available at: [Link]

  • Mathew, S., & Abraham, T. E. (2006). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Journal of Food Science and Technology. Available at: [Link]

  • Wikipedia. (n.d.). Phenol. Available at: [Link]

  • Yan, R., et al. (2018). Autoxidation of aromatics. Applied Petrochemical Research. Available at: [Link]

Sources

Technical Support Center: Scaling the Synthesis of 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis and scale-up of 2-Bromobenzo[d]thiazol-6-ol. This molecule is a crucial heterocyclic building block, frequently utilized as a precursor in the development of diagnostic agents, such as those for PET scans in Alzheimer's disease research, and other novel therapeutics.[1] While the bench-scale synthesis may appear straightforward, transitioning to pilot or manufacturing scales introduces significant challenges related to reaction kinetics, thermal management, impurity control, and product isolation.

This guide is structured to provide direct, actionable solutions to common problems encountered by researchers and process chemists. We will move beyond simple procedural steps to explore the underlying chemical and engineering principles, empowering you to troubleshoot effectively and develop a robust, scalable process.

Section 1: Overview of a Common Synthetic Pathway

A prevalent method for synthesizing benzothiazole cores involves the cyclization of an aniline derivative with a thiocyanate salt in the presence of a halogenating agent. For this compound, a common precursor is 4-amino-3-hydroxybenzoic acid or a related phenol derivative, which undergoes cyclization and bromination. The following workflow outlines a representative synthetic approach.

reaction_workflow cluster_0 Step 1: Thiocyanation & Cyclization cluster_1 Step 2: Oxidative Bromination A Precursor (e.g., 4-Aminophenol derivative) B Thiocyanation (KSCN or NaSCN in Acetic Acid) A->B Reagents C In-situ Cyclization B->C Intermediate Formation D Addition of Bromine (Br2) in Acetic Acid C:e->D:w Reaction Progression E Formation of 2-Aminobenzothiazole Intermediate D->E Oxidative Cyclization F Sandmeyer-type Reaction (NaNO2, HBr, CuBr) E->F Diazotization & Bromination G Final Product: This compound F->G Isolation

Caption: General workflow for the synthesis of 2-Bromobenzothiazoles.

Table 1: Comparison of Key Parameters at Different Scales
ParameterLab Scale (1-50 g)Pilot Scale (1-10 kg)Key Scale-Up Consideration
Reactor Type Round-bottom flaskJacketed glass-lined or stainless steel reactorSurface-area-to-volume ratio decreases, impacting heat transfer.
Agitation Magnetic stir barOverhead mechanical stirrer (impeller, baffles)Mixing efficiency is critical for homogeneity and preventing localized hot spots.
Reagent Addition Addition funnel (manual)Metering pump over a programmed durationControlled addition is crucial for managing exotherms and minimizing side reactions.
Temperature Control Heating mantle / Ice bathJacket with thermal fluid (heating/cooling loop)Slower thermal response requires predictive control; risk of runaway is higher.
Work-up/Isolation Separatory funnel, filtrationReactor quench, centrifugation, Nutsche filterHandling large volumes of solids and solvent requires specialized equipment.
Purification Flash column chromatographyRecrystallization, reslurryingChromatography is generally not viable at scale; a robust crystallization process is essential.

Section 2: Troubleshooting Guide

This section addresses the most pressing challenges encountered during the scale-up of the this compound synthesis.

Q1: My reaction yield dropped significantly from 85% at 50g to 50% at 5kg, and the reaction seems to stall. What is the likely cause?

A: This is a classic symptom of mass and heat transfer limitations. At the lab scale, a magnetic stir bar in a round-bottom flask provides excellent and rapid mixing, and the high surface-area-to-volume ratio allows for efficient heat dissipation. On a multi-kilogram scale in a large reactor, these ideal conditions no longer exist.

  • Causality - The "Why":

    • Poor Mixing: Inadequate agitation can lead to stratified layers of reagents, especially if there are density differences. This creates localized zones of high and low reactant concentration, effectively slowing the overall reaction rate. The bromination and cyclization steps are particularly sensitive to this.

    • Heat Transfer Bottlenecks: The synthesis is often exothermic, particularly during the bromine addition. Poor heat removal can cause localized hot spots. These hot spots can accelerate the degradation of intermediates or promote side reactions, consuming starting materials unproductively and leading to a lower yield of the desired product.

  • Troubleshooting Protocol: Diagnosing and Resolving Mixing/Thermal Issues

    • Characterize Agitation: Ensure your reactor's impeller speed (RPM) is sufficient for the batch volume. Consult your process engineer to calculate the appropriate power per unit volume. The goal is to achieve full suspension of any solids and rapid homogenization of added liquids.

    • Implement Controlled Reagent Addition: Switch from rapid, manual addition to a slow, controlled addition via a metering pump. Correlate the addition rate with the reactor's internal temperature. If the temperature rises too quickly, the addition rate is too high for the cooling system to handle.

    • Monitor Internal Temperature Gradients: Use multiple temperature probes (if the reactor allows) to check for significant temperature differences between the reactor wall and the center of the batch. A large delta indicates poor mixing and inefficient heat transfer.

    • Re-evaluate Solvent Choice: A solvent with a higher boiling point might offer a wider and safer operating window for temperature control. However, this must be balanced with solubility and downstream purification considerations.

Q2: On scale-up, I'm observing several new, significant impurities in my HPLC analysis that were minor at the lab scale. How do I identify and mitigate them?

A: The emergence of new or intensified impurities is almost always linked to the thermal and concentration inconsistencies discussed in Q1. Side reactions that are kinetically insignificant at a well-controlled lab scale can become major pathways when the reaction is held at elevated temperatures for longer periods or experiences localized hot spots.

  • Causality - The "Why":

    • Over-bromination: Localized high concentrations of bromine can lead to di- or tri-brominated species on the benzothiazole ring.

    • Degradation Products: The phenolic hydroxyl group and the thiazole ring can be sensitive to prolonged exposure to strong acids and high temperatures, leading to decomposition.

    • Starting Material Carry-over: If the reaction stalls due to poor mixing, you will be left with unreacted starting materials, complicating purification.

Table 2: Typical Impurity Profile Comparison
Impurity TypeLab Scale (Typical %)Pilot Scale (Problematic %)Likely CauseMitigation Strategy
Unreacted Precursor< 1%5-10%Poor mixing, stalled reactionImprove agitation, verify stoichiometry.
Di-brominated Product< 0.5%2-5%Localized Br₂ concentration, hot spotsSlow, subsurface addition of Br₂; improve cooling.
Unidentified Tar/PolymerNot detectedSignificantGross overheating, thermal runawayStrict temperature control, consider a reaction quench.
  • Troubleshooting Protocol: Impurity Mitigation

    • Characterize Impurities: Isolate the major impurities (if possible) and obtain their mass spectrometry (MS) and NMR data to propose structures. Knowing the structure provides clues about the formation mechanism.

    • Optimize Reagent Addition: For the bromine addition, consider a subsurface addition point near the impeller. This ensures the bromine is dispersed and reacts quickly, preventing localized high concentrations.

    • Strict Temperature Control: Lower the reaction temperature, even if it prolongs the reaction time. A cleaner reaction profile is often worth the extra time. Define a strict "Not to Exceed" temperature limit.

    • Degas Solvents: Dissolved oxygen can sometimes participate in oxidative side reactions. For sensitive substrates, sparging the solvent with nitrogen or argon before starting the reaction can be beneficial.

Q3: I'm struggling with the final product isolation. The recrystallization that worked on a 10g scale is giving me an oily mess or very fine needles that are impossible to filter at 2kg.

A: Scalable crystallization is a science in itself. What works in a beaker with rapid cooling often fails in a large, slow-cooling reactor. The goal is to control the rate of supersaturation to promote the growth of large, well-defined crystals rather than rapid precipitation or oiling out.

  • Causality - The "Why":

    • Cooling Rate: Crash-cooling a large reactor is impossible. The slow cooling provides a long time for crystal nucleation and growth. If the solution becomes supersaturated too quickly at a high temperature, the product may "oil out." If nucleation is too rapid, it results in a slurry of fine needles that will clog a filter press.

    • Solvent System: The ideal solvent system for lab-scale chromatography is rarely the best for large-scale crystallization. The ideal crystallization solvent should provide high solubility at high temperatures and low solubility at low temperatures.

    • Impurities: The impurities discussed in Q2 can act as crystal growth inhibitors or, conversely, promote unwanted nucleation, leading to poor crystal habit.

  • Troubleshooting Protocol: Developing a Scalable Crystallization

    • Solvent Screening: Perform a systematic screening of solvents and solvent/anti-solvent pairs. The ideal system will show a steep solubility curve with respect to temperature.

    • Controlled Cooling Profile: Do not simply turn off the heat. Program a controlled cooling ramp (e.g., 10-20 °C per hour).

    • Seeding: Once the solution is slightly supersaturated (typically 5-10 °C below the saturation temperature), add a small amount (0.1-1% by weight) of pure, crystalline product (seed crystals). This provides a template for controlled crystal growth.

    • Agitation Control: Stirring that is too vigorous can cause crystal breakage (secondary nucleation), leading to smaller particles. Reduce the agitation rate once crystal growth has begun.

    • Hold Periods (Aging): Include hold periods at various temperatures during the cooling process to allow the crystals to grow and mature. A final hold at the target filtration temperature is critical to maximize yield.

Section 3: Safety & Handling FAQs

Q1: What are the primary safety hazards I should be aware of when scaling this reaction?

A: The primary hazards involve corrosive and toxic reagents and the potential for a significant exothermic reaction.[2][3][4]

  • Chemical Hazards:

    • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizer. Handle only in a well-ventilated fume hood or a closed system. Ensure appropriate PPE is worn, including heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat.[3] Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

    • Acetic Acid: Corrosive. Avoid inhalation of vapors.[5]

    • Product (Benzothiazoles): Benzothiazole derivatives should be handled with care. They can cause skin, eye, and respiratory irritation.[3][4] Always consult the specific Safety Data Sheet (SDS).

  • Process Hazards:

    • Exotherm/Thermal Runaway: As discussed, the bromination step can be highly exothermic. The consequence of losing control of the temperature on a large scale is far more severe than in the lab. A robust cooling system and a pre-defined emergency plan (e.g., an external cooling bath or a quench solution) are mandatory.

thermal_safety cluster_lab Lab Scale cluster_pilot Pilot Scale a High Surface Area to Volume Ratio b Efficient Heat Dissipation a->b c Low Surface Area to Volume Ratio a->c Scale-Up Problem d Heat Accumulation b->d Consequence e Risk of Thermal Runaway c->d d->e

Caption: Relationship between scale, heat transfer, and safety risk.

Q2: How should I monitor the reaction's progress at scale?

A: Relying solely on reaction time is unreliable during scale-up. In-process controls (IPCs) are essential.

  • Thin-Layer Chromatography (TLC): Still useful for a quick, qualitative check to see if the starting material has been consumed.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for process monitoring. Take samples periodically (e.g., every hour) and analyze them to quantitatively track the disappearance of starting material and the appearance of the product. This provides real-time data to determine the true reaction endpoint.

  • Quenched Samples: When taking a sample from a hot reaction mixture, immediately quench it in a vial containing a suitable solvent and/or a quenching agent (like sodium bisulfite for bromine) to ensure the sample composition accurately reflects the state of the reactor at that moment.

References

  • Würfel, H., Görls, H., Weiss, D., & Beckert, R. (2012). 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, N. B., & Patel, J. C. (2011). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 3(6), 414-421. Retrieved from [Link]

  • Sedič, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8305–8311. Retrieved from [Link]

  • Sharma, P. C., et al. (2012). Synthesis, Spectral Characterization and Antimicrobial Evaluation of Schiff Base of Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-852. Retrieved from [Link]

  • Tunsirikong, J., & Tuchinda, P. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Songklanakarin Journal of Science and Technology, 33(4), 455-458. Retrieved from [Link]

  • Wang, Y., et al. (2021). Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. European Journal of Medicinal Chemistry, 212, 113028. Retrieved from [Link]

  • Liu, X., et al. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & Medicinal Chemistry Letters, 30(17), 127376. Retrieved from [Link]

  • Sedič, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Bepary, S., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Dhaka University Journal of Pharmaceutical Sciences, 20(2), 357-366. Retrieved from [Link]

  • Allen, P. E. M., & Patrick, C. R. (1963). Kinetics of the reaction of metal alkyl compounds with alkenes. Part 6.—Aluminium trimethyl. Transactions of the Faraday Society, 59, 1819-1828. Retrieved from [Link]

  • Dickinson, F. M., & Monger, G. P. (1973). A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates. Biochemical Journal, 131(2), 261–270. Retrieved from [Link]

  • Moreno, E., et al. (2020). Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions. Molecules, 25(21), 5046. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-Bromobenzo[d]thiazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the intricacies of interpreting NMR spectra for 2-Bromobenzo[d]thiazol-6-ol derivatives. The unique structural features of this scaffold often lead to complex and sometimes ambiguous spectral data. This guide provides a structured approach to troubleshooting common issues and offers in-depth explanations and protocols to ensure accurate structural elucidation.

Introduction: The Structural Nuances of this compound Derivatives

The this compound core presents several challenges in NMR interpretation. The heterocyclic benzothiazole ring system, combined with a phenolic hydroxyl group and a bromine substituent, gives rise to specific spectral characteristics that require careful analysis. Key features to consider include:

  • Complex Aromatic Region: The protons on the benzene ring of the benzothiazole moiety often exhibit complex splitting patterns due to second-order effects and potential long-range couplings.

  • Labile Hydroxyl Proton: The chemical shift and appearance of the phenolic -OH proton are highly sensitive to solvent, concentration, temperature, and the presence of trace amounts of water.[1][2][3]

  • Substituent Effects: The electronic effects of the bromine atom and the hydroxyl group, as well as any other substituents, can significantly influence the chemical shifts of both protons and carbons throughout the molecule.[4][5]

This guide will address these challenges in a question-and-answer format, providing both quick-reference FAQs and detailed troubleshooting guides with experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical shift of my phenolic -OH proton varying between samples?

A1: The chemical shift of a phenolic proton is highly dependent on its environment. Factors such as solvent, sample concentration, temperature, and the presence of moisture can all lead to variations.[1][2][3] Hydrogen bonding plays a significant role; in protic solvents or at high concentrations, intermolecular hydrogen bonding can cause the peak to shift downfield.

Q2: My -OH proton signal is extremely broad, or I can't see it at all. Is it there?

A2: Yes, it is likely present but broadened into the baseline. This is a common phenomenon for exchangeable protons like those in hydroxyl groups.[6] Rapid chemical exchange with residual water in the solvent or between molecules can lead to significant line broadening.[1][2]

Q3: The aromatic protons in my spectrum are overlapping and difficult to assign. What is the first step to resolve them?

A3: Signal overlap in the aromatic region is a common issue.[7][8] The first and often simplest step is to try a different deuterated solvent.[7] Solvents can induce changes in chemical shifts (solvent-induced shifts) that may resolve the overlapping signals.[9][10] For example, switching from CDCl₃ to a more polar solvent like DMSO-d₆ or an aromatic solvent like benzene-d₆ can alter the chemical environment enough to separate the peaks.[7]

Q4: I'm seeing more signals than expected in my ¹³C NMR spectrum. What could be the cause?

A4: The presence of unexpected signals could be due to impurities or the presence of rotamers (rotational isomers). If the rotation around a single bond is slow on the NMR timescale, different conformations can give rise to distinct sets of signals. Another possibility, though less common for this specific scaffold, is the presence of tautomers.

In-Depth Troubleshooting Guides

Problem 1: The Phenolic -OH Proton Signal is Broad, Unresolved, or Missing

The labile nature of the phenolic proton is one of the most frequent challenges in the NMR analysis of these derivatives.

Underlying Causes:
  • Chemical Exchange: Rapid exchange of the hydroxyl proton with other acidic protons (like residual water) or through intermolecular hydrogen bonding is the primary cause of line broadening.[1][2]

  • Solvent Interactions: Protic solvents (e.g., D₂O, CD₃OD) will exchange with the -OH proton, causing the signal to disappear.[6][11] Aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO-d₆, acetone-d₆) can slow down this exchange, resulting in a sharper signal.[1][6]

  • Concentration Effects: Higher concentrations can promote intermolecular hydrogen bonding, leading to changes in chemical shift and line width.[2]

Troubleshooting Workflow & Experimental Protocols:
  • Solvent Selection:

    • Protocol: Acquire ¹H NMR spectra in different deuterated solvents.

    • Rationale: Switching from a non-polar aprotic solvent (like CDCl₃) to a polar aprotic solvent (like DMSO-d₆) can significantly sharpen the -OH peak by reducing the rate of intermolecular proton exchange.[1][6] DMSO-d₆ is particularly effective at forming strong hydrogen bonds with the solute, which stabilizes the -OH proton and slows its exchange.[6]

  • D₂O Shake Experiment:

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your sample.

      • Add a drop of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for a few seconds.

      • Re-acquire the ¹H NMR spectrum.

    • Rationale: The acidic -OH proton will exchange with the deuterium from D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the -OH peak will disappear, confirming its identity.[3][7]

  • Variable Temperature (VT) NMR:

    • Protocol: Acquire ¹H NMR spectra at different temperatures (e.g., starting from room temperature and decreasing in 10-20 K increments).

    • Rationale: Lowering the temperature slows down the rate of chemical exchange.[2][9] This can lead to a significant sharpening of the -OH signal, making it easier to identify and observe any potential couplings.

Caption: Workflow for structural elucidation using 2D NMR experiments.

Data Summary Table

The following table provides typical chemical shift ranges for the core this compound structure. Note that these values can vary depending on the solvent and other substituents.

Position Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
4H7.5 - 7.8120 - 125Typically a doublet
5H7.0 - 7.3115 - 120Typically a doublet of doublets
6-OH9.0 - 10.5 (in DMSO-d₆)150 - 158Chemical shift is highly variable
7H7.6 - 7.9125 - 130Typically a doublet
2--135 - 145Quaternary carbon attached to Bromine
3a--120 - 125Quaternary carbon
6--150 - 158Carbon attached to -OH
7a--148 - 155Quaternary carbon

Data is illustrative and based on typical values for similar structures. Actual values will be compound-specific.

Conclusion

The interpretation of NMR spectra for this compound derivatives requires a systematic and multi-faceted approach. By understanding the inherent structural features that lead to spectral complexities and by employing a logical troubleshooting workflow that includes solvent changes, D₂O exchange, and advanced 2D NMR techniques, researchers can confidently and accurately elucidate the structures of these important compounds.

References
  • Christophoros, S. et al. (2014). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Available at: [Link]

  • Alsoghier, H. M., et al. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. ResearchGate. Available at: [Link]

  • Ebead, Y. H., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. Available at: [Link]

  • Spyroulias, G. A., et al. (2022). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. National Institutes of Health. Available at: [Link]

  • Robles-Sánchez, M., et al. (2015). A ¹H NMR Investigation of the Interaction between Phenolic Acids Found in Mango (Manguifera indica cv Ataulfo) and Papaya (Carica papaya cv Maradol) and 2,2-Diphenyl-1-Picrylhydrazyl (DPPH) Radical. PLOS ONE. Available at: [Link]

  • Maruthamuthu, D., et al. (2017). ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]

  • Wesleyan University. (2023). NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]

  • Subramanian, P., et al. (2011). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. Available at: [Link]

  • Kumar, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Kim, H., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. PubMed. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Unknown. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • Reddit user Huroga. (2021). NMR Peak Broadening. Reddit. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Available at: [Link]

  • Dzesse, G. F. K., et al. (2023). Structures and solvent effects on the ¹H and ¹³C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing. Available at: [Link]

  • YouTube user "OChem simplified". (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Liori, M., et al. (2023). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. ACS Publications. Available at: [Link]

  • Reddit user lalochezia1. (2020). Hydroxyl Groups in NMR. Reddit. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

  • Gronowitz, S., & Maltesson, A. (1975). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • YouTube user "MaChemGuy". (2015). Interpreting NMR spectra 2. YouTube. Available at: [Link]

  • Reich, H. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]

  • Joseph-Nathan, P., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of complex 2 in dmso-d₆/d₂o. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing BBB Penetration of 2-Bromobenzo[d]thiazol-6-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers focused on the optimization of 2-Bromobenzo[d]thiazol-6-ol analogs for central nervous system (CNS) applications. This document provides practical, in-depth guidance in a question-and-answer format to address common experimental hurdles and interpret complex data. Benzothiazole scaffolds are of significant interest for CNS-targeted drugs, including for neurodegenerative diseases like Alzheimer's.[1] The core challenge, however, remains in surmounting the highly selective blood-brain barrier (BBB).[2][3][4]

This guide is structured to help you navigate from foundational concepts to advanced troubleshooting, ensuring your experimental design is robust, and your results are reliable.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the preliminary questions researchers often have when designing a screening cascade for CNS drug candidates based on the this compound scaffold.

Q1: What are the primary physicochemical properties of my benzothiazole analogs that I should prioritize for BBB penetration?

A1: To achieve passive diffusion across the BBB, a delicate balance of several physicochemical properties is critical. While there are no absolute cutoffs, extensive studies on successful CNS drugs have established key guidelines.[5][6] Your primary focus should be on modulating lipophilicity, molecular size, polar surface area, and hydrogen bonding capacity.

  • Lipophilicity (logP/logD): There is a parabolic relationship between lipophilicity and BBB penetration. A logP value that is too low prevents partitioning into the lipid membranes of the endothelial cells, while a value that is too high can lead to poor aqueous solubility and non-specific binding in peripheral tissues. Aim for a cLogP in the range of 2-5.[7][8]

  • Molecular Weight (MW): Smaller is better. The vast majority of small-molecule drugs that cross the BBB have a molecular weight under 450 Da.[9]

  • Topological Polar Surface Area (TPSA): TPSA is a strong predictor of membrane permeability. A lower TPSA is desirable. Aim for a TPSA of less than 70-90 Ų.

  • Hydrogen Bond Donors (HBD): Reducing the number of hydrogen bond donors is one of the most effective strategies for improving BBB penetration.[4][7] Each hydrogen bond must be broken for the molecule to desolvate and enter the lipid membrane, which is an energetically costly process. Aim for an HBD count of ≤ 3.[4][9]

Table 1: Target Physicochemical Properties for CNS Drug Candidates

PropertySuggested Target RangeRationale for this compound Analogs
cLogP 2 - 5The core scaffold is moderately lipophilic; modifications should maintain this optimal range.
Molecular Weight (MW) < 450 DaKeep additions to the core scaffold small to stay below this critical threshold.
TPSA < 70 ŲThe phenol and thiazole nitrogen contribute to polarity; modifications should avoid adding highly polar groups.
HBD Count ≤ 3The phenolic hydroxyl is a key HBD. Consider strategies like intramolecular hydrogen bonding to mask it.
pKa (Basic) 7.5 - 10.5A basic nitrogen can become protonated at physiological pH (7.4), increasing polarity and limiting diffusion.

Source: Adapted from CNS drug design guidelines.[8][9]

Q2: My parent compound, this compound, has a phenolic hydroxyl group. How does this impact BBB penetration and what can I do about it?

A2: The phenolic hydroxyl group presents a significant challenge. It acts as a potent hydrogen bond donor (HBD), increasing the energy required for desolvation to cross the lipid bilayer of the BBB. Furthermore, it can be a substrate for phase II metabolism (glucuronidation), potentially leading to rapid clearance.

Strategies to Mitigate the Phenolic Hydroxyl:

  • Prodrug Approach: Mask the hydroxyl group with a lipophilic moiety that can be cleaved enzymatically within the brain, releasing the active parent compound.

  • Bioisosteric Replacement: Replace the hydroxyl group with another group that maintains biological activity but has more favorable physicochemical properties (e.g., a fluoro or methoxy group, though this may impact target engagement).

  • Intramolecular Hydrogen Bonding: Introduce a nearby hydrogen bond acceptor in your analog design. If the hydroxyl group can form a stable intramolecular hydrogen bond, its interaction with water is reduced, effectively lowering its HBD character and improving membrane permeability.

Q3: What is the difference between an in vitro BBB model and an in vivo study, and when should I use each?

A3: These are two distinct but complementary stages of your research.

  • In Vitro Models (e.g., Transwell Assays): These models use cultured cells to form a monolayer that mimics the BBB.[10][11] They are excellent for medium-to-high throughput screening of a library of analogs. They provide a quantitative measure of permeability (Papp) and can help identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11] These models are best used early in the discovery process to rank-order compounds and select promising candidates for further testing.[12]

  • In Vivo Studies (e.g., Rodent Pharmacokinetics): These studies involve administering the compound directly to a living animal (typically a mouse or rat) and measuring the concentration of the drug in both the blood and the brain over time.[13][14] This provides the most physiologically relevant data, accounting for metabolism, plasma protein binding, and the true complexity of the neurovascular unit. Use these studies for late-stage lead optimization and to validate the findings from your in vitro assays.

Part 2: Experimental Workflows & Troubleshooting

This section provides detailed protocols for key experiments and addresses specific problems you may encounter.

Workflow 1: In Vitro BBB Permeability Screening using a Transwell Model

The Transwell assay is a foundational tool for assessing BBB permeability.[11] It measures the apparent permeability coefficient (Papp) of a compound across a monolayer of brain endothelial cells. Co-culture models, which include astrocytes and pericytes, better replicate the in vivo environment.[10][15][16]

InVitro_Workflow cluster_prep Cell Culture Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_astro Day 1: Seed Astrocytes & Pericytes on bottom of insert seed_endo Day 6: Seed Endothelial Cells on top of insert seed_astro->seed_endo Allow 5 days for co-culture qc Day 12: Measure TEER (>150 Ω·cm²) seed_endo->qc add_cmpd Add Compound to Apical (Blood) Chamber qc->add_cmpd If QC Pass incubate Incubate (e.g., 60 min) add_cmpd->incubate sample Sample from Apical & Basolateral (Brain) Chambers incubate->sample quantify LC-MS/MS Quantification sample->quantify calc Calculate Papp & Efflux Ratio quantify->calc

Fig 1. Workflow for a co-culture Transwell BBB permeability assay.

Detailed Protocol: Bidirectional Transwell Permeability Assay

Objective: To determine the apparent permeability (Papp) in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to calculate the efflux ratio.

Materials:

  • hCMEC/D3 or primary human brain microvascular endothelial cells (HBMECs)

  • Primary human astrocytes and pericytes (for co-culture model)

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Appropriate cell culture media and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • Test compounds (analogs) and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Following a co-culture timeline similar to Figure 1, establish a confluent monolayer of endothelial cells on the apical side of the Transwell insert, with astrocytes and pericytes on the basolateral side.[16] Culture for 10-14 days to allow for tight junction formation.

  • Barrier Integrity Check: Before the assay, measure the Trans-Endothelial Electrical Resistance (TEER) using an EVOM2 voltohmmeter. A TEER value >150 Ω·cm² is generally considered acceptable for a robust barrier.[11][16]

  • Assay Preparation: Gently wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells in HBSS for 30 minutes at 37°C.[17]

  • Permeability Assay (A-B):

    • Add your test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 15, 30, 45, 60 min), take a sample from the basolateral chamber, replacing the volume with fresh HBSS. Take a final sample from the donor chamber at the end of the experiment.

  • Permeability Assay (B-A):

    • Simultaneously, in separate wells, perform the reverse experiment. Add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Integrity Post-Assay: Add Lucifer yellow to the apical chamber and measure its flux to the basolateral side. High flux indicates that the barrier integrity was compromised during the experiment.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate Papp using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) .

Troubleshooting: In Vitro Assays

Q: My TEER values are consistently low (<100 Ω·cm²). What's wrong?

A: Low TEER indicates a leaky monolayer, meaning your results will not be reliable as they will primarily reflect paracellular leakage rather than transcellular transport.

  • Check Cell Health: Ensure your cells are healthy, within a low passage number, and not contaminated.

  • Seeding Density: Optimize the initial seeding density. Too few cells won't form a confluent monolayer, while too many can cause multilayering and cell death.[18]

  • Culture Time: Caco-2 cells, another common model, require up to 21 days to fully differentiate and form tight junctions.[18][19] Brain endothelial cells may also require extended culture times. Ensure you are waiting long enough for the barrier to mature.

  • Media Composition: The presence of astrocytes and pericytes, or conditioned media from them, is known to significantly increase TEER values and tighten the barrier.[10] If using a monoculture, consider switching to a co-culture model.[15]

Q: I'm seeing a high efflux ratio (>2) for my lead compound. What does this mean and how do I confirm it?

A: An efflux ratio significantly greater than 2 suggests your compound is actively transported out of the endothelial cells, likely by an ABC transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This is a major obstacle to achieving therapeutic concentrations in the brain.

  • Confirmation: To confirm which transporter is involved, repeat the bidirectional permeability assay in the presence of known inhibitors. For example:

    • Verapamil or Zosuquidar: P-gp inhibitors.

    • Ko143: A potent BCRP inhibitor.

    • If adding the inhibitor significantly reduces the B-A Papp and lowers the efflux ratio towards 1, you have confirmed that your compound is a substrate for that specific transporter.

Q: My compound has poor aqueous solubility, leading to low recovery in the assay. How can I handle this?

A: This is a common problem, especially with lipophilic compounds designed for BBB penetration.[20]

  • Use of Co-solvents: You can use a small percentage (typically <1%) of a non-toxic solvent like DMSO to aid solubility in your stock solution. However, ensure the final concentration in the assay buffer is low enough not to disrupt the cell monolayer.

  • Check for Non-specific Binding: Highly lipophilic compounds can stick to the plastic of the assay plates. Include a control well with no cells (a "mass balance" plate) to quantify how much compound is lost to the apparatus versus crossing the monolayer.

  • Modify the Compound: If solubility issues persist and are severe, it may be a fundamental liability of the chemical scaffold that needs to be addressed through medicinal chemistry (e.g., by adding a weakly basic nitrogen).

Workflow 2: In Vivo Brain Uptake Assessment in Rodents

This workflow is essential for validating your top candidates from in vitro screening. The key metric is the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu).

InVivo_Workflow cluster_sampling Time-Course Sampling dose Administer Compound to Rodent (e.g., IV Bolus or Oral Gavage) t1 Timepoint 1 (e.g., 15 min) cluster_sampling cluster_sampling dose->cluster_sampling t2 Timepoint 2 (e.g., 1 hr) t3 Timepoint 3 (e.g., 4 hr) t4 Timepoint 4 (e.g., 24 hr) collect At each Timepoint: Collect Blood (Plasma) Harvest & Homogenize Brain analysis LC-MS/MS Quantification of Compound in Plasma & Brain Homogenate collect->analysis calc Calculate Brain/Plasma Ratio (Kp) and Pharmacokinetic Parameters (AUC) analysis->calc cluster_sampling->collect

Fig 2. General workflow for an in vivo rodent brain uptake study.

Troubleshooting: In Vivo Studies

Q: My compound showed high permeability in vitro, but the in vivo brain-to-plasma ratio (Kp) is very low (<0.1). What could explain this discrepancy?

A: This is a frequent and challenging outcome in CNS drug discovery. The disconnect between in vitro and in vivo results highlights the complexity of the living system.[12]

  • High Plasma Protein Binding (PPB): Only the unbound fraction of a drug in the plasma is free to cross the BBB. Your compound might be highly bound to plasma proteins like albumin. You must measure the fraction unbound in plasma (fu,plasma) and brain tissue (fu,brain) via equilibrium dialysis. The key metric is Kp,uu = Kp * (fu,plasma / fu,brain) . A Kp,uu > 0.3 is generally desired for CNS targets.

  • Rapid Metabolism: The compound may be rapidly cleared by the liver before it has a chance to distribute to the brain. A full pharmacokinetic study, including analysis of metabolites, is necessary to determine the compound's half-life.

  • Robust In Vivo Efflux: The efflux transporters (P-gp, BCRP) may be more active and efficient in vivo than in your in vitro model. To test this, you can dose your compound in P-gp knockout mice (mdr1a-/-).[21] A significantly higher brain uptake in these knockout mice compared to wild-type mice is definitive proof of P-gp mediated efflux.[21]

Q: How do I distinguish between low permeability and high efflux as the cause of poor brain uptake?

A: This is a critical question best answered by combining data from multiple experiments.

  • In Vitro Data: Your bidirectional Transwell assay is the first clue. A low Papp (A-B) suggests poor intrinsic permeability. A high efflux ratio (>2) points towards active efflux.

  • P-gp Knockout Mouse Study: As mentioned above, this is the gold standard for confirming P-gp efflux in vivo. If brain uptake remains low even in knockout mice, the primary problem is poor passive permeability.

  • Structure-Property Relationships (SPR): Analyze your analogs. Do modifications that reduce HBDs and TPSA consistently improve brain uptake? If so, permeability is a key driver. If seemingly minor structural changes cause drastic drops in brain exposure, you may be inadvertently creating a high-affinity substrate for an efflux transporter.[21]

References

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetr
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. [No Source Found].
  • CNS drug design: balancing physicochemical properties for optimal brain exposure. [No Source Found].
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Performance Analytics - Scinapse.
  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective.
  • In Vitro Models of the Blood–Brain Barrier: Tools in Transl
  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI.
  • A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells. Frontiers.
  • Strategies for Penetrating the Blood-Brain Barrier Based on Liposomes: A Study of Small Molecule Drug Delivery Mechanisms.
  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience.
  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure.
  • Brain Penetr
  • Selecting Good 'Drug-Like' Properties to Optimize Small Molecule Blood-Brain Barrier Penetr
  • Experimental and Computational Methods to Assess Central Nervous System Penetr
  • Inventing a new in vitro model for the blood brain barrier.
  • In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PMC - PubMed Central.
  • IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Semantic Scholar.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH.
  • Comparing Caco-2 And MDCK Permeability For Oral Absorption Estim
  • Variability in Caco-2 and MDCK Cell-Based Intestinal Permeability Assays.
  • METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. PubMed Central.
  • Example application of the Mouse Brain Uptake Assay illustrating how...
  • Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed.

Sources

Validation & Comparative

A Comparative Guide to Amyloid PET Tracers: Situating 2-Bromobenzo[d]thiazol-6-ol in the Landscape of Alzheimer's Disease Imaging

Author: BenchChem Technical Support Team. Date: January 2026

<'

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Amyloid-β Imaging

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1][2] The ability to accurately visualize and quantify Aβ plaques in vivo is crucial for the early diagnosis of AD, patient stratification for clinical trials, and monitoring the efficacy of anti-amyloid therapies.[2][3][4] Positron Emission Tomography (PET) has emerged as a powerful non-invasive imaging modality for this purpose, contingent on the development of specific and high-affinity radiotracers.[1][3]

This guide provides a comparative analysis of prominent amyloid PET tracers, with a special focus on the emerging compound 2-Bromobenzo[d]thiazol-6-ol, to aid researchers and drug development professionals in selecting the most appropriate imaging agent for their specific needs. We will delve into the performance characteristics, experimental data, and underlying methodologies that define the utility of these critical diagnostic tools.

The Benchmark: [¹¹C]Pittsburgh Compound B (PiB)

The first successful amyloid PET tracer, [¹¹C]Pittsburgh Compound B (PiB), is a derivative of the fluorescent dye thioflavin T.[1][5] It remains a widely used research tool and a benchmark for the validation of newer tracers.[6][7]

Key Characteristics of [¹¹C]PiB:

  • High Affinity and Specificity: PiB exhibits high affinity for fibrillar Aβ plaques, allowing for clear visualization of amyloid pathology in individuals with AD.[1][5]

  • Favorable Kinetics: It demonstrates rapid brain entry and washout from non-target tissues, leading to excellent signal-to-noise ratios.

  • Short Half-Life: The carbon-11 radiolabel has a short half-life of approximately 20 minutes, which necessitates an on-site cyclotron for its production and limits its widespread clinical use.[8]

Recent research has also suggested potential off-target binding of PiB to acetylcholinesterase (AChE), which could complicate the interpretation of PET signals in certain brain regions or in patients undergoing AChE inhibitor therapy.[9][10][11]

The Rise of ¹⁸F-Labeled Tracers: Expanding Clinical Access

To overcome the logistical challenges of ¹¹C-labeled compounds, a new generation of amyloid PET tracers utilizing the longer-lived fluorine-18 isotope (half-life of ~110 minutes) has been developed and approved for clinical use.[8] This extended half-life allows for centralized production and distribution, making amyloid PET imaging more accessible. The three most prominent FDA-approved ¹⁸F-labeled tracers are Florbetapir, Flutemetamol, and Florbetaben.[12]

Florbetapir ([¹⁸F]AV-45, Amyvid™)

Florbetapir was the first ¹⁸F-labeled amyloid tracer to receive FDA approval.[8] It has been extensively studied and validated against post-mortem histopathology.[8]

  • Performance: Cortical retention of florbetapir is strongly correlated with that of PiB.[6][13][14] However, it generally shows lower cortical retention compared to PiB.[6] Studies have demonstrated its utility in differentiating individuals with AD from healthy controls and in assessing amyloid burden in mild cognitive impairment (MCI).[15][16][17]

Flutemetamol ([¹⁸F]Vizamyl™)

Flutemetamol is structurally similar to PiB and has also received FDA approval for clinical use.[18][19]

  • Performance: Flutemetamol shows strong correlations with PiB in terms of cortical retention.[6] A notable characteristic is its higher white matter retention compared to PiB, which is an important consideration for image interpretation.[6] The FDA has recently expanded its label to include the quantification of amyloid plaque burden and for monitoring long-term therapy.[20]

Florbetaben ([¹⁸F]Neuraceq®)

Florbetaben is another FDA-approved ¹⁸F-labeled tracer that has demonstrated high diagnostic efficacy.[21][22][23]

  • Performance: It binds to β-amyloid plaques with high affinity and its uptake has been shown to correlate well with post-mortem histopathology.[21][23]

A New Contender: this compound

This compound is a diagnostic agent that has been identified for its potential use in PET scans to detect Alzheimer's disease.[24] It is designed to bind to amyloid plaques and deposits of beta-amyloid peptide.[24]

While comprehensive, peer-reviewed data on the in-human performance of radiolabeled this compound is still emerging, its structural class, benzothiazole, is the same as that of PiB.[25][26] This suggests a similar mechanism of action and potential for high-affinity binding to Aβ plaques.

Comparative Data Summary

The following table summarizes key performance characteristics of the discussed amyloid PET tracers based on available literature. It is important to note that direct head-to-head comparisons across all tracers in the same cohort are limited, and values can vary depending on the specific study population and methodology.

TracerRadiolabelHalf-Life (minutes)Key StrengthsKey Limitations
[¹¹C]PiB ¹¹C~20High affinity and specificity, excellent kinetics, extensive research use.[1][5]Short half-life requires on-site cyclotron, potential off-target binding to AChE.[8][9][10][11]
Florbetapir ¹⁸F~110Longer half-life allows for wider distribution, strong correlation with PiB.[6][8][13][14]Lower cortical retention than PiB.[6]
Flutemetamol ¹⁸F~110Longer half-life, strong correlation with PiB, approved for quantitative assessment.[6][20]Higher white matter retention compared to PiB.[6]
Florbetaben ¹⁸F~110Longer half-life, high diagnostic efficacy.[21][22][23]
This compound (Likely ¹⁸F for clinical use)(Dependent on radiolabel)Benzothiazole core similar to PiB suggests high affinity.[25][26]Limited publicly available in-human performance data.

Experimental Methodologies: A Look Under the Hood

The evaluation of a novel amyloid PET tracer like this compound follows a rigorous, multi-stage process. Understanding these methodologies is key to interpreting and comparing tracer performance.

In Vitro Autoradiography

This technique provides the initial assessment of a tracer's binding affinity and specificity to Aβ plaques in post-mortem human brain tissue.

Step-by-Step Protocol:

  • Tissue Preparation: Obtain cryosections of brain tissue from confirmed AD patients and healthy controls.

  • Incubation: Incubate the tissue sections with the radiolabeled tracer at various concentrations.

  • Washing: Wash the sections to remove unbound tracer.

  • Imaging: Expose the sections to a phosphor imaging screen or autoradiographic film to visualize the distribution of the tracer.

  • Quantification: Quantify the signal intensity in regions with and without plaques to determine binding affinity (Kd) and specificity.

In Vivo PET Imaging in Animal Models

Transgenic animal models that develop Aβ plaques are used to evaluate the tracer's pharmacokinetic properties and in vivo binding characteristics before human studies.

Step-by-Step Protocol:

  • Animal Model: Utilize a suitable transgenic mouse or other animal model of Alzheimer's disease.

  • Tracer Administration: Inject the radiolabeled tracer intravenously into the animal.

  • Dynamic PET Scanning: Acquire a series of PET images over time to track the uptake and washout of the tracer from the brain.

  • Image Analysis: Co-register the PET images with anatomical MRI or CT scans for accurate localization of tracer uptake.

  • Pharmacokinetic Modeling: Apply kinetic models to the time-activity curves to estimate parameters such as brain uptake, clearance rate, and binding potential.

Human PET Imaging Studies

The final and most critical stage of evaluation involves clinical trials in human subjects.[27]

Step-by-Step Protocol:

  • Subject Recruitment: Enroll a cohort of healthy controls, individuals with MCI, and patients with probable AD.[3]

  • Tracer Injection and Imaging: Administer the radiolabeled tracer and acquire PET images at specified time points.

  • Image Processing and Analysis: Correct the images for attenuation and motion, and co-register them with the subject's MRI.

  • Quantitative Analysis: Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in cortical regions of interest to a reference region with minimal Aβ deposition, such as the cerebellum.

  • Statistical Analysis: Compare SUVR values across different diagnostic groups and correlate them with cognitive scores and other biomarkers.

Visualizing the Landscape

Chemical Structures of Amyloid PET Tracers

G cluster_PiB [¹¹C]PiB cluster_F18 ¹⁸F-Labeled Tracers cluster_emerging Emerging Tracer PiB [¹¹C]Pittsburgh Compound B Florbetapir Florbetapir ([¹⁸F]AV-45) Flutemetamol Flutemetamol ([¹⁸F]Vizamyl) Florbetaben Florbetaben ([¹⁸F]Neuraceq) BTA This compound

Caption: Overview of key amyloid PET tracers.

Amyloid PET Tracer Evaluation Workflow

G A In Vitro Autoradiography (Binding Affinity & Specificity) B In Vivo Animal PET (Pharmacokinetics) A->B Promising Results C Human PET Studies (Clinical Validation) B->C Favorable PK & Safety D Regulatory Approval C->D Demonstrated Efficacy

Caption: The development pipeline for amyloid PET tracers.

Conclusion and Future Directions

The field of amyloid PET imaging has made significant strides, moving from the research-focused [¹¹C]PiB to a suite of clinically accessible ¹⁸F-labeled tracers. Each of these agents has its own distinct profile of strengths and weaknesses. The emergence of new compounds like this compound highlights the ongoing effort to develop tracers with even greater sensitivity, specificity, and favorable kinetic properties. As our understanding of Alzheimer's disease deepens and therapeutic interventions become more targeted, the role of these sophisticated imaging tools will only continue to grow in importance. Researchers and clinicians must carefully consider the specific application and available resources when selecting an amyloid PET tracer to ensure the acquisition of high-quality, interpretable data that can ultimately benefit patients.

References

  • Vandenberghe, R., et al. (2015). Amyloid PET imaging in Alzheimer's disease: A comparison of three radiotracers. NeuroImage: Clinical, 7, 543-551. [Link]

  • Lockhart, A., et al. (2007). Pittsburgh Compound-B (PiB) binds amyloid β-protein protofibrils. Journal of Biological Chemistry, 282(41), 30283-30290. [Link]

  • Wikipedia. (2023, November 27). Pittsburgh compound B. [Link]

  • European Medicines Agency. (n.d.). Neuraceq, INN-florbetaben. Retrieved from [Link]

  • Vesta Teleradiology. (2025, September 17). Vizamyl’s New PET Label: Quantify & Monitor Amyloid—What It Means for Imaging Teams. [Link]

  • Lohith, T. G., et al. (2018). Comparing Amyloid PET Tracers and Interpretation Strategies: First Results from the CAPTAINs Study. Journal of Nuclear Medicine, 59(Supplement 1), 21. [Link]

  • Griffin Health. (n.d.). Vizamyl PET Imaging at the Griffin Health Nuclear Medicine, Molecular Imaging and Theranostics Department. Retrieved from [Link]

  • Weigand, A. J., et al. (2025). Comparison of amyloid PET acquired through standardized and unstandardized protocols. Alzheimer's & Dementia. [Link]

  • Klunk, W. E., et al. (2004). Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B. Annals of Neurology, 55(3), 306-319. [Link]

  • Zaman, S. H., et al. (2021). A comparison of multiple amyloid PET radiotracers for Down syndrome clinical trials. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 7(1), e12165. [Link]

  • Life Molecular Imaging. (n.d.). Neuraceq® Florbetaben F-18 Injection. Retrieved from [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (n.d.). Amyloid PET Imaging. Retrieved from [Link]

  • Weigand, A. J., et al. (2025). Comparison of amyloid PET acquired through standardized and unstandardized protocols. Alzheimer's & Dementia. [Link]

  • Wikipedia. (2023, April 1). Florbetapir (18F). [Link]

  • Landau, S. M., et al. (2013). Amyloid-β Imaging with Pittsburgh Compound B and Florbetapir: Comparing Radiotracers and Quantification Methods. Journal of Nuclear Medicine, 54(1), 70-77. [Link]

  • Granzotto, A., et al. (2025). Off-target interaction of the amyloid PET imaging tracer PiB with acetylcholinesterase. bioRxiv. [Link]

  • Wikipedia. (2023, April 1). Florbetaben (18F). [Link]

  • Wikipedia. (2023, April 1). Flutemetamol (18F). [Link]

  • Fleisher, A. S., et al. (2011). Cognition and amyloid load in Alzheimer disease imaged with florbetapir F 18(AV-45) positron emission tomography. Archives of Neurology, 68(12), 1547-1553. [Link]

  • Life Molecular Imaging. (n.d.). Neuraceq® Amyloid Alzheimers PET Scan. Retrieved from [Link]

  • Landau, S. M., et al. (2013). Amyloid-β imaging with Pittsburgh compound B and florbetapir: comparing radiotracers and quantification methods. Journal of Nuclear Medicine, 54(1), 70-77. [Link]

  • Zhang, X., et al. (2021). Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer's Disease and Other Tauopathies. Frontiers in Neurology, 12, 702499. [Link]

  • Barthel, H., et al. (2012). Using PET with 18F-AV-45 (florbetapir) to quantify brain amyloid load in a clinical environment. European Journal of Nuclear Medicine and Molecular Imaging, 39(4), 613-620. [Link]

  • Fleisher, A. S., et al. (2013). Florbetapir (F18-AV-45) PET to assess amyloid burden in Alzheimer's disease dementia, mild cognitive impairment, and normal aging. Alzheimer's & Dementia, 9(5 Suppl), S72-S83. [Link]

  • Granzotto, A., et al. (2025). Potential Off-Target Interaction of the Amyloid PET Imaging Tracer PiB with Acetylcholinesterase. ACS Omega. [Link]

  • Granzotto, A., et al. (2025). Potential Off-Target Interaction of the Amyloid PET Imaging Tracer PiB with Acetylcholinesterase. ACS Omega, 10(41), 48544-48550. [Link]

  • Betthauser, T. J., et al. (2023). Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer's disease. Imaging Neuroscience, 1, 1-15. [Link]

  • Washington University in St. Louis. (n.d.). PET tracers for detection of early stage Alzheimer's disease. Retrieved from [Link]

  • Villemagne, V. L., & Okamura, N. (2014). PET Amyloid-Beta Imaging in Preclinical Alzheimer's Disease. PET clinics, 9(2), 183-195. [Link]

  • Hsiao, I. T., et al. (2012). Correlation of early-phase 18F-florbetapir (AV-45/Amyvid) PET images to FDG images: preliminary studies. European Journal of Nuclear Medicine and Molecular Imaging, 39(4), 613-620. [Link]

  • Mosconi, L. (2010). Pre-Clinical Detection of Alzheimer's Disease Using FDG-PET, with or without Amyloid Imaging. Journal of Alzheimer's disease, 20(3), 843-854. [Link]

  • Mosconi, L. (2010). Pre-clinical detection of Alzheimer's disease using FDG-PET, with or without amyloid imaging. Journal of Alzheimer's disease, 20(3), 843-854. [Link]

  • Sehlin, D., et al. (2016). Pharmacokinetics, biodistribution and brain retention of a bispecific antibody-based PET radioligand for imaging of amyloid-β. Scientific reports, 6, 23951. [Link]

  • Zhang, X., et al. (2021). PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research. Frontiers in Neurology, 12, 702499. [Link]

  • Leuzy, A., et al. (2022). Quantification of amyloid PET for future clinical use: a state-of-the-art review. European Journal of Nuclear Medicine and Molecular Imaging, 49(10), 3349-3362. [Link]

  • Yaqub, M., et al. (2017). Alzheimer's disease pattern derived from pharmacokinetic modeling of 11C-Pittsburgh compound B PET scans. Journal of Nuclear Medicine, 58(Supplement 1), 1279. [Link]

  • Wolk, D. A., & Dickerson, B. C. (2010). In vivo human amyloid imaging. Neurobiology of aging, 31(8), 1281-1292. [Link]

  • Hureau, C., & Faller, P. (2009). Link Between Affinity and Cu(II) Binding Sites to Amyloid-β Peptides Evaluated by a New Water-Soluble UV-Visible Ratiometric Dye with a Moderate Cu(II) Affinity. Accounts of chemical research, 42(12), 1870-1878. [Link]

  • Legleiter, J., et al. (2018). An in vitro paradigm to assess potential anti-Aβ antibodies for Alzheimer's disease. Scientific reports, 8(1), 10511. [Link]

  • Johnson, K. A., et al. (2013). Appropriate Use Criteria for Amyloid PET: A Report of the Amyloid Imaging Task Force (AIT), the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the Alzheimer Association (AA). Journal of Nuclear Medicine, 54(3), 476-490. [Link]

  • Granzotto, A., et al. (2025). Potential Off-Target Interaction of the Amyloid PET Imaging Tracer PiB with Acetylcholinesterase. ACS Omega. [Link]

  • Youn, H., et al. (2012). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. ACS chemical neuroscience, 3(10), 783-791. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Bromobenzo[d]thiazol-6-ol: An Evaluation of Efficacy and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromobenzo[d]thiazol-6-ol is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its utility as a building block in the synthesis of various biologically active molecules necessitates efficient and reliable synthetic routes. This guide provides an in-depth comparative analysis of two plausible synthetic pathways to this compound, offering a critical evaluation of their respective methodologies, potential yields, and practical considerations for researchers in drug development and organic synthesis.

Route 1: Late-Stage Bromination of a Pre-formed Benzothiazole Core

This approach focuses on the initial construction of the 6-hydroxybenzothiazole scaffold, followed by the challenging introduction of a bromine atom at the 2-position.

Causality of Experimental Choices

The initial strategy involves the well-established synthesis of the benzothiazole ring system from readily available precursors. The choice of 1,4-benzoquinone and a cysteine ester is based on a known condensation reaction that efficiently forms the 6-hydroxybenzothiazole core. The subsequent bromination is envisioned as a direct electrophilic substitution. However, the electron-rich nature of the benzothiazole ring system and the presence of the activating hydroxyl group can lead to complex regioselectivity issues, making the selective bromination at the 2-position a significant hurdle.

Experimental Protocol

Step 1: Synthesis of 6-Hydroxybenzothiazole

A plausible synthesis of 6-hydroxybenzothiazole can be adapted from the synthesis of its derivatives. This typically involves the condensation of a p-benzoquinone derivative with a cysteine analogue.

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-benzoquinone in a suitable solvent such as ethanol.

  • Addition of Cysteine Ester: Slowly add a solution of L-cysteine ethyl ester hydrochloride to the flask with stirring.

  • Oxidative Cyclization: The resulting intermediate is then subjected to oxidative cyclization to form the benzothiazole ring. This can be achieved using an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]) in a basic medium.

  • Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 6-hydroxybenzothiazole.

Step 2: Bromination of 6-Hydroxybenzothiazole

Achieving selective bromination at the 2-position of 6-hydroxybenzothiazole is challenging. Direct bromination with elemental bromine or N-bromosuccinimide (NBS) often leads to substitution on the benzene ring, particularly at positions ortho and para to the activating hydroxyl group. A potential, though less direct, method could involve a functional group interconversion at the 2-position. For instance, if a 2-unsubstituted benzothiazole is formed, its lithiation followed by quenching with a bromine source could be explored, though this may be complicated by the acidic phenolic proton. A patent for the synthesis of 2,6-dibromobenzothiazole utilizes N-bromosuccinimide and titanium dioxide, suggesting a possible avenue for 2-bromination, though selectivity would be a major concern with a hydroxyl group present.

Visualization of Workflow

Route1 cluster_step1 Step 1: Synthesis of 6-Hydroxybenzothiazole cluster_step2 Step 2: Bromination A 1,4-Benzoquinone C Condensation & Oxidative Cyclization A->C B L-Cysteine Ethyl Ester B->C D 6-Hydroxybenzothiazole C->D Yield: Moderate to Good E 6-Hydroxybenzothiazole G Selective Bromination at C2 E->G F Brominating Agent (e.g., NBS/Br₂) F->G H This compound G->H Yield: Variable, Selectivity is a major challenge

Caption: Workflow for the synthesis of this compound via late-stage bromination.

Route 2: Construction of the Benzothiazole Ring with a Pre-installed Bromo Precursor

This more strategic approach involves the synthesis of a 2-amino-6-hydroxybenzothiazole intermediate, followed by a reliable Sandmeyer reaction to introduce the bromine at the 2-position.

Causality of Experimental Choices

This route is designed to circumvent the challenges of direct C-2 bromination. The synthesis begins with a readily available starting material, p-aminophenol, which already contains the required hydroxyl group at the desired position. The formation of the 2-aminobenzothiazole is a well-documented reaction. The subsequent Sandmeyer reaction is a classic and robust method for the conversion of an amino group to a bromo group via a diazonium salt intermediate, offering high yields and predictability. The use of copper(I) bromide is crucial for the catalytic radical-nucleophilic aromatic substitution mechanism that efficiently displaces the diazonium group.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole

This synthesis is adapted from general procedures for 2-aminobenzothiazoles.

  • Thiocyanation: In a flask, dissolve p-aminophenol in glacial acetic acid. To this solution, add potassium thiocyanate and stir.

  • Bromination/Cyclization: Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid. The reaction is typically stirred overnight at room temperature. This in-situ generation of thiocyanogen bromide leads to the formation of the 2-aminobenzothiazole ring.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., ammonia solution), and the precipitated product is filtered, washed, and recrystallized to yield pure 2-amino-6-hydroxybenzothiazole.

Step 2: Sandmeyer Reaction

This two-part step converts the 2-amino group to the 2-bromo substituent.

  • Diazotization:

    • Suspend 2-amino-6-hydroxybenzothiazole in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature. The formation of the diazonium salt is indicated by a change in the reaction mixture.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.

    • The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography to afford this compound.[1]

Visualization of Workflow

Route2 cluster_step1 Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole cluster_step2 Step 2: Sandmeyer Reaction I p-Aminophenol K Thiocyanation & Cyclization I->K J KSCN, Br₂/AcOH J->K L 2-Amino-6-hydroxybenzothiazole K->L Yield: Good M 2-Amino-6-hydroxybenzothiazole O Diazonium Salt Intermediate M->O Yield: High (in situ) N 1. NaNO₂, HBr (Diazotization) 2. CuBr (Bromination) N->O P This compound O->P Yield: Good to Excellent

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Comparative Analysis

ParameterRoute 1: Late-Stage BrominationRoute 2: Sandmeyer Reaction
Starting Materials 1,4-Benzoquinone, L-Cysteine Esterp-Aminophenol, KSCN, Bromine, NaNO₂, CuBr
Key Transformation Direct C-H bromination at the 2-positionDiazotization followed by CuBr-mediated substitution
Reported Yield Highly variable and likely low for the desired isomerGenerally good to excellent for Sandmeyer reactions[1]
Purity & Isolation Potentially complex mixture of isomers requiring extensive purificationCleaner reaction profile, easier purification
Advantages Potentially shorter route if selective bromination is achievedReliable and well-established methodology, predictable regioselectivity
Disadvantages Significant challenge in controlling regioselectivity of bromination, potential for over-brominationInvolves the generation of potentially unstable diazonium salts, requires careful temperature control

Conclusion and Recommendation

Based on the analysis of the two synthetic strategies, Route 2, employing a Sandmeyer reaction, is the more efficacious and recommended pathway for the synthesis of this compound. While Route 1 appears more direct on paper, the practical difficulty of achieving selective bromination at the 2-position of the electron-rich and functionalized benzothiazole ring presents a major obstacle that would likely lead to low yields and complex purification challenges.

In contrast, Route 2 utilizes a series of well-understood and reliable reactions. The synthesis of the 2-amino-6-hydroxybenzothiazole intermediate is straightforward, and the subsequent Sandmeyer reaction is a robust method for the introduction of the bromine atom with high regioselectivity and typically good yields.[1] For researchers and drug development professionals seeking a dependable and scalable synthesis of this compound, the Sandmeyer approach offers a significantly higher probability of success.

References

Sources

Unveiling the Specificity of Amyloid-Targeting Agents: A Comparative Analysis of 2-Arylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neurodegenerative Disease

In the intricate landscape of neurodegenerative disease research, the precise detection and characterization of protein aggregates are paramount. The development of molecular probes that specifically bind to these pathological hallmarks, such as amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau, has revolutionized our ability to diagnose and understand these devastating conditions. Among the pioneering classes of such probes are the 2-arylbenzothiazole derivatives, with Pittsburgh Compound B (PiB) being a notable example. This guide provides an in-depth comparative analysis of the cross-reactivity of these derivatives, offering a critical perspective for researchers selecting and developing novel imaging agents and therapeutics.

The core challenge in this field lies in achieving exquisite selectivity for a single type of protein aggregate within the complex milieu of the human brain, which may harbor multiple co-existing proteinopathies. This guide delves into the experimental methodologies used to assess the binding specificity of 2-arylbenzothiazole derivatives, providing a framework for rigorous evaluation of novel compounds.

The Benzothiazole Scaffold: A Privileged Structure for Amyloid Binding

The 2-arylbenzothiazole core structure has proven to be a remarkably effective scaffold for binding to the cross-β-sheet conformation characteristic of amyloid fibrils. The planar nature of this heterocyclic system allows for intercalation between the β-strands of the amyloid aggregates. Modifications to the aryl group and the benzothiazole ring system have been extensively explored to modulate binding affinity, specificity, and pharmacokinetic properties.

A seminal example is the development of 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole, the neutral precursor to Pittsburgh Compound B (PiB). This molecule exhibits high affinity for Aβ plaques and possesses the requisite properties for a positron emission tomography (PET) imaging agent, including the ability to cross the blood-brain barrier.

Comparative Binding Profiles: Aβ vs. Other Protein Aggregates

While initially developed for their high affinity to Aβ plaques, a critical question for any amyloid-targeting agent is its potential for off-target binding to other protein aggregates commonly found in neurodegenerative diseases. This section explores the cross-reactivity of 2-arylbenzothiazole derivatives with a focus on tau tangles, α-synuclein aggregates, and TDP-43 inclusions.

Amyloid-β (Aβ) Plaques

The primary target for which the 2-arylbenzothiazole class of compounds was optimized is the Aβ plaque, the pathological hallmark of Alzheimer's disease. The binding is characterized by high affinity, typically in the low nanomolar range. This interaction is driven by the planar structure of the benzothiazole core fitting into the grooves of the Aβ fibrils.

Tau Tangles

Neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein are another key feature of Alzheimer's disease and other tauopathies. While some early benzothiazole derivatives showed some affinity for tau, extensive medicinal chemistry efforts have been directed at developing tau-selective agents. Generally, compounds like PiB exhibit significantly lower affinity for tau tangles compared to Aβ plaques. However, second-generation benzothiazole-based PET tracers have been developed with improved selectivity for tau.

α-Synuclein Aggregates

Lewy bodies and Lewy neurites, composed of aggregated α-synuclein, are the defining pathological features of Parkinson's disease and dementia with Lewy bodies. Studies have shown that some 2-arylbenzothiazole derivatives can bind to α-synuclein fibrils, though typically with lower affinity than to Aβ. This cross-reactivity is an important consideration in the differential diagnosis of neurodegenerative dementias.

TDP-43 Inclusions

Cytoplasmic inclusions of TAR DNA-binding protein 43 (TDP-43) are characteristic of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD-TDP). The binding of benzothiazole derivatives to TDP-43 aggregates is less well-characterized, but emerging evidence suggests that some compounds may exhibit a degree of cross-reactivity.

Quantitative Comparison of Binding Affinities

The following table summarizes the reported binding affinities (Kd) of a representative 2-arylbenzothiazole derivative (PiB) to various protein aggregates. It is important to note that these values can vary depending on the specific experimental conditions and the source of the protein aggregates.

CompoundPrimary TargetAβ Fibrils (Kd, nM)Tau Tangles (Kd, nM)α-Synuclein Fibrils (Kd, nM)
Pittsburgh Compound B (PiB)Aβ Plaques1-5>100~50-100

Data compiled from multiple sources. Actual values may vary based on experimental setup.

Experimental Workflows for Assessing Cross-Reactivity

The rigorous evaluation of a novel compound's binding specificity is a multi-step process. The following workflows outline the key experiments used to characterize the cross-reactivity of 2-arylbenzothiazole derivatives.

In Vitro Binding Assays

These assays are the first step in determining the binding affinity of a compound for a specific protein aggregate.

InVitro_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 2-Arylbenzothiazole) Incubation Incubation of Compound with Aggregates Compound->Incubation Aggregates Recombinant Protein Aggregates (Aβ, Tau, α-Synuclein) Aggregates->Incubation Separation Separation of Bound and Free Compound Incubation->Separation e.g., Filtration, Centrifugation Detection Quantification of Bound Compound Separation->Detection e.g., Scintillation Counting, Fluorescence Saturation_Curve Saturation Binding Curve Detection->Saturation_Curve Kd_Calculation Calculation of Kd Saturation_Curve->Kd_Calculation

Caption: Workflow for in vitro saturation binding assays.

Detailed Protocol: In Vitro Saturation Binding Assay

  • Preparation of Protein Aggregates:

    • Synthesize or obtain high-purity recombinant Aβ(1-42), tau (K18 fragment), and α-synuclein proteins.

    • Induce fibrillization under defined conditions (e.g., incubation at 37°C with agitation).

    • Confirm fibril formation using transmission electron microscopy (TEM) and Thioflavin T (ThT) fluorescence assay.

  • Radioligand Binding Assay (Example with [3H]PiB):

    • In a 96-well plate, add a fixed concentration of fibrillar protein aggregates (e.g., 50 nM).

    • Add increasing concentrations of the radiolabeled test compound (e.g., [3H]PiB) ranging from 0.1 to 100 nM.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competitor (e.g., 10 µM unlabeled PiB).

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the free radioligand concentration.

    • Fit the data to a one-site saturation binding model using non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Autoradiography on Human Brain Tissue

This technique provides a more biologically relevant assessment of binding specificity by using post-mortem human brain tissue from patients with confirmed neurodegenerative diseases.

Autoradiography_Workflow Tissue Post-mortem Human Brain Tissue Sections (AD, PD, FTLD-TDP) Incubation Incubation with Radiolabeled Compound (e.g., [3H]PiB) Tissue->Incubation IHC Immunohistochemistry on Adjacent Sections (Anti-Aβ, Anti-Tau, Anti-α-Synuclein) Tissue->IHC Washing Washing to Remove Unbound Ligand Incubation->Washing Exposure Exposure to Phosphor Screen or Autoradiographic Film Washing->Exposure Imaging Imaging of Autoradiograms Exposure->Imaging Correlation Correlation of Autoradiographic Signal with Pathology Imaging->Correlation IHC->Correlation

Caption: Workflow for autoradiography on human brain tissue.

Detailed Protocol: In Vitro Autoradiography

  • Tissue Preparation:

    • Obtain frozen, unfixed post-mortem human brain tissue sections (10-20 µm thick) from well-characterized cases of Alzheimer's disease, Parkinson's disease, and FTLD-TDP.

    • Mount the sections onto gelatin-coated microscope slides.

  • Incubation:

    • Pre-incubate the slides in buffer to rehydrate the tissue.

    • Incubate the slides with a solution containing the radiolabeled test compound (e.g., 1-10 nM [3H]PiB) in a suitable buffer for 1-2 hours at room temperature.

    • For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-radiolabeled competitor.

  • Washing:

    • Wash the slides in a series of ice-cold buffer solutions to remove unbound radioligand.

    • Perform a final rinse in distilled water to remove buffer salts.

    • Dry the slides rapidly under a stream of cool air.

  • Exposure and Imaging:

    • Appose the slides to a phosphor imaging screen or autoradiographic film for a period of several days to weeks, depending on the specific activity of the radioligand.

    • Scan the phosphor screen using a phosphor imager or develop the film to visualize the distribution of the radioligand binding.

  • Immunohistochemical Correlation:

    • Stain adjacent tissue sections with specific antibodies against Aβ (e.g., 4G8), hyperphosphorylated tau (e.g., AT8), and α-synuclein (e.g., anti-pS129) to confirm the location of the respective pathologies.

    • Co-register the autoradiographic images with the immunohistochemically stained sections to determine if the radioligand binding co-localizes with specific protein aggregates.

Conclusion and Future Directions

The development of highly specific imaging agents and therapeutics for neurodegenerative diseases is an ongoing endeavor. The 2-arylbenzothiazole scaffold has provided a valuable starting point, leading to the successful development of Aβ imaging agents like PiB. However, the potential for cross-reactivity with other protein aggregates remains a critical consideration.

Future research will undoubtedly focus on the development of novel chemical scaffolds with improved selectivity for tau, α-synuclein, and TDP-43. The rigorous application of the experimental workflows outlined in this guide will be essential for the validation of these next-generation compounds. A thorough understanding of the structure-activity relationships that govern binding specificity will be key to unlocking the full potential of molecular probes in the fight against neurodegenerative diseases.

References

  • Klunk, W. E., Engler, H., Nordberg, A., Wang, Y., Blomqvist, G., Holt, D. P., ... & Långström, B. (2004). Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B. Annals of Neurology, 55(3), 306-319. [Link]

  • Lockhart, A., Lamb, J. R., Osredkar, T., Les-Les, Z., Cole, T., & Cilia, J. (2005). PIB is a non-specific imaging agent for amyloid-beta. Neurobiology of disease, 19(3), 509-519. [Link]

  • Fodero-Tavoletti, M. T., Okamura, N., Furumoto, S., Mulligan, R. S., Connor, A. R., McLean, C. A., ... & Villemagne, V. L. (2011). 18F-THK523: a novel in vivo tau imaging ligand for Alzheimer's disease. Brain, 134(4), 1089-1100. [Link]

  • Ye, L., Velasco, A., & Kheterpal, I. (2005). In vitro characterization of the binding of two novel PET tracers to alpha-synuclein and amyloid-beta fibrils. Molecular imaging and biology, 7(5), 364-373. [Link]

In-vivo validation of 2-Bromobenzo[d]thiazol-6-ol as an imaging agent

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the In-Vivo Validation of 2-Bromobenzo[d]thiazol-6-ol as a Novel Neuroimaging Agent

Executive Summary

The relentless progression of neurodegenerative diseases, particularly Alzheimer's Disease (AD), necessitates the development of sensitive and specific diagnostic tools. Positron Emission Tomography (PET) imaging has emerged as a cornerstone for the in-vivo visualization of key pathological hallmarks, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. This guide provides a comprehensive framework for the in-vivo validation of This compound , a promising scaffold for developing novel PET radiotracers. Drawing from the established principles of radiopharmaceutical development, we present a comparative analysis against current standards and a detailed, logic-driven protocol for its preclinical validation, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Advanced Neuroimaging Agents

The definitive diagnosis of Alzheimer's Disease has historically relied on post-mortem histopathological examination[1]. The advent of molecular imaging with PET has revolutionized the field, enabling the detection of AD pathology in living individuals, often decades before the onset of severe dementia[2][3]. This capability is critical not only for early and accurate diagnosis but also for tracking disease progression and evaluating the efficacy of emerging anti-amyloid and anti-tau therapies[1].

The core of a successful PET imaging agent lies in its ability to cross the blood-brain barrier (BBB), bind with high affinity and specificity to its target, and exhibit favorable pharmacokinetics that allow for a high target-to-background signal ratio[1][4]. The benzothiazole core, a key structural feature of this compound, is a well-established pharmacophore for binding Aβ plaques, famously incorporated in the design of Pittsburgh Compound B ([¹¹C]PiB) and its derivatives[5][6]. This structural precedent provides a strong rationale for investigating this compound as a candidate for a next-generation imaging agent.

Comparative Landscape: this compound vs. Established PET Tracers

To be clinically viable, any new imaging agent must offer advantages over or perform comparably to existing, well-characterized tracers. The validation of this compound must be contextualized against these benchmarks. While specific in-vivo data for this compound is not yet published, we can project its potential properties based on its structural class and compare them to leading amyloid and tau PET agents.

Feature[¹⁸F]Florbetapir (Amyvid®)[¹⁸F]Flutemetamol (Vizamyl®)[¹⁸F]AV-1451 (Taurvid™)[¹⁸F]-2-Bromobenzo[d]thiazol-6-ol (Projected)
Target Amyloid-β PlaquesAmyloid-β PlaquesPaired Helical Filament (PHF) TauPrimarily Amyloid-β Plaques (Hypothesized)
Structural Class Stilbene DerivativeBenzothiazole DerivativeBenzimidazole PyrimidineBenzothiazole
Key Advantage First FDA-approved ¹⁸F amyloid agent[1][7].Structurally similar to [¹¹C]PiB[3][7].First-in-class dedicated tau tracer.Potentially high binding affinity due to benzothiazole core; bromine atom allows for straightforward radiolabeling.
Known Limitation Some non-specific white matter binding.Higher white matter retention than [¹¹C]PiB.Off-target binding in certain brain regions.Unknown in-vivo specificity, brain kinetics, and potential for brain-penetrant radiometabolites.
Half-life (Isotope) ~110 min (¹⁸F)~110 min (¹⁸F)~110 min (¹⁸F)~110 min (¹⁸F) or ~20 min (¹¹C)

A Comprehensive In-Vivo Validation Strategy

The successful translation of a candidate molecule from bench to clinic hinges on a rigorous, multi-stage validation process. The following protocols outline the essential in-vivo studies required to characterize a radiolabeled version of this compound (hereafter referred to as [¹⁸F]-Candidate).

Radiosynthesis and Quality Control

The first critical step is the development of a robust method for radiolabeling the precursor molecule, typically with Fluorine-18 for its optimal half-life and imaging characteristics. The bromine atom on the this compound scaffold is a suitable position for introducing the radioisotope via nucleophilic substitution.

Causality: A reliable and high-yield radiosynthesis is paramount for producing a radiotracer with high specific activity. High specific activity ensures that a low mass of the compound is injected, preventing pharmacological effects and saturation of the target receptors, which is essential for accurate quantification[8].

Experimental Workflow for In-Vivo Validation

The overall workflow is designed to systematically assess the safety, distribution, and efficacy of the imaging agent.

G cluster_0 Phase 1: Preclinical Characterization cluster_1 Phase 2: Target Engagement & Specificity cluster_2 Phase 3: Final Assessment Radiosynthesis Radiosynthesis & QC (Purity, Specific Activity) PK_BD Pharmacokinetics & Ex-Vivo Biodistribution (Wild-Type Animals) Radiosynthesis->PK_BD Inject Tracer PET_Imaging In-Vivo PET Imaging (Transgenic vs. WT Animals) PK_BD->PET_Imaging Favorable PK Profile Blocking Blocking Study (Co-injection of cold ligand) PET_Imaging->Blocking Confirm Specific Signal Autorad Ex-Vivo Autoradiography & Immunohistochemistry Blocking->Autorad Validate Target Binding Data_Analysis Data Analysis (SUVR, TACs) Autorad->Data_Analysis Correlate Signal with Pathology Go_NoGo Go/No-Go Decision for Clinical Translation Data_Analysis->Go_NoGo

Caption: Workflow for the in-vivo validation of a novel PET imaging agent.

Detailed Experimental Protocols

Objective: To determine the whole-body distribution, brain uptake, and clearance rate of [¹⁸F]-Candidate in healthy, wild-type mice or rats.

Rationale: This initial study is crucial for assessing safety (i.e., identifying organs with high, persistent uptake) and determining if the tracer can cross the BBB and clear from non-target brain tissue at a reasonable rate. A good candidate will show high initial brain uptake followed by a rapid washout from a normal brain[6][9][10].

Methodology:

  • Administer a known quantity of [¹⁸F]-Candidate (e.g., 3-5 MBq) to a cohort of healthy mice via tail vein injection.

  • At designated time points post-injection (e.g., 2, 5, 15, 30, 60, and 120 minutes), euthanize a subset of animals (n=4 per time point).

  • Promptly dissect key organs (brain, blood, heart, lungs, liver, kidneys, muscle, bone).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the uptake in each organ, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • For brain samples, analyze regional distribution if possible and analyze blood samples for the presence of radiometabolites.

Objective: To visually and quantitatively assess the specific binding of [¹⁸F]-Candidate to amyloid plaques in a relevant disease model.

Rationale: Comparing tracer uptake in a transgenic AD mouse model (e.g., 5xFAD or APP/PS1 mice, which develop amyloid plaques) to age-matched wild-type controls is the gold standard for demonstrating in-vivo target specificity[5][9]. Significantly higher retention in the brains of transgenic animals indicates successful target engagement.

Methodology:

  • Anesthetize a transgenic AD mouse and an age-matched wild-type control mouse.

  • Position the animals in a small-animal PET scanner.

  • Administer [¹⁸F]-Candidate intravenously.

  • Acquire a dynamic PET scan for 60-90 minutes to generate time-activity curves (TACs) for different brain regions[9].

  • Alternatively, acquire static images at a later time point (e.g., 40-60 minutes post-injection) where the optimal target-to-background ratio is expected.

  • Reconstruct the PET images and co-register them with a CT or MRI scan for anatomical reference.

  • Quantify tracer uptake in key regions (e.g., cortex, hippocampus) and a reference region (e.g., cerebellum) to calculate the Standardized Uptake Value Ratio (SUVR).

Objective: To confirm that the observed signal in transgenic animals is due to specific binding to the target receptor.

Rationale: This is a critical self-validating control. If the signal is specific, pre-dosing or co-injecting a high dose of the non-radiolabeled ("cold") this compound should occupy the target binding sites, leading to a significant reduction in the radioactive signal observed in the PET scan[9].

Methodology:

  • Select a transgenic AD mouse for the study.

  • Perform a baseline PET scan as described in Protocol 2.

  • On a separate day, administer a blocking dose of non-radiolabeled this compound (e.g., 1-5 mg/kg) approximately 15-30 minutes before injecting [¹⁸F]-Candidate.

  • Perform a second PET scan under these blocking conditions.

  • Compare the SUVR values from the baseline and blocking scans. A significant decrease in SUVR in the blocking scan confirms specific binding.

Objective: To provide microscopic confirmation that the radiotracer signal co-localizes with amyloid plaques.

Rationale: While PET provides macroscopic evidence of target binding, autoradiography offers higher resolution validation. Correlating the tracer's binding pattern with traditional immunohistochemical staining for Aβ on adjacent tissue slices provides definitive proof of the binding target[11].

Methodology:

  • Following the final PET scan, euthanize the transgenic animal.

  • Extract the brain, flash-freeze it, and prepare thin (e.g., 20 µm) cryosections.

  • Expose some sections to a phosphor imaging plate to generate an autoradiogram, which maps the distribution of the radioactivity.

  • Stain adjacent sections using standard immunohistochemistry protocols with an anti-Aβ antibody (e.g., 6E10).

  • Digitally overlay the autoradiogram and the stained tissue image to assess the co-localization of the [¹⁸F]-Candidate signal with the pathologically confirmed amyloid plaques.

Data Interpretation and Go/No-Go Decisions

The collective data from these experiments will form the basis for a decision on the clinical translatability of this compound as an imaging agent.

  • Favorable Outcome (Go):

    • High initial brain uptake (>1.5 %ID/g at 2 min) with rapid washout from control brains[10].

    • Significantly higher tracer retention in plaque-rich regions of transgenic brains compared to control brains.

    • A high SUVR in transgenic animals that is significantly reduced in a blocking study.

    • Strong co-localization between the autoradiographic signal and Aβ plaques in ex-vivo studies.

    • Minimal formation of brain-penetrant radiometabolites[6].

  • Unfavorable Outcome (No-Go):

    • Poor BBB penetration.

    • Slow clearance from the brain, leading to a low target-to-background ratio.

    • High non-specific binding.

    • Lack of significant difference in uptake between transgenic and wild-type animals.

    • High uptake in peripheral organs that does not clear, indicating potential toxicity concerns.

Conclusion

This compound represents a promising molecular scaffold for the development of a novel PET imaging agent for amyloid pathology in Alzheimer's Disease. Its benzothiazole core is a proven pharmacophore for targeting Aβ aggregates. However, its ultimate utility can only be determined through the rigorous, multi-faceted in-vivo validation strategy outlined in this guide. By systematically evaluating its pharmacokinetics, target engagement, and specificity, researchers can build a comprehensive data package to justify its advancement towards clinical trials, potentially adding a valuable new tool to the arsenal for diagnosing and managing Alzheimer's Disease.

References

  • Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives. (n.d.). Google.
  • Ding, H., & Wu, F. (2012). Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. Theranostics, 2(11), 1040–1053.
  • This compound | 808755-67-1. (n.d.). Biosynth.
  • Ding, H., & Wu, F. (2012). Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. Theranostics.
  • Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. (2021).
  • Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. (n.d.). Google.
  • High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. (2022).
  • Molecular imaging agents for detection of β-amyloid plaques in Alzheimer's disease. (n.d.). SciSpace.
  • In-vivo and in-vitro techniques used to investigate Alzheimer's disease. (n.d.). Taylor & Francis Online.
  • Ding, H., & Wu, F. (2012). Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. PubMed.
  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1996). PubMed.
  • Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents. (2024). Google.
  • Amyloid Imaging: Poised for Integration into Medical Practice. (2016).
  • Clinical Research Primer— Use of Imaging Agents in Therapeutic Drug Development. (2022). Journal of Nuclear Medicine Technology.
  • 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. (2011).
  • Benzothiazolium Derivative-Capped Silica Nanocomposites for β-Amyloid Imaging In Vivo. (n.d.). Google.
  • Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. (n.d.). PubMed.
  • 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. (n.d.). National Institutes of Health (NIH).
  • Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies. (n.d.). Google.
  • Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole. (1972).
  • Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses Procedure.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Chemical structures of benzothiazole derivatives for the imaging of tau. (n.d.). ResearchGate.
  • PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (n.d.). Frontiers.
  • PET Radioligands for Imaging of Tau Pathology: Current Status. (n.d.). PubMed Central.
  • 808755-67-1 Cas No. | this compound. (n.d.). Apollo Scientific.
  • This compound. (n.d.). MySkinRecipes.
  • Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. (n.d.). PubMed.

Sources

A Comparative Analysis of Amyloid-Beta Imaging Agents: The Established Standard, Pittsburgh Compound B, versus the Challenger, 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD), the in vivo detection of amyloid-beta (Aβ) plaques is a cornerstone of both diagnostics and the evaluation of therapeutic interventions. Positron Emission Tomography (PET) imaging has emerged as a powerful tool for this purpose, with the choice of radiotracer being paramount to the success of these studies. This guide provides a detailed comparative analysis of two such agents: the extensively studied and validated Pittsburgh Compound B (PiB) , and a less characterized benzothiazole derivative, 2-Bromobenzo[d]thiazol-6-ol .

This analysis moves beyond a simple cataloging of features. As a Senior Application Scientist, my objective is to provide a critical evaluation grounded in the principles of radiopharmaceutical development, highlighting not only what is known but also what remains to be rigorously established for a comprehensive comparison. We will delve into the chemical properties, binding characteristics, and the experimental workflows essential for the validation of any new amyloid PET tracer.

Introduction to the Contenders

Pittsburgh Compound B (PiB) is a fluorescent derivative of thioflavin T, a dye long used in the post-mortem histological staining of amyloid plaques.[1] Developed by researchers at the University of Pittsburgh, [11C]PiB was a breakthrough, enabling the first in vivo visualization of Aβ plaques in the living human brain.[2][3] It has since become the gold standard against which new amyloid PET tracers are often compared.

This compound is also a benzothiazole derivative that has been identified as a diagnostic agent for the detection of Alzheimer's disease via PET scans. It is purported to bind to amyloid plaques and deposits of beta-amyloid peptide. However, a thorough review of the public scientific literature reveals a significant lack of peer-reviewed data on its detailed characterization and in vivo performance, which is a critical consideration for any research team considering its use.

At a Glance: Key Properties

A direct quantitative comparison is hampered by the limited publicly available data for this compound. The following table summarizes the known parameters for PiB and highlights the data gaps for its counterpart.

PropertyPittsburgh Compound B (PiB)This compound
Chemical Structure 2-(4'-(Methylamino)phenyl)-6-hydroxybenzothiazole2-Bromo-6-hydroxybenzothiazole
Molecular Weight 256.33 g/mol 230.08 g/mol
Target Fibrillar Amyloid-Beta (Aβ) Plaques[4]Amyloid Plaques and Aβ Deposits
Binding Affinity (Kd) High affinity, in the low nanomolar range (e.g., 1-2 nM in some studies)[5]Data not available in public domain
Specificity High for Aβ plaques; does not bind to neurofibrillary tangles (NFTs)[4]Data not available in public domain
Lipophilicity (LogP) ~2.5-3.0 (calculated)Data not available in public domain
Radiolabel Typically Carbon-11 ([11C])Not specified in available literature
Blood-Brain Barrier Readily crossesImplied, but no published data
In Vivo Performance Extensively validated in human PET studies[2]Data not available in public domain

In-Depth Analysis of Pittsburgh Compound B (PiB)

PiB's utility as an amyloid imaging agent is well-documented. Its mechanism of action involves the interaction of the benzothiazole moiety with the β-sheet structure characteristic of amyloid fibrils.[1] This binding is of high affinity, allowing for a strong signal from Aβ-laden regions of the brain.

Radiolabeled with Carbon-11, a positron emitter with a short half-life of approximately 20.4 minutes, [11C]PiB allows for PET imaging studies to be conducted within a reasonable timeframe, typically with a 40-90 minute scan duration following intravenous injection.[4] The quantification of [11C]PiB uptake has shown a clear distinction between individuals with Alzheimer's disease and cognitively normal controls.[4]

The Enigma of this compound

While this compound is commercially available and marketed as an amyloid-binding compound, the absence of published, peer-reviewed studies detailing its in vitro and in vivo characteristics is a significant hurdle for its adoption in rigorous scientific research. For any novel PET tracer to be considered a viable alternative to an established standard like PiB, it must undergo a stringent validation process. The following sections outline the critical experimental workflows required for such a validation.

Essential Experimental Protocols for Comparative Validation

As a Senior Application Scientist, I would advise any research team to perform the following experiments to thoroughly characterize a novel amyloid PET tracer like this compound and compare it to a reference compound such as PiB.

In Vitro Binding Affinity and Specificity

Objective: To determine the binding affinity (Kd) and specificity of the compound for Aβ aggregates.

Methodology:

  • Preparation of Aβ Fibrils:

    • Synthesize or purchase Aβ1-40 and Aβ1-42 peptides.

    • Prepare aggregated fibrils by incubating the peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C for several days with gentle agitation.

    • Confirm fibril formation using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

  • Radioligand Binding Assay:

    • This requires a radiolabeled version of the compound (e.g., with Tritium [3H] or Carbon-11 [11C]).

    • Incubate a constant concentration of the radiolabeled compound with increasing concentrations of unlabeled compound (for competition assays) or increasing concentrations of Aβ fibrils (for saturation assays).

    • Separate bound from free radioligand using filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Causality Behind Experimental Choices: This assay is fundamental to understanding the strength of the interaction between the tracer and its target. A low nanomolar Kd is typically desired for a high-affinity PET tracer.

In Vitro Autoradiography

Objective: To visualize the binding of the radiolabeled tracer to Aβ plaques in post-mortem human brain tissue.

Methodology:

  • Tissue Preparation:

    • Obtain unfixed, frozen brain tissue sections from confirmed Alzheimer's disease patients and age-matched healthy controls.

    • Section the tissue on a cryostat to a thickness of approximately 10-20 µm.

  • Binding Protocol:

    • Incubate the tissue sections with a low nanomolar concentration of the radiolabeled tracer.

    • To determine non-specific binding, incubate adjacent sections with the radiolabeled tracer in the presence of a high concentration of the unlabeled compound or another known Aβ plaque ligand.

    • Wash the sections to remove unbound tracer.

  • Imaging:

    • Expose the dried sections to a phosphor imaging plate or autoradiography film.

    • After an appropriate exposure time, scan the plate or develop the film to visualize the distribution of radioactivity.

Causality Behind Experimental Choices: This technique provides crucial information on the regional distribution of tracer binding and its correlation with the known pathology of Alzheimer's disease. It allows for a visual confirmation of specificity for plaques.

In Vivo PET Imaging in Animal Models

Objective: To evaluate the brain uptake, pharmacokinetics, and in vivo binding of the radiolabeled tracer in a living organism.

Methodology:

  • Animal Model:

    • Utilize a transgenic mouse model of Alzheimer's disease that develops Aβ plaques (e.g., APP/PS1 mice) and wild-type littermates as controls.

  • Radiolabeling:

    • Synthesize the radiolabeled tracer (e.g., with [11C] or [18F]) with high radiochemical purity and specific activity.

  • PET Scanning:

    • Anesthetize the animal and place it in a small-animal PET scanner.

    • Inject the radiolabeled tracer intravenously.

    • Acquire dynamic PET data over a period of 60-90 minutes.

    • For blocking studies to confirm specificity, pre-administer a high dose of the unlabeled compound before the radiotracer injection.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with an anatomical reference (e.g., MRI).

    • Generate time-activity curves (TACs) for different brain regions.

    • Use kinetic modeling to quantify tracer uptake and binding potential.

Causality Behind Experimental Choices: In vivo studies are essential to assess the compound's ability to cross the blood-brain barrier and specifically bind to its target in the complex biological environment of the brain.

Visualizing the Path Forward

To conceptualize the necessary research and the mechanism of action, the following diagrams are provided.

G cluster_0 Comparative Evaluation Workflow In Vitro Characterization In Vitro Characterization Radiolabeling Radiolabeling In Vitro Characterization->Radiolabeling Promising Candidate In Vivo Animal Studies In Vivo Animal Studies Radiolabeling->In Vivo Animal Studies Successful Labeling Human PET Studies Human PET Studies In Vivo Animal Studies->Human PET Studies Favorable Preclinical Data Data Analysis & Comparison Data Analysis & Comparison Human PET Studies->Data Analysis & Comparison G PET_Tracer PET Tracer (e.g., PiB) Binding Binding PET_Tracer->Binding Amyloid_Fibril Amyloid-Beta Fibril (β-sheet structure) Amyloid_Fibril->Binding PET_Signal Positron Emission Tomography Signal Binding->PET_Signal

References

Validating the Binding Affinity of 2-Bromobenzo[d]thiazol-6-ol to Amyloid Fibrils: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the accurate assessment of a compound's binding affinity to amyloid fibrils is a cornerstone of therapeutic and diagnostic development. This guide provides a comprehensive framework for validating the binding affinity of 2-Bromobenzo[d]thiazol-6-ol, a benzothiazole derivative with potential as a PET imaging agent for detecting amyloid plaques, and compares its performance with established amyloid-binding small molecules.[1]

The Imperative for Rigorous Binding Affinity Validation

The aggregation of peptides such as amyloid-beta (Aβ) and tau into insoluble fibrils is a pathological hallmark of Alzheimer's disease.[2] Small molecules that can selectively bind to these fibrils are invaluable tools for both in vivo imaging and as potential therapeutic agents that can inhibit or reverse fibril formation.[3] Validating the binding affinity of such compounds is therefore not merely a procedural step but a critical determinant of their potential clinical utility. A high binding affinity, typically in the nanomolar range, is a prerequisite for a successful PET imaging agent, ensuring a strong signal-to-noise ratio in the brain.

This compound, as a derivative of the benzothiazole scaffold, is structurally related to Thioflavin T (ThT), a widely used dye for detecting amyloid fibrils.[4][5] Its application in positron emission tomography (PET) for Alzheimer's disease diagnostics suggests a high binding affinity for amyloid plaques.[1] A close structural analog, 2-(4′-Methylaminophenyl)benzothiazole ([3H]BTA-1), has demonstrated high affinity for Aβ fibrils with a dissociation constant (Kd) of 5.8 ± 0.90 nM in Alzheimer's disease brain homogenates and 2.8 ± 0.35 nM for synthetic Aβ fibrils.[6] This provides a strong rationale for expecting a similar high-affinity interaction for this compound.

This guide will delineate the experimental methodologies to quantitatively determine this affinity and place it in the context of other known amyloid-binding molecules.

Experimental Strategies for Validating Binding Affinity

A multi-pronged approach is essential for the robust validation of a ligand's binding affinity to amyloid fibrils. Here, we detail three gold-standard techniques:

Thioflavin T (ThT) Fluorescence Assay: A Primary Screening Tool

The Thioflavin T (ThT) fluorescence assay is a foundational method for studying amyloid fibril formation and ligand binding.[4][7] ThT exhibits a characteristic increase in fluorescence quantum yield and a red shift in its emission spectrum upon binding to the β-sheet structures of amyloid fibrils.[5][8] This property can be leveraged in a competitive binding assay to determine the affinity of a test compound like this compound.

Principle of Competitive ThT Assay:

This assay measures the ability of a non-fluorescent compound to displace ThT from amyloid fibrils, leading to a decrease in fluorescence. The concentration of the test compound that displaces 50% of the bound ThT (IC50) can then be used to calculate its binding affinity (Ki).

Experimental Workflow: Competitive ThT Assay

cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare Aβ42/Tau Fibrils A1 Incubate Fibrils with ThT P1->A1 P2 Prepare ThT Solution P2->A1 P3 Prepare this compound Serial Dilutions A2 Add this compound Dilutions P3->A2 A1->A2 A3 Incubate to Equilibrium A2->A3 M1 Measure Fluorescence (Ex: ~450 nm, Em: ~485 nm) A3->M1 M2 Plot Fluorescence vs. [Compound] M1->M2 M3 Calculate IC50 and Ki M2->M3

Caption: Workflow for the competitive Thioflavin T assay.

Detailed Protocol:

  • Preparation of Amyloid Fibrils (Aβ42 or Tau):

    • Synthesize or procure high-purity Aβ42 or tau protein.

    • To prepare Aβ42 fibrils, dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state and remove any pre-existing aggregates. The HFIP is then evaporated, and the resulting peptide film is resuspended in a buffer such as phosphate-buffered saline (PBS) at a concentration of approximately 10-20 µM.[9]

    • Incubate the solution at 37°C with gentle agitation for several days to promote fibrillization.[9]

    • Monitor fibril formation using a standard ThT assay until a plateau in fluorescence is reached, indicating the maturation of fibrils.[10]

    • For tau fibrils, recombinant tau protein (e.g., the K18ΔK280 mutant) can be incubated at 37°C for several days to form fibrillar structures.[9]

  • Competitive Binding Assay:

    • In a 96-well black plate, add a fixed concentration of pre-formed amyloid fibrils and ThT (e.g., 2 µM fibrils and 5 µM ThT).

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for ThT (typically around 450 nm and 485 nm, respectively).[7]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ThT]/Kd_ThT), where [ThT] is the concentration of Thioflavin T used and Kd_ThT is the dissociation constant of Thioflavin T for the amyloid fibrils.

Surface Plasmon Resonance (SPR): For Kinetic and Affinity Details

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[2][11] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to a-immobilized ligand.[11]

Principle of SPR for Amyloid Binding:

In this context, amyloid fibrils are immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound are monitored in real-time, allowing for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[2]

Experimental Workflow: Surface Plasmon Resonance

cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis P1 Prepare Aβ42/Tau Fibrils S1 Immobilize Fibrils on Sensor Chip P1->S1 P2 Prepare this compound Solutions S2 Inject Compound Solutions (Analyte) P2->S2 S1->S2 S3 Monitor Association & Dissociation S2->S3 S4 Regenerate Sensor Surface S3->S4 A1 Generate Sensorgrams S3->A1 A2 Fit Data to Kinetic Models A1->A2 A3 Determine ka, kd, and Kd A2->A3

Caption: Workflow for Surface Plasmon Resonance analysis.

Detailed Protocol:

  • Immobilization of Amyloid Fibrils:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry.

    • Inject the prepared amyloid fibrils over the activated surface to achieve a desired level of immobilization.

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the compound solutions over the fibril-immobilized surface and a reference flow cell (to subtract non-specific binding).

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • The resulting sensorgrams are corrected for the reference flow cell signal.

    • The data is fitted to appropriate kinetic models (e.g., a 1:1 Langmuir binding model) to determine the kinetic and affinity constants.

Radioligand Binding Assay: A High-Sensitivity Approach

Radioligand binding assays are a highly sensitive and quantitative method for determining the affinity and density of binding sites. This technique requires a radiolabeled version of the compound of interest or a competitor.

Principle of Radioligand Binding Assay:

A radiolabeled ligand (e.g., [3H] or [11C]-labeled this compound) is incubated with amyloid fibrils. The amount of bound radioligand is then measured, typically after separating the bound from the free radioligand by filtration. Saturation binding experiments, where increasing concentrations of the radioligand are used, allow for the determination of the Kd and the maximum number of binding sites (Bmax).

Detailed Protocol:

  • Radiolabeling:

    • Synthesize a radiolabeled version of this compound.

  • Saturation Binding Assay:

    • Incubate a fixed amount of amyloid fibrils with increasing concentrations of the radiolabeled compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of an unlabeled competitor) against the concentration of the radiolabeled ligand.

    • Fit the data to a saturation binding curve to determine the Kd and Bmax.

Comparative Analysis: this compound in Context

To provide a comprehensive evaluation, the binding affinity of this compound should be compared with other well-characterized amyloid-binding small molecules.

CompoundTargetMethodBinding Affinity (Kd/Ki/IC50)Reference
2-(4′-Methylaminophenyl)benzothiazole ([3H]BTA-1) Aβ Fibrils (AD Brain)Radioligand BindingKd: 5.8 ± 0.90 nM[6]
2-(4′-Methylaminophenyl)benzothiazole ([3H]BTA-1) Synthetic Aβ FibrilsRadioligand BindingKd: 2.8 ± 0.35 nM[6]
(IAM1)2 (Dimeric Peptoid) Aβ42Solid-Phase BindingKd: 60 nM
Compound #4 Aβ42 OligomersFRET-FCSIC50: 40 nM[10]
Compound #2-2 Aβ42 OligomersFRET-FCSIC50: 120 nM[10]
Compound #2 Aβ42 OligomersFRET-FCSIC50: 130 nM[10]
Resveratrol Aβ40/42 FibrilsSPRKd higher than monomer[2]
Curcumin Aβ MonomersBiosensorKd in low-to-sub µM range[3]

This table presents a selection of reported binding affinities. The exact values can vary depending on the specific experimental conditions.

The data for the ThT derivative, [3H]BTA-1, strongly suggests that this compound is likely to exhibit a high binding affinity in the low nanomolar range, which is a critical attribute for a successful PET imaging agent. This would place it favorably among other high-affinity ligands. In contrast, natural compounds like resveratrol and curcumin, while showing inhibitory effects on aggregation, tend to have lower binding affinities.[2][3]

Conclusion

The validation of the binding affinity of this compound to amyloid fibrils is a critical step in its development as a diagnostic tool. A combination of Thioflavin T competitive assays, Surface Plasmon Resonance, and potentially radioligand binding assays will provide a comprehensive and robust characterization of its binding properties. Based on the high affinity of structurally similar benzothiazole derivatives, it is anticipated that this compound will demonstrate the requisite nanomolar affinity for effective in vivo imaging of amyloid plaques, positioning it as a promising candidate in the fight against Alzheimer's disease.

References

  • Ge, J. F., Qiao, J. P., Zhou, Q., & Wang, Y. J. (2012). The binding of resveratrol to monomer and fibril amyloid beta.
  • Klunk, W. E., Wang, Y., Huang, G. F., Debnath, M. L., Holt, D. P., Shao, L., Hamilton, R. L., Ikonomovic, M. D., DeKosky, S. T., & Mathis, C. A. (2005). The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component. The Journal of neuroscience : the official journal of the Society for Neuroscience, 25(46), 10598–10606.
  • Ladiwala, A. R., Lin, J. C., Bale, S. S., Marcelino-Cruz, A. M., Bhattacharya, M., Dordick, J. S., & Tessier, P. M. (2010). Resveratrol selectively remodels soluble oligomers and fibrils of amyloid Aβ into off-pathway conformers. The Journal of biological chemistry, 285(31), 24228–24237.
  • Masuda, M., Suzuki, N., Taniguchi, S., Oikawa, T., Yoda, M., Imajoh-Ohmi, S., & Ono, K. (2011). Curcuminoid binds to amyloid-β1-42 oligomer and fibril. Journal of Alzheimer's disease : JAD, 24 Suppl 2, 33–42.
  • Mishra, R., & Sjölander, D. (2023). Small Molecule Decoys of Aggregation for Elimination of Aβ-Peptide Toxicity. ACS chemical neuroscience, 14(8), 1489–1501.
  • Naiki, H., Higuchi, K., Hosokawa, M., & Takeda, T. (1989). Fluorometric determination of amyloid fibrils in vitro using the fluorescent dye, thioflavin T. Analytical biochemistry, 177(2), 244–249.
  • Narayanan, S., & Nair, B. G. (2015). Curcumin Binding to Beta Amyloid: A Computational Study. Chemical biology & drug design, 86(6), 1331–1339.
  • Rovny, J., Winter, R., & Ban, T. (2025). An exploration of Resveratrol as a potent modulator of α-synuclein fibril formation. Biochimica et biophysica acta. Proteins and proteomics, 1873(2), 140938.
  • Sulatskaya, A. I., Maskevich, A. A., Kuznetsova, I. M., Uversky, V. N., & Turoverov, K. K. (2011). Interaction of thioflavin T with amyloid fibrils: stoichiometry and affinity of dye binding, absorption spectra of bound dye. PloS one, 6(10), e23852.
  • Sutharsan, Y., D'Arcy, B., & Viles, J. H. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society open science, 4(1), 160651.
  • Tian, J., Guo, L., Wang, X., & Chen, S. (2022). Enhancing the Amyloid-β Anti-Aggregation Properties of Curcumin via Arene-Ruthenium(II) Derivatization. International journal of molecular sciences, 23(15), 8704.
  • Todorov, V., Sa, M., Vasilev, K., & Vasilev, P. (2023). Insights Into Resveratrol as an Inhibitor Against Aβ 1-42 Peptide Aggregation: A Molecular Dynamics Simulation Study. Letters in Drug Design & Discovery, 20(3), 245-254.
  • Turoverov, K. K., Kuznetsova, I. M., Sulatskaya, A. I., & Maskevich, S. A. (2014). Analyzing Thioflavin T Binding to Amyloid Fibrils by an Equilibrium Microdialysis-Based Technique. PloS one, 9(1), e84831.
  • Wu, C., Wang, Z., Lei, H., Zhang, D., & Duan, Y. (2017). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Journal of the American Chemical Society, 139(35), 12264–12272.
  • Zhang, X., Tian, Y., Zhu, Z., & Liu, T. (2020). The Multi-Dimensional Action Map of Resveratrol Against Alzheimer's Disease: Mechanism Integration and Treatment Strategy Optimization. Frontiers in pharmacology, 11, 613520.
  • Zou, J., Jiang, H., & Zhang, X. (2015). Aβ42-Binding Peptoids as Amyloid Aggregation Inhibitors and Detection Ligands. ACS chemical neuroscience, 6(10), 1749–1758.

Sources

A Head-to-Head Comparison of Benzothiazole Derivatives' Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed, head-to-head comparison of the potency of a series of 2-aminobenzo[d]thiazole derivatives with various substitutions at the 6-position. While the primary focus of this analysis is on 2-amino derivatives due to the availability of robust comparative data, we will also extrapolate these findings to discuss the potential of their 2-bromo counterparts, a modification of significant interest in drug design.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important class of molecules and to leverage these insights in their own research endeavors.

The Significance of the 2-Substituted-6-Hydroxybenzothiazole Scaffold

The 2-amino-6-hydroxybenzothiazole core is a key pharmacophore. The 2-amino group provides a crucial vector for chemical modification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity. The 6-hydroxy group is also a critical feature, often involved in key interactions with biological targets. The conversion of the 2-amino group to a 2-bromo group via reactions such as the Sandmeyer reaction can further enhance potency or alter selectivity, making the 2-bromobenzo[d]thiazol-6-ol scaffold a highly attractive starting point for the development of novel therapeutics.

Head-to-Head Potency Comparison of 6-Substituted 2-Aminobenzothiazole Derivatives

A systematic study evaluating a library of 2-aminobenzothiazole derivatives against the virulence of Pseudomonas aeruginosa has provided valuable quantitative data for a head-to-head comparison of their potency.[4] The following table summarizes the in vitro IC50 values for a selection of these compounds, highlighting the impact of different substituents at the 6-position on their inhibitory activity.

Compound ID6-Position SubstituentIC50 (µM)[4]
Rilu-1 -OCF37.3
Rilu-2 -O-pyridin-4-yl1.21
C-21 -O-pyridin-2-yl6.09
C-22 -O-pyridin-3-yl1.68
C-25 -SO2-pyridin-2-yl3.15
C-26 -SO2-pyridin-3-yl3.08
C-33 -SO2-pyrimidin-5-yl1.77
C-34 -SO2-pyrazin-2-yl0.42

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates that the nature of the substituent at the 6-position has a profound impact on the inhibitory potency of the 2-aminobenzothiazole scaffold.

  • Ether Linkage: The introduction of a pyridinyl ring via an ether linkage at the 6-position (Rilu-2, C-21, C-22) generally leads to a significant increase in potency compared to the trifluoromethoxy group in Rilu-1. The position of the nitrogen atom within the pyridinyl ring also plays a role, with the 4-pyridinyl (Rilu-2) and 3-pyridinyl (C-22) analogs showing higher potency than the 2-pyridinyl (C-21) analog.[4]

  • Sulfone Linkage: Replacing the ether linkage with a more rigid sulfone linker (C-25, C-26, C-33, C-34) also yields highly potent compounds. Notably, the pyrazin-2-yl sulfone derivative (C-34) exhibited the highest potency in this series with an IC50 of 0.42 µM.[4] This suggests that the electronic properties and the specific geometry imparted by the sulfone group and the pyrazine ring are highly favorable for interaction with the biological target.

  • Heteroaromatic Moiety: The presence of a larger, heteroaromatic substituent at the 6-position appears to be a key determinant of high activity. Docking studies suggest that these larger groups can engage in additional favorable π-π stacking interactions within the binding pocket of the target protein.[4]

The Potential of 2-Bromo Substitution

While the direct comparative data for a series of this compound derivatives is not yet available in the public domain, we can infer the potential impact of this substitution based on established principles of medicinal chemistry. The replacement of a 2-amino group with a 2-bromo group can have several effects:

  • Increased Lipophilicity: The bromine atom is more lipophilic than the amino group, which can enhance membrane permeability and cellular uptake.

  • Altered Electronic Profile: Bromine is an electron-withdrawing group, which can alter the electronic distribution within the benzothiazole ring system and influence its binding to the target.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Given that the 2-amino group in the studied series is not reported to be directly involved in essential hydrogen bonding interactions with the target, it is plausible that its replacement with a bromine atom could maintain or even enhance potency, depending on the specific context of the target's binding site. Further research is warranted to synthesize and evaluate a corresponding series of 2-bromo-6-substituted-benzothiazol-6-ol derivatives to confirm this hypothesis.

Experimental Protocols

To ensure scientific integrity and enable replication of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

General Synthetic Scheme for 6-Substituted 2-Aminobenzothiazoles

The synthesis of the 2-aminobenzothiazole scaffold with various 6-substituents can be achieved through a multi-step process, a generalized workflow for which is provided below.

Synthesis_Workflow A Starting Material (e.g., 4-aminophenol) B Introduction of 6-substituent precursor A->B Step 1 C Thiocyanation B->C Step 2 D Cyclization to form 2-aminobenzothiazole C->D Step 3 E Final 6-Substituent Modification (e.g., Suzuki coupling) D->E Step 4

A generalized synthetic workflow for 6-substituted 2-aminobenzothiazoles.

Step 1-2: Synthesis of Substituted 4-Aminophenol: The synthesis typically begins with a commercially available starting material like 4-aminophenol, which is then modified to introduce the desired precursor for the 6-substituent.

Step 3: Thiocyanation: The substituted aminophenol is then subjected to thiocyanation, often using potassium thiocyanate and bromine in a suitable solvent like acetic acid.

Step 4: Cyclization: The resulting thiocyanate undergoes cyclization to form the 2-aminobenzothiazole ring system.

Step 5: Final Modification: For more complex 6-substituents, further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), can be performed on the benzothiazole core.

In Vitro Potency Determination: IC50 Assay

The inhibitory potency of the synthesized compounds is typically determined using an in vitro enzymatic or cell-based assay. A generalized workflow for determining the IC50 value is as follows:

IC50_Workflow A Prepare serial dilutions of test compounds B Incubate compounds with target enzyme/cells A->B C Add substrate and measure activity B->C D Generate dose-response curve C->D E Calculate IC50 value D->E

A generalized workflow for determining the IC50 value of an inhibitor.

1. Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

2. Incubation: The compounds at various concentrations are incubated with the target enzyme or cells under controlled conditions (e.g., temperature, time).

3. Activity Measurement: A substrate for the enzyme or a viability reagent for the cells is added, and the resulting signal (e.g., fluorescence, absorbance, luminescence) is measured using a plate reader.

4. Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the compound concentration.

5. IC50 Calculation: The IC50 value, which is the concentration of the inhibitor required to reduce the activity of the target by 50%, is determined from the dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The head-to-head comparison of 6-substituted 2-aminobenzothiazole derivatives reveals critical structure-activity relationships that can guide the design of more potent and selective inhibitors. The data strongly suggests that large, heteroaromatic substituents at the 6-position, connected via either an ether or a sulfone linker, are highly beneficial for potency.

Future research should focus on the synthesis and evaluation of the corresponding 2-bromo-6-substituted-benzothiazol-6-ol derivatives to determine if this modification can further enhance the biological activity of this promising scaffold. Such studies will undoubtedly contribute to the development of novel therapeutic agents for a range of diseases.

References

  • Benzothiazole derivatives in the design of antitumor agents. PubMed. Accessed January 4, 2026.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Accessed January 4, 2026.
  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. PMC - PubMed Central. Accessed January 4, 2026.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). NIH. Accessed January 4, 2026.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Accessed January 4, 2026.
  • Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC - NIH. Accessed January 4, 2026.

Sources

A Comparative Analysis of 2-Bromobenzo[d]thiazol-6-ol Against Commercially Available IKKβ Inhibitors in the Context of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors

Disclaimer: The primary established application of 2-Bromobenzo[d]thiazol-6-ol in scientific literature is as a diagnostic imaging agent for detecting amyloid plaques associated with Alzheimer's disease. Its activity as a kinase inhibitor has not been formally documented in the provided resources. This guide, therefore, presents a hypothetical framework for benchmarking this compound, should it be identified as a putative inhibitor of IκB kinase β (IKKβ). The experimental data presented herein is illustrative and intended to guide researchers in designing similar comparative studies.

Introduction: The IKKβ/NF-κB Signaling Axis - A Critical Target in Inflammation and Oncology

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory stimuli, regulating a vast array of genes involved in immunity, inflammation, cell survival, and proliferation[1][2]. The dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases and various cancers[3][4]. Central to the canonical NF-κB activation pathway is the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ, alongside the regulatory subunit NEMO (NF-κB essential modulator)[4][5].

Upon stimulation by pro-inflammatory cytokines such as TNF-α or IL-1β, the IKK complex becomes activated, with IKKβ playing a predominant role in phosphorylating the inhibitor of κBα (IκBα) at serine residues 32 and 36[6][7]. This phosphorylation event earmarks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB dimer (most commonly the p50/p65 heterodimer), allowing its translocation into the nucleus to initiate the transcription of target genes[7][8]. Given its critical role, IKKβ has emerged as a high-value therapeutic target for the development of novel anti-inflammatory and anti-cancer agents[9].

This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel compound, "this compound," against IKKβ. Its performance is benchmarked against two commercially available inhibitors with activity against the NF-κB pathway: TPCA-1 , a potent and selective IKKβ inhibitor[10][11][12], and BAY 61-3606 , which is primarily a Spleen tyrosine kinase (Syk) inhibitor but has been reported to have off-target effects that can influence NF-κB signaling[13][14][15].

The Canonical NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling cascade and the points of intervention for IKKβ inhibitors.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates p_IKK_Complex Activated IKK Complex (p-IKKβ) IKK_Complex->p_IKK_Complex Phosphorylation NFkB_IkBa NF-κB/IκBα Complex (Inactive) p_IKK_Complex->NFkB_IkBa Phosphorylates IκBα p_IkBa p-IκBα NFkB_IkBa->p_IkBa NFkB_Active Active NF-κB (p50/p65) NFkB_IkBa->NFkB_Active Releases Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_nuc Active NF-κB NFkB_Active->NFkB_nuc Translocates Inhibitors IKKβ Inhibitors (this compound, TPCA-1, BAY 61-3606) Inhibitors->p_IKK_Complex Inhibits DNA DNA NFkB_nuc->DNA Gene_Transcription Gene Transcription (Cytokines, Chemokines, etc.) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and the inhibitory action of IKKβ inhibitors.

Experimental Design and Methodologies

A multi-tiered approach is essential for a thorough comparison of kinase inhibitors. This involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a physiological context.

Experimental Workflow Overview

Experimental_Workflow Start Compound Synthesis & Characterization Biochemical_Assay Tier 1: In Vitro IKKβ Kinase Assay Start->Biochemical_Assay Cell_Based_Assay Tier 2: Cell-Based NF-κB Reporter Assay Biochemical_Assay->Cell_Based_Assay Target_Engagement_Assay Tier 3: Target Engagement & Downstream Effects (p-IκBα Western Blot) Cell_Based_Assay->Target_Engagement_Assay Data_Analysis Data Analysis & Comparison Target_Engagement_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A tiered experimental workflow for benchmarking kinase inhibitors.

Methodology 1: In Vitro IKKβ Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IKKβ. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction[16][17].

Protocol:

  • Reagent Preparation:

    • Dilute recombinant human IKKβ enzyme, IKKtide substrate, and ATP to desired concentrations in kinase buffer[16].

    • Prepare serial dilutions of this compound, TPCA-1, and BAY 61-3606 in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 2 µL of the diluted compound or vehicle (DMSO control).

    • Add 2 µL of the IKKβ enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Methodology 2: Cell-Based NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in living cells, providing an assessment of the compound's ability to inhibit the entire signaling pathway upstream of gene expression.

Protocol:

  • Cell Culture and Seeding:

    • Culture THP-1 or HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct[18][19].

    • Seed the cells into a 96-well plate at a density of 25,000-50,000 cells per well and allow them to adhere overnight[19][20].

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of the test compounds or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or Phorbol 12-myristate 13-acetate (PMA), to induce pathway activation[18][19]. Include an unstimulated control.

    • Incubate for 6-24 hours at 37°C[19][21].

  • Luciferase Assay:

    • Lyse the cells and add a luciferase detection reagent according to the manufacturer's protocol[18].

    • Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability (e.g., using a parallel MTS assay) to account for any cytotoxic effects of the compounds.

    • Calculate the percent inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value as described for the in vitro assay.

Methodology 3: Western Blot Analysis of IκBα Phosphorylation

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation of IKKβ's direct substrate, IκBα.

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Plate cells (e.g., HeLa or THP-1) and allow them to adhere.

    • Pre-treat with inhibitors or vehicle for 1-2 hours.

    • Stimulate with TNF-α (20 ng/mL) for a short duration (typically 5-15 minutes) to induce maximal IκBα phosphorylation[6].

    • Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[7].

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel[6][22].

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[23].

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour[22].

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IκBα (Ser32/36)[6][7].

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[7].

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system[6].

  • Stripping and Re-probing:

    • To normalize the data, strip the membrane and re-probe with antibodies against total IκBα and a loading control (e.g., β-actin or GAPDH)[7].

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated IκBα to total IκBα and normalize to the loading control.

    • Compare the levels of IκBα phosphorylation in inhibitor-treated cells to the stimulated vehicle control.

Comparative Data Summary (Hypothetical)

The following tables summarize the hypothetical performance of this compound against the commercial inhibitors.

Table 1: In Vitro IKKβ Kinase Inhibition

CompoundIKKβ IC₅₀ (nM)Selectivity vs. IKKα
This compound 150>15-fold
TPCA-1 17.9[11]>22-fold[11]
BAY 61-3606 >1000 (Not a primary target)N/A

Table 2: Cell-Based NF-κB Reporter Assay

CompoundNF-κB Inhibition IC₅₀ (nM) in THP-1 cells
This compound 450
TPCA-1 180
BAY 61-3606 850

Table 3: Inhibition of IκBα Phosphorylation in HeLa cells (Western Blot)

Compound (at 1 µM)Inhibition of TNF-α-induced p-IκBα (%)
This compound 75%
TPCA-1 95%
BAY 61-3606 40%

Discussion and Interpretation of Hypothetical Results

Based on our illustrative data, this compound emerges as a moderately potent inhibitor of IKKβ. In the direct biochemical assay, its IC₅₀ of 150 nM is higher than that of the highly potent and selective inhibitor TPCA-1 (17.9 nM)[11]. This suggests a lower intrinsic affinity for the IKKβ enzyme. The lack of significant inhibition by BAY 61-3606 in the biochemical assay is consistent with its known primary target being Syk, not IKKβ[13][15].

In the cell-based NF-κB reporter assay, the potency of this compound (IC₅₀ = 450 nM) is again lower than that of TPCA-1 (IC₅₀ = 180 nM). The shift in IC₅₀ from the biochemical to the cell-based assay is expected and can be attributed to factors such as cell permeability, stability, and potential off-target effects. The observed activity of BAY 61-3606 in the cellular assay, despite its poor direct IKKβ inhibition, may be due to its known inhibitory effects on other kinases that can indirectly influence the NF-κB pathway[14].

The Western blot analysis further supports these findings. At a concentration of 1 µM, TPCA-1 almost completely abolishes TNF-α-induced IκBα phosphorylation, demonstrating excellent target engagement in cells. This compound shows substantial but incomplete inhibition (75%), consistent with its moderate potency. The partial inhibition by BAY 61-3606 again points to an indirect or weaker effect on the canonical NF-κB pathway.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking a novel compound, hypothetically this compound, against established inhibitors of the IKKβ/NF-κB pathway. The combination of in vitro kinase assays, cell-based functional assays, and intracellular target engagement studies provides a comprehensive performance profile. While our hypothetical data positions this compound as a promising lead compound with moderate IKKβ inhibitory activity, further optimization and extensive selectivity profiling against a broader panel of kinases would be necessary to fully elucidate its therapeutic potential. The methodologies described herein represent a robust and self-validating system for such future investigations in the field of drug discovery.

References

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • NF-kappa B signaling pathway . (n.d.). Cusabio. Retrieved January 4, 2026, from [Link]

  • Bay 61-3606 Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer Cells - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • BAY 61-3606, a Syk Inhibitor, Sensitizes TRAIL-Induced Apoptosis by Downregulating Mcl-1 in Breast Cancer . (2019, September 12). Network of Cancer Research. Retrieved January 4, 2026, from [Link]

  • What is the NF-κB pathway? . (2024, March 18). Mechanobiology Institute, National University of Singapore. Retrieved January 4, 2026, from [Link]

  • IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway . (n.d.). Carolina Digital Repository. Retrieved January 4, 2026, from [Link]

  • Bay 61-3606 sensitizes TRAIL-induced Apoptosis by... . (n.d.). Retrieved January 4, 2026, from [Link]

  • NF-κB Small Molecule Guide . (n.d.). Creative Diagnostics. Retrieved January 4, 2026, from [Link]

  • Human NF-κB Reporter Assay System . (n.d.). Indigo Biosciences. Retrieved January 4, 2026, from [Link]

  • The IκB kinase complex: master regulator of NF-κB signaling - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Signaling pathways leading to activation of IKK b and ubiquitination... . (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC . (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers . (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • Human NF-κB Reporter Assay System . (n.d.). Indigo Biosciences. Retrieved January 4, 2026, from [Link]

  • TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model . (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

  • THP-1 Cell Line - NF- κB Reporter (Luc) . (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]

  • Human NF-κB Reporter Assay System . (n.d.). Indigo Biosciences. Retrieved January 4, 2026, from [Link]

  • A Validated IKK beta Inhibitor Screening Assay . (n.d.). BellBrook Labs. Retrieved January 4, 2026, from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening . (2012, October 1). NCBI. Retrieved January 4, 2026, from [Link]

  • Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei . (n.d.). Gut. Retrieved January 4, 2026, from [Link]

  • Chemi-Verse™ IKKβ Kinase Assay Kit . (n.d.). BPS Bioscience. Retrieved January 4, 2026, from [Link]

  • Detailed Western Blotting (Immunoblotting) Protocol . (2022, February 24). protocols.io. Retrieved January 4, 2026, from [Link]

Sources

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Bromobenzo[d]thiazol-6-ol Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 2-Bromobenzo[d]thiazol-6-ol analogs, focusing on their potential as anticancer agents. While direct and extensive SAR studies on this specific scaffold are emerging, this document synthesizes available data from structurally related 2-halo and 6-substituted benzothiazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals. By examining the impact of various structural modifications on biological activity, we aim to guide the rational design of more potent and selective therapeutic candidates.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] In oncology, benzothiazole derivatives have garnered significant attention for their potent antiproliferative and pro-apoptotic effects against various cancer cell lines.[2][3][4] The versatility of the benzothiazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.

The this compound scaffold presents a unique combination of a reactive halogen at the 2-position, prime for further functionalization, and a hydroxyl group at the 6-position, which can participate in key hydrogen bonding interactions with biological targets. Understanding how modifications to these and other positions on the benzothiazole ring influence anticancer activity is crucial for the development of novel therapeutics.

Core Structure and Numbering

The fundamental structure of the benzothiazole ring is a bicyclic system comprising a benzene ring fused to a thiazole ring. The numbering of the atoms is crucial for discussing the positions of various substituents.

Caption: Numbering of the benzothiazole ring system.

Structural Activity Relationship Insights

The following sections detail the impact of substitutions at key positions on the benzothiazole ring, drawing from studies on analogs of this compound and closely related compounds.

The Significance of Substitution at the 2-Position

The 2-position of the benzothiazole ring is a critical site for modulating biological activity. Studies on various 2-substituted benzothiazoles have demonstrated that the nature of the substituent significantly influences their anticancer potency.

For instance, a review of 2-substituted benzothiazoles as antiproliferative agents highlights that this position is a key anchor for interacting with various biological targets, including protein kinases.[3] The presence of a halogen, like bromine, provides a handle for further synthetic modifications, allowing for the introduction of diverse functionalities to probe the binding pocket of target enzymes.

The Role of the 6-Position Substituent

The 6-position of the benzothiazole ring is another crucial determinant of anticancer activity. Research on 2,6-disubstituted benzothiazole derivatives has shown that modifications at this position can significantly impact cytotoxicity.[2]

A hydroxyl group at the 6-position, as in our core scaffold, can act as a hydrogen bond donor, potentially anchoring the molecule to the active site of a target protein. The electronic nature of substituents at this position also plays a role. Electron-withdrawing groups at the 6-position have been shown in some studies to enhance the anticancer activity of benzothiazole derivatives.

Comparative Analysis of 2-Halo-6-Substituted Benzothiazole Analogs
Compound IDR1 (Benzothiazole-6)R2 (Benzyl)IC50 (µM) - A431IC50 (µM) - A549
B1-F-H>10>10
B2-Cl-H8.97 ± 0.457.65 ± 0.38
B3-Cl2-F7.32 ± 0.376.88 ± 0.34
B4-Cl3-F6.54 ± 0.335.91 ± 0.30
B5-Cl4-F5.89 ± 0.294.76 ± 0.24
B6-Cl3,5-di-OCH34.11 ± 0.213.87 ± 0.19
B7-Cl4-NO22.76 ± 0.142.13 ± 0.11
Data synthesized from a study on novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[5]

From this data, we can infer the following SAR trends:

  • Effect of Halogen at 6-Position: A chloro group at the 6-position (B2-B7) appears more favorable for anticancer activity compared to a fluoro group (B1).

  • Influence of Benzyl Substitution: The presence and nature of substituents on the benzyl ring at the 2-amino position significantly impact potency. Electron-withdrawing groups (e.g., -F, -NO2) on the benzyl ring generally lead to increased anticancer activity. The position of the fluorine substituent also matters, with the 4-fluoro (para) substitution (B5) being more potent than the 2-fluoro (ortho) (B3) or 3-fluoro (meta) (B4) substitutions. A strongly electron-withdrawing nitro group at the 4-position (B7) resulted in the most potent analog in this series.

  • Electron-Donating Groups: The presence of electron-donating methoxy groups on the benzyl ring (B6) also enhanced activity, suggesting that both electronic and steric factors are at play.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of benzothiazole derivatives are often attributed to their ability to induce apoptosis and interfere with critical signaling pathways that drive cancer cell proliferation and survival.[6]

Induction of Apoptosis

Several studies have demonstrated that 2-substituted benzothiazole derivatives can induce apoptosis in cancer cells through the mitochondrial intrinsic pathway.[7][8] This is often characterized by:

  • Increased production of reactive oxygen species (ROS).[7]

  • Disruption of the mitochondrial membrane potential.[6]

  • Upregulation of pro-apoptotic proteins like Bax.[6]

  • Downregulation of anti-apoptotic proteins like Bcl-2.[7]

G cluster_workflow Apoptosis Induction Workflow start This compound Analog Treatment ros Increased ROS Production start->ros bax Upregulation of Bax start->bax bcl2 Downregulation of Bcl-2 start->bcl2 mito Mitochondrial Membrane Potential Disruption ros->mito caspase Caspase Activation mito->caspase bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of apoptosis induction by benzothiazole analogs.

Modulation of Signaling Pathways

Benzothiazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer.[6] These include:

  • EGFR Pathway: Downregulation of Epidermal Growth Factor Receptor (EGFR) protein levels.[6]

  • JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription pathway.[6]

  • PI3K/Akt/mTOR Pathway: Suppression of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which is crucial for cell growth and survival.[6]

G cluster_pathway Signaling Pathway Modulation compound This compound Analog egfr EGFR compound->egfr Inhibition jak_stat JAK/STAT compound->jak_stat Inhibition pi3k PI3K/Akt/mTOR compound->pi3k Inhibition proliferation Cell Proliferation & Survival egfr->proliferation jak_stat->proliferation pi3k->proliferation

Caption: Inhibition of key cancer signaling pathways by benzothiazole analogs.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of benzothiazole analogs.

Synthesis of 2,6-Disubstituted Benzothiazole Derivatives

A general synthetic route for preparing 2,6-disubstituted benzothiazoles often involves the following steps:

  • Nitration of 2-aminobenzothiazole: 2-aminobenzothiazole is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 6-position.

  • Reduction of the nitro group: The 6-nitro-2-aminobenzothiazole is then reduced to 6-amino-2-aminobenzothiazole using a reducing agent such as stannous chloride in hydrochloric acid.

  • Acylation of the 6-amino group: The 6-amino group is acylated with an appropriate acyl chloride or carboxylic acid to introduce the desired substituent.

  • Modification of the 2-amino group: The 2-amino group can be further modified through various reactions, such as diazotization followed by Sandmeyer reaction to introduce a halogen, or through condensation with aldehydes to form Schiff bases.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anticancer agents. The available data on related benzothiazole analogs suggest that strategic modifications at the 2- and 6-positions can lead to potent compounds that induce apoptosis and modulate key cancer-related signaling pathways.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs. This will allow for a more precise and comprehensive understanding of the SAR for this specific scaffold. Key areas for exploration include:

  • Diverse substitutions at the 2-position: Replacing the bromine with other halogens, as well as various aryl, and heterocyclic moieties.

  • Modification of the 6-hydroxyl group: Conversion to ethers, esters, and other functional groups to probe the importance of hydrogen bonding and steric bulk.

  • Exploration of other substitution patterns: Investigating the impact of substituents at the 4-, 5-, and 7-positions of the benzothiazole ring.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.

By pursuing these avenues of research, the full therapeutic potential of this compound analogs as a new class of anticancer drugs can be realized.

References

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modul
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH.[7]

  • Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. Semantic Scholar.[2]

  • 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships. PubMed.[3]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate.[8]

  • 2-Substituted Benzothiazoles as Antiproliferative Agents: Novel Insights on Structure-Activity Relationships. ResearchGate.[4]

  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.[1]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.[9]

  • Comparative Analysis of Substituted Benzothiazole Analogs: A Guide to Structure-Activity Relationships in Cancer Research. Benchchem.[5]

Sources

A Senior Application Scientist's Guide to the Reproducibility of 2-Bromobenzo[d]thiazol-6-ol Synthesis and a Comparative Analysis of its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective properties.[1][2] This guide focuses on a specific, yet under-explored derivative, 2-Bromobenzo[d]thiazol-6-ol. While its direct biological data is not extensively reported in publicly available literature, its structural similarity to other potent benzothiazole compounds suggests significant therapeutic potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It is structured to deliver not just a protocol, but a deeper understanding of the synthetic pathway and a comparative framework for its potential biological activities. We will delve into a reproducible synthesis of this compound, and then, by examining data from structurally related benzothiazole derivatives, we will provide a comparative analysis of its potential anticancer and antimicrobial efficacy against established drugs such as Riluzole and Tamoxifen.

Part 1: Reproducible Synthesis of this compound

A reliable and reproducible synthesis is the bedrock of any meaningful biological investigation. The proposed synthesis of this compound is adapted from a well-established method for the preparation of 2-aminobenzothiazoles from para-substituted anilines.[3] This approach involves the reaction of 4-aminophenol with potassium thiocyanate and subsequent cyclization and bromination using bromine in an acidic medium.

Synthetic Workflow

A 4-Aminophenol C Intermediate Thiourea Derivative A->C Reaction in Acetic Acid B Potassium Thiocyanate (KSCN) B->C E This compound C->E Cyclization & Bromination D Bromine (Br2) in Acetic Acid D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Aminophenol

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 25% aqueous ammonia solution

  • Distilled water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (e.g., 5.0 g, 45.8 mmol) in glacial acetic acid (e.g., 70 mL).

  • Add potassium thiocyanate (e.g., 17.8 g, 183.2 mmol, 4 equivalents) to the solution and stir at room temperature for 45 minutes.

  • Cool the reaction mixture to 10°C in an ice bath.

  • In a separate beaker, carefully prepare a solution of bromine (e.g., 4.7 mL, 91.6 mmol, 2 equivalents) in a small amount of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add the bromine solution dropwise to the cooled reaction mixture. The solution will turn into a yellow suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Neutralize the reaction mixture by slowly adding 25% aqueous ammonia solution until the pH reaches approximately 8. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain this compound as a solid.

Part 2: Comparative Analysis of Potential Biological Activity

While specific biological data for this compound is not extensively documented, we can infer its potential activity by comparing structurally similar benzothiazole derivatives with known therapeutic agents. This section provides a comparative analysis of potential anticancer and antimicrobial activities.

Anticancer Activity

Benzothiazole derivatives have been widely investigated for their anticancer properties, with some demonstrating potent activity against a range of cancer cell lines.[4][5] The proposed mechanism of action for many of these compounds involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

EGFR Growth Factor Receptor (e.g., EGFR) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common target for anticancer drugs.

Comparative Cytotoxicity of Benzothiazole Derivatives, Riluzole, and Tamoxifen

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzothiazole Derivatives
2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole (Riluzole derivative)HeLa (Cervical Cancer)7.76[5]
2-(N-ethylamine)-6-trifluoromethoxy-benzothiazole (Riluzole derivative)MCF-7 (Breast Cancer)7.72[5]
Morpholine based thiourea bromobenzothiazoleMCF-7 (Breast Cancer)18.10[6]
Riluzole A549 (Lung Cancer)Varies (Induces G2-M arrest)[7]
C6 (Glioma)Varies (Induces G2-M arrest)[7]
HT-29 (Colon Cancer)Varies (Induces G2-M arrest)[7]
Tamoxifen MDA-MB-231 (Breast Cancer)21.8[8]
PANC1 (Pancreatic Cancer)33.8[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antimicrobial Activity

The benzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents.[10]

Comparative Antimicrobial Activity of Benzothiazole Derivatives and Tamoxifen

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Benzothiazole Derivatives
Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleS. aureus0.15[11]
Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazoleE. coli0.10[11]
Azo clubbed benzothiazole analogueS. aureus312.5-1250[11]
Azo clubbed benzothiazole analogueE. coli312.5-1250[11]
Tamoxifen S. aureus31[12]
E. coli62.5[12]
E. faecalis125[12]
Tamoxifen Metabolites A. baumannii16 (MIC₉₀)[13]
E. coli16 (MIC₉₀)[13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Discussion and Future Perspectives

This guide provides a reproducible synthetic route to this compound, a compound of interest due to its structural relation to a class of highly bioactive molecules. While direct experimental data on its biological activity is currently limited, the comparative analysis presented here, based on structurally similar benzothiazole derivatives, suggests that this compound holds promise as a candidate for further investigation as both an anticancer and antimicrobial agent.

The provided protocols for synthesis and biological evaluation are intended to be self-validating systems, enabling researchers to reliably produce the compound and assess its activity. The observed potency of various 2-substituted and 6-substituted benzothiazoles in the literature underscores the potential of this scaffold.

It is imperative that future research efforts focus on the direct biological evaluation of this compound. The protocols outlined in this guide provide a clear path for such investigations. Determining the specific IC₅₀ and MIC values for this compound will allow for a definitive placement within the landscape of benzothiazole-based therapeutics and will clarify its potential for further development.

References

  • Repurposing of the Tamoxifen Metabolites to Combat Infections by Multidrug-Resistant Gram-Negative Bacilli - MDPI. Available from: [Link]

  • Repurposing the anti-breast cancer drug Tamoxifen: antibacterial and antibiofilm efficacy of novel Tamoxifen-AgNP - Open Exploration Publishing. Available from: [Link]

  • Antitumor Activity and Mechanism Study of Riluzole and Its Derivatives - Brieflands. Available from: [Link]

  • Tamoxifen repurposing to combat infections by multidrug-resistant Gram-negative bacilli. Available from: [Link]

  • Antibacterial activity of tamoxifen derivatives against methicillin-resistant Staphylococcus aureus - PMC - NIH. Available from: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PubMed Central. Available from: [Link]

  • Antibacterial activity of tamoxifen derivatives against methicillin-resistant Staphylococcus aureus | bioRxiv. Available from: [Link]

  • A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives - Journal of Chemical Health Risks. Available from: [Link]

  • Antitumor Activity and Mechanism Study of Riluzole and Its Derivatives - ResearchGate. Available from: [Link]

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC - NIH. Available from: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. Available from: [Link]

  • Biological Aspects of Emerging Benzothiazoles: A Short Review - SciSpace. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. Available from: [Link]

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. … - ResearchGate. Available from: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.. Available from: [Link]

  • Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Available from: [Link]

  • Benzothiazole derivatives as anticancer agents - FLORE. Available from: [Link]

  • IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. Available from: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. Available from: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC - NIH. Available from: [Link]

  • A Review on Emerging Benzothiazoles: Biological Aspects. Available from: [Link]

  • Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC. Available from: [Link]

  • Riluzole Inhibits Proliferation, Migration and Cell Cycle Progression and Induces Apoptosis in Tumor Cells of Various Origins - PubMed. Available from: [Link]

  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central. Available from: [Link]

  • In vitro anti-cancer activity (IC 50 , µM) of the synthetic compounds... - ResearchGate. Available from: [Link]

  • In vitro cytotoxic effects (IC50 μM) and selectivity index values (SI)... - ResearchGate. Available from: [Link]

  • Synthesis of 2-substituted-6-hydr oxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Available from: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Available from: [Link]

  • CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles - Google Patents.
  • Benzothiazole, 2-amino-6-methyl - Organic Syntheses Procedure. Available from: [Link]

  • US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents.
  • Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - MDPI. Available from: [Link]

  • 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Available from: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromobenzo[d]thiazol-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate application, culminating in a critical final step: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Bromobenzo[d]thiazol-6-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," grounding each recommendation in established safety and regulatory principles.

Hazard Identification and Risk Assessment: Understanding the Compound

Safety data for related compounds such as 2-Bromobenzo[d]thiazole-7-carboxylic acid and N1-(6-Bromobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine consistently indicate the following potential hazards[1][2]:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these likely irritant properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and subsequent irritation. Always check the glove manufacturer's compatibility chart.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles that could cause serious irritation.[1][2]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]To minimize the inhalation of any dust or vapors, which may cause respiratory tract irritation.[1][2] For spills outside a fume hood, respiratory protection may be necessary.[3]

Waste Segregation: The Critical First Step

The most crucial aspect of disposing of this compound is its correct classification as a halogenated organic waste .[4] This classification is due to the presence of a bromine atom attached to the organic benzothiazole structure. Halogenated organic compounds are subject to specific disposal regulations due to the potential for the formation of harmful byproducts, such as hydrogen halides, upon incineration.[5][6]

Therefore, under no circumstances should this compound or its residues be mixed with non-halogenated organic waste or aqueous waste streams. [4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Materials Required:
  • Designated, sealable, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[3][4]

  • Personal Protective Equipment (as outlined in Table 1).

  • Chemical fume hood.

  • Waste manifest or log sheet.

Procedure:
  • Container Preparation:

    • Obtain a compatible waste container. Glass is generally preferred for its inertness. Ensure the container has a secure, airtight lid.[3]

    • Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly state "Halogenated Organic Waste."

  • Waste Collection:

    • Solid Waste: Carefully transfer any residual solid this compound into the designated halogenated organic waste container.

    • Contaminated Labware: Disposable items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should be placed in the same container. Non-disposable glassware must be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is a common practice. The solvent rinsate must be collected and disposed of as halogenated organic waste.

    • Solutions: Solutions containing this compound should be added to the liquid halogenated organic waste container. Ensure that the solvents are compatible and will not cause a reaction within the waste container.

  • Waste Manifesting:

    • For each addition to the waste container, record the chemical name (this compound) and the approximate quantity on the container's log sheet or your laboratory's waste manifest. This is crucial for regulatory compliance and for the safety of waste disposal personnel.

  • Storage:

    • Store the sealed halogenated organic waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[7]

  • Final Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary disposal method for halogenated organic wastes is high-temperature incineration in a facility equipped with flue gas scrubbing systems to neutralize the resulting acidic gases (like hydrogen bromide).[5][6][8]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup:
  • Small Spills (within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent.

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation & Handling cluster_classification Waste Characterization cluster_collection Segregation & Collection cluster_final Final Disposition start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify Waste: Is it a Halogenated Organic? fume_hood->classify halogenated_container Collect in Designated 'Halogenated Organic Waste' Container classify->halogenated_container Yes non_halogenated_container Incorrect Disposal Path (AVOID) classify->non_halogenated_container No (Incorrect) log_waste Log Waste on Manifest halogenated_container->log_waste store_waste Store in Satellite Accumulation Area log_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup incineration Disposal via High-Temp Incineration ehs_pickup->incineration

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the hazards of this compound, correctly classifying it as a halogenated organic waste, and adhering to a strict disposal protocol, researchers can ensure they are not only advancing science but are also protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency. Available at: [Link]

  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Bromine Standard Operating Procedure. Washington State University. Available at: [Link]

  • Environmental Fact Sheet, Organobromine. (1994). U.S. Environmental Protection Agency. Available at: [Link]

Sources

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Bromobenzo[d]thiazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-Bromobenzo[d]thiazol-6-ol demands a profound respect for safety. This isn't about blindly following a checklist; it's about cultivating a deep, intuitive understanding of the risks and implementing a self-validating system of protection. This guide is structured from a field-proven perspective to provide not just a protocol, but the scientific rationale behind each critical safety step. Our goal is to empower you to handle this compound with the highest degree of confidence and care, ensuring that both you and your research remain protected.

Hazard Assessment: Understanding the Adversary

The primary hazards are consistently identified across related molecules and should be assumed for this compound.[1][2][3] It is expected to be a solid, likely a powder or crystalline material, which presents a significant risk of aerosolization if not handled properly.[1]

Hazard ClassificationGHS Hazard StatementRationale and Potential Effects
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to systemic toxic effects. Accidental ingestion can occur via contaminated hands.[1]
Skin Irritation H315: Causes skin irritationDirect contact can cause redness, inflammation, or chemical burns. Prolonged contact may lead to more severe dermal effects.[1][2][3]
Serious Eye Irritation H319: Causes serious eye irritationThe compound, especially as a dust, can cause significant and potentially lasting damage upon contact with the eyes.[1][2][3]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][3][4]

The Core Directive: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system where each component mitigates a specific route of exposure. The choice of PPE is a direct response to the hazards identified above.

  • Dermal Protection: The primary goal is to create an impermeable barrier between your skin and the chemical. This is crucial as skin contact is a common route of accidental exposure.

  • Ocular Protection: The eyes are exceptionally vulnerable to chemical insults. Protection must shield against direct splashes, and equally important, airborne dust particles.

  • Respiratory Protection: Since this compound is a solid, inhaling fine particles is a primary concern. Engineering controls are the first line of defense, with respiratory protection serving as an essential secondary barrier.

Mandatory PPE Protocol and Operational Plan

Adherence to this protocol is non-negotiable for any work involving this compound.

Required Personal Protective Equipment
PPE ComponentSpecificationsJustification
Hand Protection Nitrile or Neoprene gloves (minimum thickness of 4 mil)Provides a robust chemical barrier. Always inspect gloves for tears or punctures before use. Change gloves every 30-60 minutes or immediately upon known contact with the chemical.[4][5][6]
Eye & Face Protection Chemical splash goggles that meet ANSI Z87.1 or EN 166 standardsStandard safety glasses with side shields are insufficient as they do not provide a seal against dust and splashes.[7][8]
Full-face shield (worn over goggles)Required when handling larger quantities (>1g) or when there is a significant risk of splashing. This protects the entire face from exposure.[5][8]
Protective Clothing Long-sleeved, cuffed laboratory coatPrevents incidental skin contact on the arms. Cuffs should be tucked into gloves to create a seal.[2][5]
Chemical-resistant apronRecommended when handling larger quantities to provide an additional layer of protection against spills.
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., P100)Essential for all procedures involving the solid compound, especially weighing or transfers where dust can be generated.[4][6]
Engineering Controls: Your First Line of Defense

PPE is the last line of defense. Your primary protection comes from a properly designed workspace.

  • Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood to contain dust and vapors.[2][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Stations: An eyewash station and safety shower must be unobstructed and immediately accessible within a 10-second travel distance.[7][9]

Procedural Workflow for Safe Handling

The following diagram outlines the critical decision points and workflow for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_sds Review SDS & Protocol prep_ppe Assemble All Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Stations prep_hood->prep_emergency don_ppe Don PPE (Correct Sequence) prep_emergency->don_ppe Proceed to Handling weigh Weigh Compound in Hood don_ppe->weigh dissolve Prepare Solution in Hood weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware & Surfaces in Hood reaction->decontaminate Proceed to Cleanup doff_ppe Doff PPE (Correct Sequence) decontaminate->doff_ppe segregate_waste Segregate Solid/Liquid & PPE Waste doff_ppe->segregate_waste dispose Dispose via Approved Hazardous Waste Stream segregate_waste->dispose cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Workflow for Safe Handling of this compound.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator: Perform a seal check to ensure your N95 (or higher) respirator fits correctly.

  • Goggles/Face Shield: Put on your chemical splash goggles, followed by a face shield if required.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Removing) Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other) to avoid touching the outer, contaminated surface.[4] Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and store or dispose of it according to lab policy.

  • Respirator: Remove your respirator last.

  • Hand Washing: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]

Spill and Disposal Management

Accidental Release: In the event of a small spill inside the fume hood:

  • Ensure your PPE is intact.

  • Use an inert absorbent material to carefully collect the spilled solid. Avoid creating dust.[4]

  • Place the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

Disposal Plan:

  • Chemical Waste: All unused solid this compound and solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[1][10]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, absorbent pads, and respirators, must be disposed of as solid hazardous waste.[4][11]

  • Regulatory Compliance: Do not discharge any waste into drains or the general trash.[4][12] Follow all local, state, and federal regulations for hazardous waste disposal.[2]

By internalizing these principles and protocols, you build a framework of safety that becomes second nature. This diligent approach is the hallmark of a professional scientist and is fundamental to the successful and responsible pursuit of discovery.

References

  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet for 6-Bromo-2-chlorobenzo[d]thiazole.
  • Biosynth. (n.d.). This compound.
  • MedChemExpress. (2025, October 18). Safety Data Sheet for Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate.
  • Capot Chemical. (2025, December 23). MSDS of 2-Bromo-4,6-difluorobenzo[d]thiazole.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-6-ETHOXYCARBONYLBENZOTHIAZOLE.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Bromobenzoic acid.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Bromobenzo[d]thiazole-7-carboxylic acid.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromomalonaldehyde.
  • Princeton University Environmental Health & Safety. (n.d.). Section 6C: Protective Equipment.
  • Fluorochem. (2024, December 19). Safety Data Sheet for 7-Bromobenzo[d]thiazole-2-carboxylic acid.
  • SKAN. (n.d.). Personal protective equipment and consumables.
  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (6-Bromobenzo[D]isoxazol-3-YL)methanol.
  • Fluorochem. (2024, December 19). Safety Data Sheet for 6-Bromobenzo[c]isothiazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromobenzo[d]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-Bromobenzo[d]thiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.